Azido-PEG13-azide
Description
Structure
2D Structure
Properties
Molecular Formula |
C28H56N6O13 |
|---|---|
Molecular Weight |
684.8 g/mol |
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C28H56N6O13/c29-33-31-1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-32-34-30/h1-28H2 |
InChI Key |
UHGFMSXOMZDCPH-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of Azido-PEG13-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG13-azide, a homobifunctional PEG linker crucial for the development of advanced bioconjugates and targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). This document outlines a detailed, two-step synthetic protocol, purification methodologies, and the expected analytical characterization of the final product.
Introduction
This compound is a valuable crosslinking reagent featuring two terminal azide groups separated by a hydrophilic polyethylene glycol (PEG) spacer of thirteen ethylene glycol units. The terminal azide functionalities are versatile handles for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), enabling the efficient and specific conjugation of biomolecules.[1] The PEG linker itself imparts favorable properties such as increased water solubility, reduced immunogenicity, and improved pharmacokinetics to the resulting conjugates.
The synthesis of this compound is typically achieved through a reliable two-step process starting from the corresponding polyethylene glycol diol. The first step involves the activation of the terminal hydroxyl groups, followed by a nucleophilic substitution with an azide source.
Synthesis of this compound
The synthesis of this compound proceeds via a two-step reaction pathway starting from commercially available PEG-13-diol (α,ω-dihydroxy-poly(ethylene glycol) with 13 ethylene glycol units).
Step 1: Mesylation of PEG-13-diol
The initial step involves the activation of the terminal hydroxyl groups of PEG-13-diol by converting them into a better leaving group, typically a mesylate. This is achieved by reacting the diol with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (TEA), to neutralize the HCl generated during the reaction.[2]
Step 2: Azidation of PEG-13-dimesylate
The second step is a nucleophilic substitution reaction where the mesylate groups of the intermediate, PEG-13-dimesylate, are displaced by azide ions. Sodium azide (NaN₃) is commonly used as the azide source in a suitable polar aprotic solvent.[2][3]
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| PEG-13-diol (MW ~600 g/mol ) | Sigma-Aldrich | ≥98% |
| Methanesulfonyl chloride (MsCl) | Acros Organics | ≥99.5% |
| Triethylamine (TEA) | Fisher Scientific | ≥99.5% |
| Sodium Azide (NaN₃) | Sigma-Aldrich | ≥99.5% |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | ≥99.8% |
| N,N-Dimethylformamide (DMF), anhydrous | Acros Organics | ≥99.8% |
| Diethyl ether | Fisher Scientific | ACS Grade |
| Sodium sulfate (Na₂SO₄), anhydrous | Fisher Scientific | ACS Grade |
| Brine (saturated NaCl solution) | --- | --- |
Detailed Synthesis Procedure
Step 1: Synthesis of PEG-13-dimesylate
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve PEG-13-diol (1.0 eq.) in anhydrous dichloromethane (DCM). The concentration should be approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (TEA) (2.5 eq.) to the solution dropwise while stirring.
-
Slowly add methanesulfonyl chloride (MsCl) (2.2 eq.) to the reaction mixture dropwise. Ensure the temperature remains at 0 °C during the addition.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude PEG-13-dimesylate as a viscous oil or waxy solid. The crude product is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude PEG-13-dimesylate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (5.0 eq.) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under an inert atmosphere.[4]
-
Monitor the reaction by TLC or NMR until the complete disappearance of the dimesylate intermediate.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash thoroughly with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification of this compound
The crude this compound is purified to remove unreacted starting materials and byproducts.
-
Extraction: As described in the synthesis procedure, a thorough aqueous workup is the first purification step.
-
Precipitation: Dissolve the crude product in a minimal amount of a good solvent (e.g., DCM or THF). Add this solution dropwise to a large volume of a cold non-solvent, such as diethyl ether or hexane, with vigorous stirring. The product will precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration and wash with the non-solvent.
-
Dry the purified this compound under high vacuum to remove residual solvents.
For very high purity requirements, column chromatography on silica gel may be employed, using a solvent system such as DCM/methanol or ethyl acetate/hexane.
Data Presentation
Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| PEG-13-diol | C₂₆H₅₄O₁₄ | ~600 | 1.0 |
| Methanesulfonyl chloride | CH₃ClO₂S | 114.55 | 2.2 |
| Triethylamine | C₆H₁₅N | 101.19 | 2.5 |
| Sodium Azide | N₃Na | 65.01 | 5.0 |
| This compound | C₂₈H₅₆N₆O₁₃ | 684.78 | - |
Note: The molecular weight of PEG-13-diol can vary slightly between batches.
Typical Reaction Outcomes
| Parameter | Expected Value |
| Yield (Step 1) | >95% (crude) |
| Yield (Step 2) | 85-95% |
| Overall Yield | 80-90% |
| Purity (after purification) | >95% (by NMR) |
Characterization Data
| Technique | Expected Results |
| ¹H NMR | Disappearance of the hydroxyl proton signal. Appearance of a triplet at ~3.4 ppm corresponding to the methylene protons adjacent to the azide group (-CH₂-N₃). |
| ¹³C NMR | Appearance of a peak around 50-51 ppm for the carbon adjacent to the azide group (-CH₂-N₃). |
| FT-IR | Appearance of a strong, sharp characteristic azide stretch at ~2100 cm⁻¹. |
| Mass Spectrometry (ESI-MS) | Observation of the molecular ion peak corresponding to the calculated mass of this compound. |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
Navigating the Solubility of Azido-PEG13-azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the solubility characteristics of Azido-PEG13-azide, a bifunctional linker critical in bioconjugation, drug delivery, and proteomics. Understanding its behavior in various solvents is paramount for the successful design and execution of experiments and for the formulation of novel therapeutics. While specific quantitative solubility data for this compound remains proprietary and is not publicly available, this guide synthesizes qualitative information from various sources to provide a robust framework for its practical application.
Core Concepts: Structure Dictates Solubility
This compound's solubility is governed by the interplay of its distinct structural components: the hydrophilic poly(ethylene glycol) (PEG) backbone and the terminal azide groups. The PEG chain, with its repeating ether units, readily forms hydrogen bonds with water molecules, rendering the molecule soluble in aqueous solutions. The azide groups, while polar, are less hydrophilic than the PEG chain but contribute to the molecule's overall polarity. This dual nature allows for solubility in a range of organic solvents as well.
Qualitative Solubility Profile
Based on data for structurally similar Azido-PEG-azide compounds, the following table summarizes the expected solubility of this compound. It is important to note that the solubility of PEG derivatives can be influenced by the length of the PEG chain; however, the general trends presented here are a reliable starting point for experimental design.
| Solvent Class | Solvent Examples | Expected Solubility |
| Aqueous | Water, Aqueous Buffers | Soluble. The hydrophilic PEG backbone dominates, ensuring good solubility in aqueous media. |
| Polar Aprotic | DMF, DMSO | Soluble. These solvents can effectively solvate both the polar azide groups and the PEG chain.[1][2] |
| Chlorinated | Chloroform, Dichloromethane (DCM) | Soluble. These solvents are capable of dissolving the overall molecule.[1][2][3] |
| Alcohols | Ethanol, Methanol | Less Soluble. While polar, shorter-chain alcohols may not be as effective at solvating the entire molecule as other polar solvents. |
| Nonpolar Aromatic | Toluene | Less Soluble. The significant polarity of the molecule limits its solubility in nonpolar aromatic solvents. |
| Ethers | Diethyl Ether | Insoluble. The highly polar nature of Azido-PEG-azide makes it immiscible with nonpolar ethers. |
Experimental Protocol for Solubility Determination
While precise, validated protocols for this compound are not publicly documented, a general method for determining the solubility of a PEG compound can be adapted. This protocol is based on the principle of reaching a saturation point and then quantifying the dissolved solute.
Objective: To determine the approximate solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, DMSO, chloroform)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or evaporative light scattering detector) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation of Stock Solution (for calibration):
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution to various known concentrations.
-
-
Equilibration:
-
In a series of vials, add an excess amount of this compound to a known volume of the test solvent.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials using a vortex mixer for a set period (e.g., 24 hours) at a controlled temperature to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
-
Quantification:
-
Analyze the clear, filtered supernatant using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Construct a calibration curve from the prepared standard solutions.
-
Determine the concentration of this compound in the supernatant by comparing its response to the calibration curve.
-
-
Calculation:
-
The determined concentration represents the solubility of this compound in the specific solvent at the experimental temperature, typically expressed in mg/mL or mol/L.
-
Logical Relationships in Solubility
The solubility of this compound is a direct consequence of its molecular structure. The following diagram illustrates the relationship between the compound's structural features and its solubility in different types of solvents.
Caption: Molecular structure's influence on solubility.
This guide provides a foundational understanding of the solubility of this compound, enabling researchers to make informed decisions in their experimental designs and formulation development. For critical applications, it is always recommended to perform in-house solubility testing to confirm the behavior of this versatile linker in your specific systems.
References
Spectroscopic Analysis of Azido-PEG13-azide: A Technical Guide
This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Azido-PEG13-azide. It is intended for researchers, scientists, and professionals in drug development who utilize PEG linkers in their work. This document outlines typical spectroscopic data, experimental protocols for data acquisition, and a workflow for analysis.
Chemical Structure and Properties
This compound is a bifunctional, monodisperse polyethylene glycol (PEG) linker containing two terminal azide groups. These azide groups are versatile functional handles for various conjugation chemistries, most notably copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, commonly known as "click chemistry".[1]
-
Chemical Formula: C₂₈H₅₆N₆O₁₃[2]
-
Molecular Weight: 684.79 g/mol [2]
-
IUPAC Name: 1,41-diazido-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontane[2]
-
Structure: N₃–(CH₂CH₂O)₁₃–CH₂CH₂–N₃
Spectroscopic Data
The following tables summarize the expected NMR and MS data for this compound based on characteristic data for similar azido-functionalized PEG molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Multiplicity | Chemical Shift (δ, ppm) | Notes |
| N₃–CH₂ –CH₂–O– | Triplet (t) | ~3.38 | This signal corresponds to the two protons on the carbon atom directly bonded to the azide group.[3] |
| –O–CH₂ –CH₂ –O– | Multiplet (m) | ~3.64 | This large signal represents the repeating ethylene glycol units of the PEG backbone. |
| N₃–CH₂–CH₂ –O– | Triplet (t) | ~3.68 | This signal is for the methylene protons adjacent to the PEG backbone's oxygen and next to the azide-bearing methylene group. It often overlaps with the main PEG backbone signal. |
Note: Chemical shifts can vary slightly depending on the solvent and instrument used.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C H₂–N₃ | ~50.6 | This is the characteristic signal for the carbon atom directly attached to the azide functional group. |
| –O–C H₂–C H₂–O– | ~70.5 | This prominent peak corresponds to the carbon atoms within the repeating ethylene glycol backbone. |
| –O–C H₂–CH₂–N₃ | ~70.0 | Signal for the carbon adjacent to the azide-bearing carbon. It may overlap with the main PEG backbone signal. |
Note: The azide group has a deshielding effect on the α-carbon (the carbon it is attached to) and the β-carbon.
Table 3: Mass Spectrometry Data
| Ion | m/z (Da) | Technique | Notes |
| [M+Na]⁺ | ~707.8 | MALDI-TOF, ESI-MS | The sodium adduct is commonly observed for PEG molecules in mass spectrometry. |
| [M+K]⁺ | ~723.9 | MALDI-TOF, ESI-MS | The potassium adduct is also frequently detected. |
| [M-N₂]⁺ | M - 28 | MALDI-TOF | A common fragment resulting from the loss of a nitrogen molecule (N₂) from an azide group during ionization. This can lead to a distribution of ions with a mass 28 Da less than the parent ion. |
| [M-2N₂]⁺ | M - 56 | MALDI-TOF | Fragmentation involving the loss of both terminal azide groups as N₂ is also possible. |
Experimental Protocols
Detailed methodologies for acquiring NMR and MS data for this compound are provided below.
Objective: To confirm the structure and purity of this compound by identifying the characteristic proton and carbon signals.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetonitrile-d₃ (CD₃CN), or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Nuclei: Acquire both ¹H and ¹³C spectra.
-
Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64 scans are typically adequate for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the peaks in the ¹H spectrum to confirm the ratio of protons.
Objective: To determine the molecular weight and confirm the mass of this compound, as well as to observe characteristic fragmentation patterns. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a common and effective technique.
Methodology:
-
Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture like 50:50 acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
-
Analyte Solution: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a suitable solvent like water or acetonitrile.
-
Cationizing Agent (Optional): A solution of a salt like sodium trifluoroacetate (NaTFA) can be added to promote the formation of specific adducts (e.g., [M+Na]⁺).
-
-
Target Plate Spotting: Mix the analyte solution with the matrix solution (and optional cationizing agent) in a ratio of approximately 1:10 (v/v). Spot 0.5-1.0 µL of the mixture onto the MALDI target plate and allow it to air-dry completely to form crystals.
-
Instrument Setup:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Mode: Both reflector and linear modes can be used. Reflector mode provides higher mass accuracy, while linear mode can be useful for confirming metastable ions, as these signals may disappear in linear mode.
-
Laser: A nitrogen laser (337 nm) is typically used. Adjust the laser power to the minimum necessary for good signal intensity to minimize fragmentation.
-
Calibration: Calibrate the instrument using a known polymer standard with a similar mass range.
-
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 500-1000 Da).
-
Data Analysis: Analyze the spectrum to identify the parent molecular ion peaks (often as sodium or potassium adducts) and any characteristic fragment ions, such as the loss of N₂ (28 Da).
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
References
A Technical Guide to High-Purity Azido-PEG13-azide for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of high-purity Azido-PEG13-azide, a critical bifunctional linker used in advanced drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the key commercial suppliers, quantitative specifications, detailed experimental protocols for its application in click chemistry, and a visualization of its role in targeted protein degradation pathways.
Commercial Suppliers and Quantitative Data
High-purity this compound is available from several specialized chemical suppliers. While obtaining Certificates of Analysis for specific batches requires direct inquiry, the following table summarizes the typical quantitative data provided by leading vendors. Purity is consistently reported as high, ensuring reproducibility in sensitive applications.
| Supplier | Product Name | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Storage Conditions |
| ChemScene | This compound | ≥98% | C₂₈H₅₆N₆O₁₃ | 684.78 | -20°C, sealed storage, away from moisture |
| MedchemExpress | This compound | >98% | C₂₈H₅₆N₆O₁₃ | 684.78 | Please store the product under the recommended conditions in the Certificate of Analysis. |
| MedKoo Biosciences | This compound | >98% | C₂₈H₅₆N₆O₁₃ | 684.79 | Dry, dark and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). |
Core Application: PROTAC Synthesis via Click Chemistry
This compound is a valuable tool in the construction of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1] The azide functional groups at both ends of the PEG linker allow for efficient and specific conjugation to alkyne-modified molecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction's high yield, mild conditions, and broad functional group tolerance make it ideal for the complex syntheses required in drug development.[2]
The PEG13 linker itself offers several advantages in PROTAC design, including enhanced aqueous solubility and improved cell permeability, which are critical for the bioavailability and efficacy of the final drug candidate.[3]
Experimental Workflow: PROTAC Synthesis
The following diagram illustrates a typical experimental workflow for the synthesis of a PROTAC using a bifunctional azide-PEG linker like this compound. This process involves the sequential or convergent coupling of a target protein ligand and an E3 ligase ligand.
Detailed Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a detailed methodology for the coupling of an alkyne-functionalized molecule to one end of this compound. A similar procedure would be followed for the second coupling reaction. This protocol is adapted from established methods for PROTAC synthesis.
Materials:
-
Alkyne-functionalized E3 ligase ligand (e.g., pomalidomide-alkyne) (1.0 eq)
-
This compound (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.3 eq)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (0.1 eq) (optional, as a ligand to stabilize Cu(I))
-
Solvent: Dimethylformamide (DMF) or a mixture of tert-butanol and water (1:1)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the alkyne-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in the chosen solvent (e.g., DMF).
-
Catalyst Preparation: In a separate vial, prepare a stock solution of copper(II) sulfate and, if used, the TBTA ligand in the reaction solvent.
-
Initiation of Reaction: To the stirred solution from step 1, add the copper sulfate solution.
-
Reduction of Copper(II): Prepare a fresh stock solution of sodium ascorbate in water. Add the sodium ascorbate solution dropwise to the reaction mixture. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 1-4 hours).
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by adding an aqueous solution of EDTA to chelate the copper catalyst. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the E3 ligase-PEG13-azide intermediate.
Signaling Pathway: PROTAC-Mediated Degradation of BRD4
A prominent application of PROTACs synthesized with PEG linkers is the targeted degradation of Bromodomain-containing protein 4 (BRD4), a key transcriptional regulator implicated in various cancers. The following diagram illustrates the signaling pathway of BRD4 degradation induced by a PROTAC.
This pathway is initiated by the PROTAC molecule simultaneously binding to both the BRD4 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the E3 ligase-mediated transfer of ubiquitin molecules to the BRD4 protein. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to the suppression of downstream oncogenic signaling pathways, such as the c-MYC pathway. The PROTAC molecule itself is not degraded and can participate in further catalytic cycles of protein degradation.
References
Azido-PEG13-azide safety data sheet and handling precautions.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for Azido-PEG13-azide was found. The following guide is a comprehensive summary based on the safety profiles of structurally related organic azides, polyethylene glycol (PEG) compounds, and general chemical safety principles. It is imperative to consult with your institution's Environmental Health & Safety (EHS) department and to perform a thorough risk assessment before handling this compound.
Introduction
This compound is a bifunctional linker molecule commonly employed in bioconjugation, drug delivery, and materials science. Its utility stems from the terminal azide groups, which can participate in highly specific and efficient "click chemistry" reactions, and the polyethylene glycol (PEG) spacer, which enhances solubility and biocompatibility. However, the presence of two azide moieties necessitates stringent safety protocols due to the potential hazards associated with this functional group. This guide provides an in-depth overview of the safety considerations and handling precautions for this compound.
Hazard Identification and Classification
Organic azides are known to be energetic materials, and their stability is influenced by molecular weight and the carbon-to-nitrogen ratio.[1] While the high molecular weight of the PEG13 chain in this compound likely increases its stability compared to smaller organic azides, it should still be treated as a potentially hazardous substance.[2]
Primary Hazards:
-
Explosion Hazard: Organic azides can be sensitive to heat, shock, friction, and light, leading to violent decomposition.[1] They should not be heated without proper safety precautions.
-
Toxicity: The azide functional group is toxic and shares a similar toxicity profile to cyanide.[2] It can be harmful if inhaled, ingested, or absorbed through the skin.[3]
-
Formation of Hazardous Byproducts: Azides can react with acids to form the highly toxic and explosive hydrazoic acid. They can also form dangerously explosive heavy metal azides upon contact with certain metals (e.g., copper, lead, brass).
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, quantitative toxicological data (e.g., LD50, LC50) is not available. The table below summarizes the key safety information based on related azide compounds.
| Parameter | Information | Source Citation |
| GHS Classification (Anticipated) | Acute Toxicity (Oral, Dermal, Inhalation) - Category 2/3. May cause damage to organs through prolonged or repeated exposure. | |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion. | |
| Incompatible Materials | Acids, heavy metals (copper, lead), oxidizing agents, halogenated solvents (e.g., dichloromethane, chloroform). | |
| Hazardous Decomposition Products | Nitrogen oxides, hydrazoic acid, carbon monoxide, carbon dioxide. |
Experimental and Handling Protocols
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Double gloving is recommended for handling neat material.
-
Skin Protection: A lab coat should be worn. Ensure skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated laboratory fume hood is required. If there is a risk of generating dust or aerosols, a respirator may be necessary.
Safe Handling and Storage
-
Ventilation: All work with this compound should be conducted in a certified chemical fume hood.
-
Avoiding Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.
-
Utensils: Use plastic or ceramic spatulas for transferring solid material to avoid the formation of explosive metal azides.
-
Solvent Choice: Avoid using halogenated solvents like dichloromethane or chloroform, as they can form explosively unstable products with azides.
-
Storage: Store in a cool, dry, dark, and well-ventilated area. Keep the container tightly sealed. It is often recommended to store azides at reduced temperatures (e.g., -20°C).
-
Quantity: Keep the amount of azide compound at the workbench to a minimum.
Spill and Emergency Procedures
-
Spill Response: In case of a spill, evacuate the area. For small spills of solid material, carefully sweep it up, avoiding dust formation, and place it in a designated, labeled waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and collect for disposal.
-
Fire Fighting: Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it may react with the substance. Firefighters should wear self-contained breathing apparatus.
First Aid Measures
| Exposure Route | First Aid Protocol | Source Citation |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. | |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Waste Disposal
-
Collection: All azide-containing waste must be collected in a separate, clearly labeled, and sealed container.
-
Compatibility: Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.
-
Disposal: Dispose of all waste through your institution's hazardous waste program. Do not pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.
Visualized Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
Conclusion
While this compound is a valuable tool in modern chemistry and drug development, its safe use is paramount. The presence of terminal azide groups necessitates adherence to strict safety protocols to mitigate the risks of explosion and toxicity. By understanding the potential hazards, utilizing appropriate personal protective equipment, following established handling and disposal procedures, and performing thorough risk assessments, researchers can safely and effectively employ this versatile molecule in their work. Always prioritize safety and consult with institutional safety professionals before beginning any new experimental protocol involving azide-containing compounds.
References
An In-Depth Technical Guide to the Mechanism of Action for Azido-PEG13-azide as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two moieties.[3][4] Far from being a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase).[5]
Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable properties. This guide focuses on the mechanism of action of a specific bifunctional PEG linker, Azido-PEG13-azide, in the context of PROTAC design and function.
Core Mechanism of Action: The Role of the this compound Linker
The fundamental role of the this compound linker is to bridge the warhead and the E3 ligase ligand, thereby facilitating the formation of a stable and productive ternary complex. The unique properties of the PEG13 chain and the terminal azide groups contribute to the overall performance of the resulting PROTAC molecule.
Physicochemical Properties and Their Impact
The this compound linker imparts several beneficial physicochemical properties to the PROTAC molecule:
-
Enhanced Solubility: The repeating ethylene glycol units in the PEG chain increase the hydrophilicity of the PROTAC, which can improve its aqueous solubility. This is particularly advantageous as many warhead and E3 ligase ligand pairs are hydrophobic, leading to poor solubility of the final PROTAC.
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of the PEG chain can allow the PROTAC to adopt a conformation that shields its polar surface area, facilitating passage across the cell membrane.
-
Biocompatibility: PEG is a well-established biocompatible polymer, which can reduce the potential for off-target toxicity.
Ternary Complex Formation and Stability
The length and flexibility of the linker are paramount for the successful formation of a productive ternary complex. A linker that is too short may lead to steric hindrance between the POI and the E3 ligase, preventing complex formation. Conversely, a linker that is too long may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
The PEG13 linker provides a significant degree of flexibility and a substantial span, which can be advantageous for accommodating the specific topographies of different POIs and E3 ligases. This flexibility allows the PROTAC to adopt an optimal conformation for inducing favorable protein-protein interactions within the ternary complex, a phenomenon known as cooperativity.
The Role of Terminal Azide Groups in Synthesis
The terminal azide (N3) groups of the this compound linker are crucial for the efficient synthesis of PROTACs through "click chemistry". Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the covalent ligation of the linker to alkyne-modified warheads and E3 ligase ligands with high efficiency and specificity. This synthetic strategy offers a modular and reliable approach to building libraries of PROTACs with varying components.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for PROTAC synthesis and evaluation.
Quantitative Data Summary
While specific quantitative data for PROTACs utilizing an this compound linker is not extensively available in the public domain, the following tables present representative data for PROTACs with long-chain PEG linkers of comparable length. This data illustrates the typical performance metrics evaluated for such molecules.
Table 1: Physicochemical Properties of this compound Linker
| Property | Value |
| Chemical Formula | C28H56N6O13 |
| Molecular Weight | 684.79 g/mol |
| Appearance | White to off-white solid or viscous liquid |
| Solubility | Soluble in water and most organic solvents |
Table 2: Degradation Efficacy of Representative Long-Chain PEG-Linked PROTACs
| PROTAC (Target) | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |
| TBK1 Degrader | 21-atom Alkyl/Ether | HEK293T | 3 | 96 |
| ERα Degrader | 16-atom PEG | MCF-7 | ~50 | >90 |
| BRD4 Degrader (ARV-825) | PEG | H661 | <0.5 | >90 |
| SMARCA2/4 Degrader | PEG | MV-4-11 | 250-300 | 65-70 |
Note: The data presented is compiled from various sources and is intended to be illustrative of the performance of PROTACs with long-chain linkers. Actual values for a PROTAC with an this compound linker will be dependent on the specific warhead and E3 ligase ligand used.
Detailed Experimental Protocols
Protocol for PROTAC Synthesis via CuAAC (Click Chemistry)
This protocol describes the synthesis of a PROTAC using an this compound linker and alkyne-functionalized warhead and E3 ligase ligand.
-
Preparation of Reaction Mixture:
-
In a suitable reaction vessel, dissolve the alkyne-functionalized warhead (1.0 eq) and the this compound linker (1.1 eq) in a degassed solvent system (e.g., t-BuOH/H2O or DMF).
-
Add the alkyne-functionalized E3 ligase ligand (1.0 eq) to the mixture.
-
-
Initiation of Click Reaction:
-
To the reaction mixture, add a copper(I) source, such as copper(II) sulfate (CuSO4) and a reducing agent like sodium ascorbate, or a pre-formed copper(I) catalyst.
-
A stabilizing ligand, such as TBTA, can be added to prevent catalyst degradation.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC product by flash column chromatography or preparative HPLC to yield the final product.
-
Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the steps to determine the DC50 and Dmax of a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the POI.
-
Incubate with a secondary HRP-conjugated antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control and plot the dose-response curve to determine the DC50 and Dmax values.
-
Protocol for Surface Plasmon Resonance (SPR) Assay of Ternary Complex Formation
This protocol outlines a method to characterize the kinetics of ternary complex formation.
-
Immobilization of E3 Ligase:
-
Immobilize a biotinylated E3 ligase onto a streptavidin-coated SPR sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase. The increase in binding response compared to the binary interaction indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for the ternary complex.
-
Calculate the cooperativity (α) of ternary complex formation by comparing the binary and ternary binding affinities.
-
Conclusion
The this compound linker is a valuable tool in the design and synthesis of effective PROTACs. Its long, flexible PEG chain can enhance the physicochemical properties of the PROTAC and facilitate the formation of a stable and productive ternary complex, which is essential for efficient protein degradation. The terminal azide groups enable a modular and efficient synthesis via click chemistry, allowing for the rapid generation and optimization of PROTAC candidates. A thorough understanding of the linker's mechanism of action, coupled with rigorous experimental evaluation, is crucial for the successful development of novel PROTAC-based therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. DeepPROTACs is a deep learning-based targeted degradation predictor for PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Pivotal Role of PEG Linkers in Bioconjugation and Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern therapeutics, bioconjugation has emerged as a cornerstone technology, enabling the creation of highly targeted and effective drugs. At the heart of this discipline lies the linker, a molecular bridge that connects disparate entities to form a single, functional conjugate. Among the diverse array of linkers, polyethylene glycol (PEG) has distinguished itself as a versatile and powerful tool. PEG linkers, composed of repeating ethylene oxide units, are widely employed to enhance the therapeutic properties of proteins, peptides, antibody-drug conjugates (ADCs), and nanoparticle-based delivery systems.[1][2][3]
This in-depth technical guide explores the multifaceted role of PEG linkers in bioconjugation and drug delivery. We will delve into the fundamental properties of PEG, the profound impact of PEGylation on pharmacokinetics and pharmacodynamics, the various types of PEG linkers available, and their applications in cutting-edge drug development. This guide also provides detailed experimental protocols for common PEGylation techniques and presents quantitative data to inform the rational design of next-generation bioconjugates.
Core Principles of PEGylation
PEGylation is the process of covalently attaching PEG chains to a molecule, such as a protein or a small molecule drug.[4][5] This modification imparts several beneficial properties, primarily stemming from the physicochemical characteristics of the PEG polymer itself.
Fundamental Properties of PEG Linkers:
-
Hydrophilicity: The repeating ether units of PEG are highly hydrophilic, which significantly increases the water solubility of conjugated molecules. This is particularly advantageous for hydrophobic drugs that would otherwise be difficult to formulate for intravenous administration.
-
Biocompatibility: PEG is a non-toxic and non-immunogenic polymer, making it well-suited for in vivo applications.
-
Flexibility: The flexible nature of the PEG chain provides a steric shield around the conjugated molecule, protecting it from enzymatic degradation and recognition by the immune system.
-
Increased Hydrodynamic Size: The attachment of a PEG chain increases the hydrodynamic radius of the molecule, which reduces its renal clearance and prolongs its circulation half-life.
Advantages of PEGylation in Drug Delivery
The unique properties of PEG linkers translate into a range of therapeutic advantages:
-
Enhanced Pharmacokinetics: PEGylation can dramatically extend the in vivo half-life of a drug, leading to less frequent dosing and improved patient compliance. The increased size of the PEGylated molecule slows its filtration by the kidneys, and the hydrophilic shield reduces uptake by the reticuloendothelial system.
-
Reduced Immunogenicity: The steric hindrance provided by the PEG chain can mask antigenic epitopes on the surface of protein therapeutics, thereby reducing their immunogenicity.
-
Improved Stability: PEGylation can protect therapeutic proteins from proteolytic degradation, leading to enhanced stability in biological fluids.
-
Increased Solubility: The high water solubility of PEG can be leveraged to formulate poorly soluble drugs for parenteral administration.
-
Enhanced Tumor Targeting (Passive): In oncology, PEGylated nanoparticles and large protein conjugates can accumulate preferentially in tumor tissue through the Enhanced Permeability and Retention (EPR) effect. The leaky vasculature and poor lymphatic drainage of tumors allow these large molecules to extravasate and be retained at the tumor site.
Types of PEG Linkers
The versatility of PEG chemistry has led to the development of a wide array of PEG linkers with different architectures and functionalities to suit various bioconjugation needs.
-
Linear PEG Linkers: These are the simplest form, consisting of a straight chain of ethylene oxide units.
-
Branched PEG Linkers: These have multiple PEG arms extending from a central core, which can provide a more effective steric shield compared to linear PEGs of the same molecular weight.
-
Multi-Arm PEG Linkers: These possess three or more PEG arms and are often used in the development of hydrogels and for increasing the drug-to-antibody ratio (DAR) in ADCs.
-
Monodisperse vs. Polydisperse PEG Linkers: Monodisperse (or discrete) PEGs have a single, defined molecular weight, ensuring homogeneity in the final conjugate. Polydisperse PEGs consist of a mixture of molecules with a range of molecular weights.
-
Homobifunctional and Heterobifunctional PEG Linkers: Homobifunctional linkers have the same reactive group at both ends, while heterobifunctional linkers have different reactive groups, allowing for the sequential conjugation of two different molecules.
-
Cleavable vs. Non-Cleavable PEG Linkers: Cleavable linkers are designed to release the payload under specific physiological conditions (e.g., low pH in endosomes or the presence of specific enzymes in tumor cells). Non-cleavable linkers form a stable bond, and the drug is released upon degradation of the entire conjugate.
Data Presentation: Quantitative Impact of PEG Linkers
The choice of PEG linker can have a profound and quantifiable impact on the properties of a bioconjugate. The following tables summarize key data from various studies.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |
| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |
| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |
| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |
| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
Data synthesized from a study on non-binding IgG-MMAE conjugates, highlighting the trend of decreasing clearance with increasing PEG linker length, plateauing around PEG8.
Table 2: Impact of PEGylation on Protein Half-Life
| Protein | PEG Molecular Weight (kDa) | Half-Life (hours) | Fold Increase in Half-Life |
| rhTIMP-1 | None | 1.1 | - |
| rhTIMP-1 | 20 | 28 | ~25 |
| Affibody-MMAE | None | 0.33 | - |
| Affibody-MMAE | 4 | 0.83 | 2.5 |
| Affibody-MMAE | 10 | 3.7 | 11.2 |
This table demonstrates the significant extension of plasma half-life achieved by PEGylating different proteins.
Table 3: Influence of PEG Molecular Weight on Drug Solubility
| Drug | PEG Molecular Weight (Da) | Saturated Solubility (µg/mL) | Fold Increase in Solubility |
| Simvastatin | None | 8.74 | - |
| Simvastatin (Solid Dispersion) | 12000 | 24.83 | ~2.8 |
| Ketoprofen | None | 41 | - |
| Ketoprofen (20% w/w PEG) | 1000, 1500, 2000 | ~300 | ~7.3 |
These data illustrate the enhanced solubility of poorly water-soluble drugs when formulated with PEG.
Table 4: Comparison of Linear vs. Branched PEG on Nanoparticle Properties
| Nanoparticle Coating | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Protein Adsorption (µg/cm²) |
| Uncoated | 150 | -25 | ~1200 |
| Linear PEG (10 kDa) | 180 | -15 | ~400 |
| Branched PEG (10 kDa, 4-arm) | 170 | -18 | ~200 |
This table shows that branched PEG can lead to a greater reduction in protein adsorption compared to linear PEG of the same molecular weight, which can contribute to a longer circulation time.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and characterization of PEGylated bioconjugates.
Protocol 1: NHS-Ester PEGylation of an Antibody
This protocol describes the conjugation of an amine-reactive PEG-NHS ester to the lysine residues of an antibody.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
PEG-NHS ester (e.g., mPEG-succinimidyl succinate)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Antibody Preparation: Prepare the antibody solution in an amine-free buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: a. Calculate the required volume of the PEG-NHS ester solution to achieve a desired molar excess over the antibody (a 20- to 50-fold molar excess is a common starting point). b. Slowly add the PEG-NHS ester solution to the antibody solution while gently stirring. Ensure the final concentration of the organic solvent does not exceed 10% (v/v). c. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against PBS.
-
Characterization: Analyze the PEGylated antibody by SDS-PAGE to confirm the increase in molecular weight. Determine the extent of PEGylation using methods such as MALDI-TOF mass spectrometry or by measuring the remaining free amines.
Protocol 2: Maleimide-Thiol Conjugation for Site-Specific PEGylation
This protocol is for the site-specific conjugation of a PEG-maleimide to a free thiol group on a protein, which can be a native cysteine or one introduced by reducing a disulfide bond or through site-directed mutagenesis.
Materials:
-
Thiol-containing protein (1-10 mg/mL in a degassed, thiol-free buffer, pH 7.0-7.5, e.g., PBS with 1 mM EDTA)
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (optional)
-
PEG-maleimide
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: a. Dissolve the protein in a degassed, thiol-free buffer. b. (Optional) If reducing disulfide bonds, add a 10-20 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.
-
PEG-Maleimide Solution Preparation: Immediately before use, dissolve the PEG-maleimide in anhydrous DMSO or DMF.
-
Conjugation Reaction: a. Add the PEG-maleimide solution to the protein solution at a 10- to 20-fold molar excess. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the PEGylated protein from unreacted PEG-maleimide and other reagents using a desalting column or dialysis.
-
Characterization: Confirm conjugation and purity using SDS-PAGE and mass spectrometry. The drug-to-antibody ratio (DAR) for ADCs can be determined using techniques like hydrophobic interaction chromatography (HIC) or reverse-phase liquid chromatography (RPLC).
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the cytotoxic activity of a PEGylated drug conjugate on cancer cell lines.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
PEGylated drug conjugate and unconjugated drug control
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the PEGylated drug conjugate and the unconjugated drug in complete cell culture medium. Remove the old medium from the cells and add the drug dilutions. Include untreated cells as a negative control and a vehicle control if the drug is dissolved in a solvent like DMSO.
-
Incubation: Incubate the cells with the drugs for a specified period (e.g., 72 hours).
-
Cell Viability Assessment: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur. c. Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: a. Normalize the readings to the untreated control wells to determine the percentage of cell viability. b. Plot the cell viability against the drug concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Mandatory Visualizations
Signaling Pathway of PEGylated Interferon-α
References
- 1. JCI - Pegylated IFN-α regulates hepatic gene expression through transient Jak/STAT activation [jci.org]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purepeg.com [purepeg.com]
The 'Click' Revolution: A Technical Guide to Azide-PEG Reagents in Modern Bioconjugation
For researchers, scientists, and drug development professionals, the advent of click chemistry has marked a paradigm shift in the way molecules are connected. This guide provides an in-depth exploration of click chemistry, with a specific focus on the application of azide-polyethylene glycol (PEG) reagents, which have become indispensable tools in bioconjugation, drug delivery, and materials science.
Click chemistry, a term coined by K.B. Sharpless in 2001, describes a class of reactions that are rapid, high-yielding, and highly specific, generating minimal and benign byproducts.[1][2] Among the foremost of these reactions is the azide-alkyne cycloaddition, which forms a stable triazole linkage. The incorporation of a polyethylene glycol (PEG) spacer into the azide-containing reagent offers significant advantages, including enhanced aqueous solubility, reduced steric hindrance, and improved biocompatibility of the final conjugate.[3][4]
This technical guide delves into the two primary modalities of azide-alkyne click chemistry: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will explore the fundamental principles of each, provide detailed experimental protocols, and present quantitative data to inform experimental design.
Core Principles of Azide-PEG Click Chemistry
The versatility of azide-PEG reagents stems from the bioorthogonal nature of the azide group, meaning it does not react with naturally occurring functional groups in biological systems. This allows for highly specific labeling and conjugation of biomolecules.[5] The PEG linker, a hydrophilic and biocompatible polymer, imparts favorable physicochemical properties to the resulting conjugates, such as increased stability and reduced immunogenicity.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the prototypical click reaction, renowned for its exceptional efficiency and regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. The presence of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often required to prevent the oxidation of Cu(I) and enhance reaction efficiency.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides without the need for a metal catalyst. The high ring strain of the cyclooctyne provides the driving force for the reaction. This makes SPAAC an ideal choice for in vivo bioconjugation and the labeling of sensitive biological samples.
Quantitative Data for Experimental Design
The efficiency of click chemistry reactions can be influenced by various factors, including the choice of catalyst, ligand, solvent, and the specific azide and alkyne reagents used. The following tables summarize key quantitative data to aid in the selection of appropriate reaction conditions.
| Reaction Type | Reactants | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuAAC | Benzyl Azide + Phenylacetylene | CuSO₄/Sodium Ascorbate | tBuOH/H₂O | Room Temp | 1-4 | >95 | |
| CuAAC | Azide-PEG-Peptide + Alkyne-Molecule | CuSO₄/TBTA | DMF/H₂O or DMSO/H₂O | Room Temp | 4-12 | High | |
| SPAAC | Azido-PEG3-Protein + DBCO-Molecule | None | PBS (pH 7.4) | Room Temp or 4 | 2-4 (RT) or Overnight (4°C) | High | |
| SPAAC | Azide-modified Protein + BCN-PEG4-Alkyne | None | PBS (pH 7.4) | Room Temp or 4 | 4-12 (RT) or 12-24 (4°C) | High |
| Parameter | Condition | Effect on SPAAC Reaction Rate | Reference |
| Buffer | PBS (pH 7.4) | Second-Order Rate Constant: 0.32–0.85 M⁻¹s⁻¹ | |
| HEPES (pH 7.4) | Second-Order Rate Constant: 0.55–1.22 M⁻¹s⁻¹ | ||
| DMEM (pH 7.4) | Second-Order Rate Constant: 0.59–0.97 M⁻¹s⁻¹ | ||
| RPMI (pH 7.4) | Second-Order Rate Constant: 0.27–0.77 M⁻¹s⁻¹ | ||
| pH | Higher pH | Generally increases reaction rates (except in HEPES) | |
| Azide Electronics | Electron-withdrawing substituents | Generally exhibit faster reaction rates | |
| Steric Hindrance | Less sterically congested azides | Tend to react more readily |
Experimental Protocols
The following are detailed methodologies for performing CuAAC and SPAAC reactions using azide-PEG reagents.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-PEGylated Peptide
This protocol describes the conjugation of a peptide functionalized with an azide-PEG linker to an alkyne-containing molecule.
Materials:
-
Azide-PEG-Peptide
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Solvent (e.g., DMF/water or DMSO/water mixture)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the Azide-PEG-Peptide in an appropriate buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the alkyne-containing molecule in a compatible solvent (e.g., DMSO).
-
Prepare a stock solution of CuSO₄ (e.g., 100 mM in water).
-
Prepare a stock solution of the ligand (TBTA in DMSO or THPTA in water) (e.g., 200 mM).
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a reaction vessel, add the Azide-PEG-Peptide solution.
-
Add the alkyne-containing molecule stock solution. A molar excess of the alkyne (e.g., 1.5 to 10 equivalents) is often used.
-
Premix the CuSO₄ and ligand solutions in a separate tube. A typical ratio is 1:2 to 1:5 of Cu(I) to ligand.
-
Add the catalyst-ligand mixture to the reaction vessel.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 4-12 hours.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).
-
Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents and the catalyst.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol outlines the conjugation of an azide-modified protein with a BCN-PEG4-alkyne reagent.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
BCN-PEG4-alkyne
-
Anhydrous DMSO
Procedure:
-
Reagent Preparation:
-
Ensure the azide-modified protein is purified and its concentration is accurately determined.
-
Allow the vial of BCN-PEG4-alkyne to warm to room temperature before opening.
-
Prepare a stock solution of BCN-PEG4-alkyne in anhydrous DMSO (e.g., 10 mM).
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the azide-modified protein solution.
-
Add the BCN-PEG4-alkyne stock solution to the protein solution. A 2-4 fold molar excess of the BCN reagent over the azide-modified protein is a good starting point.
-
Ensure the final concentration of DMSO in the reaction mixture is kept low (ideally below 5% v/v) to minimize effects on protein stability.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Incubation times as short as 2 hours at room temperature have also been reported to be sufficient.
-
-
Purification:
-
Purify the resulting bioconjugate to remove any unreacted BCN-PEG4-alkyne using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
-
Visualizing Workflows and Pathways
Diagrammatic representations of experimental workflows and signaling pathways are crucial for clear communication of complex processes. The following diagrams are generated using the Graphviz DOT language.
Conclusion
Azide-PEG reagents are powerful and versatile tools that have significantly advanced the fields of bioconjugation and drug development. The ability to choose between the highly efficient CuAAC and the biocompatible SPAAC provides researchers with the flexibility to design experiments for a wide range of applications, from in vitro assays to in vivo studies. By understanding the core principles, leveraging quantitative data for optimization, and following robust experimental protocols, scientists can effectively harness the power of click chemistry to create novel and impactful molecular constructs. The continued development of new azide-PEG reagents and click chemistry methodologies promises to further expand the toolkit available for addressing complex challenges in science and medicine.
References
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG13-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using Azido-PEG13-azide, a homobifunctional linker. This click chemistry reaction is a highly efficient and specific method for covalently linking two alkyne-containing molecules, finding broad applications in drug delivery, bioconjugation, and materials science.[1][2][3] The polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates.
Reaction Principle
The CuAAC reaction involves the formation of a stable 1,2,3-triazole ring from the reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.[4] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[5] The use of a chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is recommended to stabilize the copper(I) ion and protect sensitive biomolecules from oxidative damage.
With a homobifunctional linker like this compound, the reaction can be performed in a single pot to create homodimers or in a stepwise fashion to conjugate two different alkyne-containing molecules.
Quantitative Data Summary
The following tables summarize typical reaction parameters and reported yields for CuAAC reactions involving PEG linkers. Note that optimal conditions may vary depending on the specific substrates.
Table 1: General CuAAC Reaction Parameters
| Parameter | Recommended Range | Notes |
| Alkyne to Azide Molar Ratio | 1:1 to 1:1.2 | A slight excess of the alkyne can help drive the reaction to completion. For bifunctional azides, stoichiometry is critical. |
| Copper(II) Sulfate Concentration | 50 - 250 µM | Higher concentrations can increase reaction rate but may require more rigorous removal. |
| Sodium Ascorbate Concentration | 5 - 10 times the copper concentration | A fresh solution should always be used. |
| Ligand to Copper Molar Ratio | 2:1 to 5:1 | Protects the catalyst and any sensitive functional groups on the substrates. |
| Reaction Temperature | Room Temperature (20-25°C) to 37°C | Higher temperatures can be used but may not be necessary. |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored (e.g., by TLC or LC-MS). |
Table 2: Reported Yields for CuAAC with PEG Linkers
| Reaction System | Solvent | Yield | Reference |
| mPEG-alkyne + Azido-coumarin | Supercritical CO₂ | 82.32% | |
| mPEG-alkyne + Azido-coumarin (extended time) | Supercritical CO₂ | 87.14% | |
| PEG-alkyne + Azido-coumarin | Tetrahydrofuran (THF) | 73% | |
| Alkyne-peptide + Azide-peptide | Dimethylformamide (DMF) | >95% | |
| Alkyne-Oligonucleotide + Azide-PEG | Aqueous Buffer | 86% (recovery) |
Experimental Protocols
Materials and Reagents
-
This compound
-
Alkyne-containing molecule(s)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Solvents: Deionized water, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), t-Butanol
-
Purification supplies: Size-exclusion chromatography (SEC) column, dialysis tubing, or silica gel for column chromatography.
-
Analytical tools: TLC plates, LC-MS system.
Protocol 1: One-Pot Synthesis of a Homodimer
This protocol is suitable for linking two identical alkyne-containing molecules.
-
Preparation of Stock Solutions:
-
Copper/Ligand Solution: Prepare a 20 mM solution of CuSO₄ and a 100 mM solution of THPTA in deionized water.
-
Sodium Ascorbate Solution: Prepare a 100 mM solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.
-
Reactant Solutions: Dissolve the alkyne-containing molecule and this compound in a suitable solvent (e.g., DMF, DMSO, or a mixture with water).
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the alkyne-containing molecule (2.2 equivalents) and this compound (1.0 equivalent) in the chosen solvent.
-
Add the THPTA solution (5 equivalents relative to copper).
-
Add the CuSO₄ solution (0.1 to 0.5 equivalents relative to the azide).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (5 to 10 equivalents relative to copper).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using an appropriate analytical technique such as TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
-
Purification:
-
Upon completion, the product can be purified to remove the copper catalyst and unreacted starting materials.
-
For biomolecules, size-exclusion chromatography or dialysis are recommended.
-
For small molecules, silica gel column chromatography can be used.
-
Protocol 2: Stepwise Synthesis of a Heterobifunctional Conjugate
This protocol is for linking two different alkyne-containing molecules (Alkyne-A and Alkyne-B).
-
Step 1: First Cycloaddition
-
Follow the reaction setup as in Protocol 1, but use a 1:1 molar ratio of this compound to Alkyne-A. It is crucial to avoid an excess of the alkyne to minimize the formation of the homodimer.
-
Allow the reaction to proceed to completion, monitoring carefully.
-
Isolate and purify the mono-alkyne-functionalized PEG-azide intermediate. This is a critical step to ensure the purity of the final product.
-
-
Step 2: Second Cycloaddition
-
Dissolve the purified mono-alkyne-PEG-azide intermediate from Step 1 and Alkyne-B (1.1 equivalents) in a suitable solvent.
-
Repeat the addition of the copper/ligand and sodium ascorbate solutions as described in Protocol 1.
-
Monitor the reaction until the starting material is consumed.
-
-
Purification:
-
Purify the final heterobifunctional conjugate using the appropriate method as described in Protocol 1.
-
Visualizations
Caption: General experimental workflow for the CuAAC reaction.
Caption: Logical workflow for stepwise CuAAC with a bifunctional linker.
References
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) utilizing Azido-PEG13-azide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This powerful "click chemistry" reaction involves a rapid and highly specific reaction between a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and an azide.[1][3] Azido-PEG13-azide is a homobifunctional linker featuring two terminal azide groups separated by a 13-unit polyethylene glycol (PEG) spacer. This structure allows for the crosslinking of alkyne-containing molecules or the sequential conjugation of two different alkyne-modified entities. The hydrophilic PEG chain enhances solubility and can reduce steric hindrance during conjugation.[4] These application notes provide detailed protocols for utilizing this compound in a two-step bioconjugation strategy, alongside quantitative data on general SPAAC reaction parameters.
Data Presentation:
Optimizing SPAAC reactions requires an understanding of the factors that influence reaction kinetics. The following tables summarize key quantitative data for consideration.
Table 1: Influence of Buffer and pH on SPAAC Reaction Rates
| Buffer | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| PBS | 7.4 | 0.32–0.85 | |
| HEPES | 7.4 | 0.55–1.22 | |
| DMEM | 7.4 | 0.59–0.97 | |
| RPMI | 7.4 | 0.27–0.77 | |
| Note: Higher pH values generally increase SPAAC reaction rates, except in HEPES buffer. |
Table 2: Comparison of Common Cyclooctynes for SPAAC
| Cyclooctyne | Key Features |
| DBCO (Dibenzocyclooctyne) | High reactivity and stability. |
| BCN (Bicyclo[6.1.0]nonyne) | Excellent reactivity and compact structure. |
| DIBO (Dibenzocyclooctynol) | Reacts exceptionally fast with azides. |
| DIBAC (Aza-dibenzocyclooctyne) | Higher reactivity compared to other cyclooctynes. |
Experimental Protocols
Protocol 1: Sequential SPAAC Conjugation of Two Alkyne-Modified Molecules using this compound
This protocol describes the sequential conjugation of two different alkyne-containing molecules (Molecule A-alkyne and Molecule B-alkyne) using the homobifunctional this compound linker.
Materials:
-
Molecule A-alkyne (e.g., DBCO-functionalized protein)
-
Molecule B-alkyne (e.g., BCN-functionalized small molecule)
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification equipment (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
Step 1: First SPAAC Reaction
-
Reactant Preparation:
-
Prepare a solution of Molecule A-alkyne in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve this compound in a minimal amount of DMF or DMSO to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 1.5 to 3-fold molar excess of the this compound stock solution to the Molecule A-alkyne solution. Ensure the final concentration of the organic solvent does not exceed 10% to avoid precipitation.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The reaction progress can be monitored by techniques such as SDS-PAGE or LC-MS.
-
-
Purification:
-
Remove excess, unreacted this compound using an appropriate method such as SEC or dialysis against the Reaction Buffer. This step is critical to prevent unwanted crosslinking in the next step.
-
Step 2: Second SPAAC Reaction
-
Reactant Preparation:
-
Prepare a stock solution of Molecule B-alkyne in a compatible solvent.
-
-
Conjugation Reaction:
-
Add a 2 to 5-fold molar excess of the Molecule B-alkyne solution to the purified product from Step 1.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Final Purification:
-
Purify the final conjugate to remove any unreacted Molecule B-alkyne using an appropriate method such as SEC, dialysis, or HPLC.
-
Protocol 2: Crosslinking of an Alkyne-Modified Protein using this compound
This protocol details the use of this compound to crosslink a protein that has been modified to contain multiple alkyne groups.
Materials:
-
Alkyne-modified protein (containing multiple strained alkyne groups per protein)
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMF or DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE analysis equipment
Procedure:
-
Protein and Linker Preparation:
-
Prepare the alkyne-modified protein solution at a concentration of 1-5 mg/mL in the Reaction Buffer.
-
Immediately before use, dissolve this compound in a minimal amount of DMF or DMSO to create a 10 mM stock solution.
-
-
Crosslinking Reaction:
-
Add the this compound stock solution to the protein solution. The molar ratio of linker to protein will determine the extent of crosslinking and should be optimized for the specific application. Start with a range of molar ratios (e.g., 5:1, 10:1, 20:1).
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature. Monitor the formation of higher molecular weight species by SDS-PAGE.
-
-
Quenching (Optional):
-
The reaction can be stopped by adding a quenching solution to react with any unreacted azide groups, although this is often not necessary if the reaction is followed by a purification step.
-
-
Analysis:
-
Analyze the reaction mixture by SDS-PAGE to observe the formation of crosslinked protein oligomers (dimers, trimers, etc.) which will appear as bands with higher molecular weights.
-
Visualizations
References
Application Notes and Protocols for Bioconjugation with Azido-PEG13-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG13-azide is a homobifunctional crosslinker featuring a 13-unit polyethylene glycol (PEG) spacer terminated by an azide group at each end. This reagent is a valuable tool in bioconjugation, particularly for "click chemistry" reactions. The PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the terminal azide groups provide handles for highly specific and efficient ligation to molecules containing alkyne groups.[1]
The primary applications of this compound involve two key bioorthogonal reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and highly efficient reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[1] This reaction is widely used for creating well-defined bioconjugates.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction that is ideal for applications in living systems or with sensitive biomolecules where copper cytotoxicity is a concern.[2] This reaction utilizes strained cyclooctynes (e.g., DBCO, BCN) that react spontaneously with azides.[2]
The homobifunctional nature of this compound makes it particularly suitable for crosslinking two alkyne-containing molecules or for creating dimeric conjugates. It is also a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can link a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
Data Presentation
The efficiency of bioconjugation reactions with this compound is influenced by several factors. The following tables summarize quantitative data on reaction parameters for both CuAAC and SPAAC reactions involving PEG linkers.
Table 1: Quantitative Data for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers
| Parameter | Typical Range/Value | Notes | Reference(s) |
| Reactants | |||
| Azide-PEG Concentration | 1-10 mM | Higher concentrations can increase reaction rates. | |
| Alkyne-Molecule Concentration | 1.1 - 3 equivalents (relative to azide) | A slight excess of the alkyne-containing molecule is often used. | |
| Catalyst System | |||
| Copper(II) Sulfate (CuSO₄) | 50 - 250 µM | The precursor for the active Cu(I) catalyst. | |
| Reducing Agent (e.g., Sodium Ascorbate) | 5-10 times the concentration of copper | Used to reduce Cu(II) to the active Cu(I) state. Should be prepared fresh. | |
| Copper-Chelating Ligand (e.g., THPTA, TBTA) | 1-5 times the concentration of copper | Protects biomolecules from oxidative damage and can accelerate the reaction. | |
| Reaction Conditions | |||
| Solvent | Aqueous buffers (e.g., PBS), DMF, DMSO, THF | Co-solvents can be used to aid solubility. | |
| pH | 7.0 - 9.0 | The reaction is efficient over a broad pH range. | |
| Temperature | Room temperature (20-25°C) | The reaction is typically rapid at room temperature. | |
| Reaction Time | 1 - 4 hours | Can vary depending on the specific reactants and concentrations. | |
| Yield | >95% | CuAAC is known for its high efficiency and yields. |
Table 2: Quantitative Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with PEG Linkers
| Parameter | Typical Range/Value | Notes | Reference(s) |
| Reactants | |||
| Azide-PEG Concentration | 1-10 mM | ||
| Strained Alkyne (e.g., DBCO, BCN) Concentration | 1.1 - 4 equivalents (relative to azide) | A modest excess of the strained alkyne is recommended. | |
| Reaction Conditions | |||
| Solvent | Aqueous buffers (e.g., PBS, HEPES), DMEM, RPMI | Highly compatible with biological systems. | |
| pH | 7.0 - 7.4 | Optimal for most biological applications. | |
| Temperature | 4°C to 37°C | Reaction proceeds well at physiological temperatures. | |
| Reaction Time | 2 - 24 hours | Generally slower than CuAAC, dependent on the specific strained alkyne used. | |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 0.27 - 1.22 | Varies with the specific strained alkyne and buffer conditions. |
Experimental Protocols
The following are detailed protocols for performing bioconjugation with this compound. Note that these are general guidelines and may require optimization for your specific application.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the crosslinking of two alkyne-containing molecules (Molecule A-Alkyne and Molecule B-Alkyne) using this compound.
Materials:
-
This compound
-
Molecule A-Alkyne
-
Molecule B-Alkyne
-
Anhydrous DMSO or DMF
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
Prepare stock solutions of Molecule A-Alkyne and Molecule B-Alkyne in a compatible solvent.
-
-
Reaction Setup:
-
In a suitable reaction vessel, combine Molecule A-Alkyne and Molecule B-Alkyne in the desired molar ratio in the reaction buffer.
-
Add the this compound stock solution to the mixture. A 1:1:1 molar ratio of Molecule A-Alkyne:Molecule B-Alkyne:this compound is a good starting point for crosslinking.
-
Add the copper-chelating ligand stock solution to the reaction mixture.
-
Add the CuSO₄ stock solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours. The progress of the reaction can be monitored by techniques such as LC-MS or SDS-PAGE if one of the molecules is a protein.
-
-
Purification:
-
Purify the resulting bioconjugate to remove unreacted starting materials and catalyst components using an appropriate method such as SEC or dialysis.
-
Characterization:
The final conjugate can be characterized by methods such as Mass Spectrometry (to confirm the mass of the conjugate) and HPLC (to assess purity).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of an azide-modified protein with a strained alkyne-containing molecule. For using this compound, one would first react it with a strained alkyne-containing molecule (e.g., DBCO-NHS ester to label a protein), purify the product, and then use the remaining azide to react with a second strained alkyne molecule. A more direct application of this compound in SPAAC is for crosslinking two molecules that have been functionalized with a strained alkyne.
Materials:
-
This compound
-
Molecule A-Strained Alkyne (e.g., DBCO-functionalized)
-
Molecule B-Strained Alkyne (e.g., BCN-functionalized)
-
Anhydrous DMSO
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC or Dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare stock solutions of Molecule A-Strained Alkyne and Molecule B-Strained Alkyne in a compatible solvent.
-
-
Reaction Setup:
-
In a suitable reaction vessel, combine Molecule A-Strained Alkyne and Molecule B-Strained Alkyne in the reaction buffer.
-
Add the this compound stock solution. The final concentration of DMSO should ideally be kept below 5% (v/v) to minimize potential effects on protein structure if applicable.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by appropriate analytical techniques.
-
-
Purification:
-
Purify the resulting bioconjugate using a suitable method like SEC or dialysis to remove any unreacted components.
-
Mandatory Visualization
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Comparison of CuAAC and SPAAC reaction mechanisms.
References
Application Notes and Protocols for Labeling Proteins with Azido-PEG13-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise covalent modification of proteins is a cornerstone of modern chemical biology and drug development. Azido-PEG13-azide is a homobifunctional crosslinker that serves as a versatile tool for introducing azide functionalities into proteins and other biomolecules. This polyethylene glycol (PEG) linker contains two terminal azide groups, enabling a variety of bioconjugation strategies through "click chemistry." The PEG13 spacer arm enhances solubility and reduces steric hindrance, making it an ideal choice for various applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[2] this compound can be utilized as a linker in PROTAC synthesis, connecting the target protein ligand and the E3 ligase ligand.
This application note provides a detailed guide for labeling proteins with this compound, focusing on two primary bioorthogonal click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3]
Data Presentation: Quantitative Parameters for Protein Labeling
The efficiency of protein labeling with azide-functionalized linkers is influenced by several factors, including the molar ratio of the labeling reagent to the protein, protein concentration, pH, and reaction time. The degree of labeling (DOL), which represents the average number of azide linkers conjugated to each protein molecule, can be determined using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.[1]
Below is a summary of expected labeling efficiencies for a generic IgG antibody (150 kDa) using an Azido-PEG-NHS ester, which serves as a representative model for introducing one of the azide groups of this compound to a protein.
| Parameter | Value | Notes |
| Protein | Human IgG (150 kDa) | |
| Protein Concentration | 2 mg/mL in PBS, pH 7.4 | Higher protein concentrations can improve labeling efficiency. |
| Reagent | Azido-PEG-NHS Ester | Dissolved in anhydrous DMSO. |
| Molar Excess of Reagent | 10-fold | Moles of Azido-PEG-NHS Ester per mole of IgG. |
| 20-fold | Moles of Azido-PEG-NHS Ester per mole of IgG. | |
| 40-fold | Moles of Azido-PEG-NHS Ester per mole of IgG. | |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 1 hour | |
| Average Degree of Labeling (DOL) | 2 - 4 azides per antibody | Determined by MALDI-TOF MS. |
| 3 - 5 azides per antibody | Determined by MALDI-TOF MS. | |
| 5 - 8 azides per antibody | Determined by MALDI-TOF MS. |
Mandatory Visualizations
Experimental Workflow for Protein Labeling with this compound
Caption: Experimental workflow for protein labeling.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Protocol 1: Labeling a Protein with an Azido-PEG-NHS Ester
This protocol describes the initial step of introducing an azide group onto a protein using an amine-reactive Azido-PEG-NHS ester. This is a prerequisite for using the second azide of this compound in a subsequent click chemistry reaction.
Materials:
-
Protein of interest (1-10 mg/mL)
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Azido-PEG-NHS Ester (e.g., Azido-PEG4-NHS Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.
-
Reagent Preparation: Immediately before use, dissolve the Azido-PEG-NHS Ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 40-fold molar excess of the dissolved Azido-PEG-NHS Ester to the protein solution. The final volume of DMSO should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for the conjugation of the azide-labeled protein with an alkyne-containing molecule.
Materials:
-
Azide-labeled protein
-
Alkyne-containing molecule (e.g., fluorescent dye, biotin-alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in DMSO or water.
-
Prepare stock solutions of CuSO₄, the copper-chelating ligand, and sodium ascorbate in water.
-
-
Catalyst Premix: In a separate tube, mix the CuSO₄ and ligand solutions. A typical ratio is 1 part CuSO₄ to 5 parts ligand. Allow this mixture to stand for a few minutes.
-
Reaction Setup: In a reaction tube, combine the azide-labeled protein and the alkyne-containing molecule in the reaction buffer.
-
Initiation: Add the CuSO₄/ligand premix to the reaction tube, followed by the sodium ascorbate solution to initiate the reaction.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature, protected from light if using a fluorescent dye.
-
Purification: Purify the final conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove unreacted reagents and byproducts.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is a copper-free alternative for conjugating the azide-labeled protein with a strained alkyne (e.g., DBCO, BCN).
Materials:
-
Azide-labeled protein
-
Strained alkyne-containing molecule (e.g., DBCO-fluorophore)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation: Prepare a stock solution of the strained alkyne-containing molecule in a suitable solvent like DMSO.
-
Reaction Setup: In a reaction tube, dissolve the azide-labeled protein in the reaction buffer.
-
Conjugation: Add the strained alkyne-containing molecule to the protein solution. A 2- to 10-fold molar excess of the alkyne reagent is a common starting point.
-
Incubation: Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C. The reaction time will depend on the specific strained alkyne used. Protect from light if a fluorescent probe is used.
-
Purification: Purify the labeled protein using size-exclusion chromatography or dialysis to remove any unreacted alkyne reagent.
Concluding Remarks
This compound is a powerful and versatile tool for protein labeling and the construction of complex biomolecular architectures like PROTACs. The choice between CuAAC and SPAAC will depend on the specific application, with SPAAC being the preferred method for live-cell labeling due to the cytotoxicity of copper. By carefully controlling the reaction conditions and employing the appropriate purification methods, researchers can achieve efficient and specific protein modification to advance their studies in basic research and drug discovery. The stability of the resulting triazole linkage in click chemistry and the amide bond from NHS ester reactions are generally high under physiological conditions, ensuring the integrity of the final conjugate.
References
Application Notes: Surface Modification of Nanoparticles using Azido-PEG13-azide
References
- 1. benchchem.com [benchchem.com]
- 2. irjweb.com [irjweb.com]
- 3. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Modification of Nanoparticles and Nanovesicles via Click-Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azido-PEG13-azide in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG13-azide is a homobifunctional, polyethylene glycol (PEG) linker that serves as a versatile tool in the development of targeted drug delivery systems. Its terminal azide groups are amenable to highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This allows for the covalent conjugation of targeting moieties, such as antibodies or peptides, to drug-loaded nanoparticles or the synthesis of complex drug-linker constructs like Proteolysis Targeting Chimeras (PROTACs).[2][3]
The incorporation of the PEG13 spacer offers several advantages, including enhanced aqueous solubility, reduced non-specific protein binding, and prolonged circulation times in vivo.[4] These properties are crucial for improving the pharmacokinetic profile and therapeutic efficacy of nano-based drug delivery systems. This document provides detailed application notes and protocols for the utilization of this compound in the formulation and functionalization of targeted drug delivery vehicles.
Core Applications of this compound in Drug Delivery
-
Surface Functionalization of Nanoparticles: this compound can be used to coat the surface of pre-formed nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles) to introduce azide functionalities. These azide groups then serve as chemical handles for the attachment of targeting ligands.[5]
-
Formation of Drug-Linker-Targeting Ligand Conjugates: The linker can be used to covalently connect a therapeutic agent to a targeting moiety, creating a soluble and targeted drug conjugate.
-
Synthesis of PROTACs: this compound is a valuable building block in the modular synthesis of PROTACs, where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.
Experimental Protocols
Protocol 1: Formulation of Drug-Loaded PLGA Nanoparticles
This protocol describes the preparation of drug-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Model hydrophobic drug (e.g., Paclitaxel)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of the model hydrophobic drug in 5 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 20 mL of the aqueous phase under constant stirring. Homogenize the mixture using a probe sonicator for 2 minutes on an ice bath to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 4 hours to allow for the complete evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water and lyophilize for 48 hours for long-term storage.
Protocol 2: Surface Functionalization of Nanoparticles with this compound
This protocol details the surface modification of amine-functionalized nanoparticles with this compound via carbodiimide chemistry to introduce terminal azide groups. For this example, we will assume the use of PLGA-PEG-NH2 nanoparticles.
Materials:
-
Amine-functionalized, drug-loaded PLGA nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Nanoparticle Suspension: Disperse 10 mg of amine-functionalized nanoparticles in 2 mL of PBS.
-
Activation of this compound: In a separate tube, dissolve a 20-fold molar excess of this compound, a 40-fold molar excess of EDC, and a 40-fold molar excess of NHS in 1 mL of PBS. Incubate for 15 minutes at room temperature to activate the carboxyl groups (if the azide-PEG-azide has carboxyl end groups for conjugation). Note: If using a pre-activated this compound with an NHS ester, this step is not necessary.
-
Conjugation: Add the activated this compound solution to the nanoparticle suspension. React for 2 hours at room temperature with gentle stirring.
-
Quenching: Add 100 µL of quenching buffer to the reaction mixture and incubate for 15 minutes to deactivate any unreacted NHS esters.
-
Purification: Purify the azide-functionalized nanoparticles by centrifugation (15,000 rpm for 20 minutes) and wash three times with PBS to remove unreacted reagents.
-
Storage: Resuspend the nanoparticles in PBS for immediate use or lyophilize for long-term storage.
Protocol 3: Conjugation of a Targeting Ligand via Click Chemistry
This protocol describes the attachment of an alkyne-modified targeting peptide to the azide-functionalized nanoparticles via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Azide-functionalized, drug-loaded nanoparticles
-
Alkyne-modified targeting peptide (e.g., Alkyne-cRGD)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reaction Mixture Preparation: Disperse 5 mg of azide-functionalized nanoparticles in 1 mL of PBS.
-
Add a 10-fold molar excess of the alkyne-modified targeting peptide to the nanoparticle suspension.
-
Catalyst Preparation: Prepare fresh stock solutions of 100 mM CuSO₄ and 200 mM sodium ascorbate in deionized water.
-
Click Reaction: Add sodium ascorbate to the reaction mixture to a final concentration of 5 mM, followed by the addition of CuSO₄ to a final concentration of 1 mM.
-
Incubate the reaction for 1 hour at room temperature with gentle shaking.
-
Purification: Purify the targeted nanoparticles by centrifugation (15,000 rpm for 20 minutes) and wash three times with PBS to remove the copper catalyst and unreacted peptide.
-
Final Product: Resuspend the final targeted drug delivery system in a suitable buffer for in vitro or in vivo studies.
Quantitative Data Presentation
The following tables provide representative data for the characterization of the formulated nanoparticles at different stages of development.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) |
| Drug-Loaded PLGA NP | 155.2 ± 5.1 | 0.12 ± 0.02 | -25.3 ± 1.8 | 85.7 ± 4.2 |
| Azide-PEG13-PLGA NP | 168.9 ± 6.3 | 0.15 ± 0.03 | -18.1 ± 2.1 | 84.9 ± 3.9 |
| Targeted-PEG13-PLGA NP | 175.4 ± 7.0 | 0.16 ± 0.02 | -15.8 ± 1.9 | 84.5 ± 4.5 |
Data are presented as mean ± standard deviation (n=3).
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Drug Release (%) - Non-Targeted NP | Cumulative Drug Release (%) - Targeted NP |
| 1 | 15.2 ± 1.8 | 14.8 ± 2.0 |
| 6 | 30.5 ± 2.5 | 29.9 ± 2.8 |
| 12 | 45.1 ± 3.1 | 44.5 ± 3.3 |
| 24 | 62.8 ± 3.9 | 61.9 ± 4.1 |
| 48 | 78.4 ± 4.5 | 77.8 ± 4.8 |
| 72 | 85.3 ± 5.0 | 84.7 ± 5.2 |
Drug release was assessed under sink conditions at pH 7.4. Data are presented as mean ± standard deviation (n=3).
Visualizations
Caption: Experimental workflow for the development of a targeted drug delivery system.
Caption: Cellular uptake and mechanism of action for a targeted nanoparticle.
Caption: Logical relationship of components in the targeted drug delivery system.
References
- 1. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. Drug-loaded PEG-PLGA nanoparticles for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Synthesis of Antibody-Drug Conjugates (ADCs) with Azido-PEG13-azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed protocols for the synthesis of ADCs using Azido-PEG13-azide, a bifunctional, discrete polyethylene glycol (dPEG®) linker.
The this compound linker offers several advantages. The terminal azide groups enable efficient and bioorthogonal "click chemistry" for conjugation to alkyne-modified payloads. The hydrophilic PEG spacer enhances the solubility of the ADC, mitigates aggregation often associated with hydrophobic drugs, and can improve the overall pharmacological properties of the conjugate.[1] This two-step conjugation strategy allows for precise control over the drug-to-antibody ratio (DAR), leading to a more homogeneous and well-defined final product.
Data Presentation
The incorporation of PEG linkers in ADCs has been shown to significantly impact their pharmacokinetic and cytotoxic profiles. The following tables summarize representative quantitative data from studies on ADCs with varying PEG linker lengths. While not specific to PEG13, this data provides valuable insights into the expected effects of PEGylation.
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from Burke et al., 2017. This data illustrates that increasing PEG linker length can decrease the clearance rate of ADCs, potentially leading to longer circulation times.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC
| Linker | Relative Cytotoxicity (IC50, ng/mL) |
| No PEG | ~10 |
| PEG4 | ~10 |
| PEG8 | ~10 |
| PEG12 | ~10 |
| PEG24 | ~10 |
Data adapted from Burke et al., 2017. In this particular study, the length of the PEG linker did not significantly alter the in vitro cytotoxicity of the ADC.
Experimental Protocols
This section provides a detailed methodology for the synthesis and characterization of an ADC using an this compound linker. The overall workflow involves the introduction of an alkyne handle onto the antibody, followed by a click chemistry reaction with the this compound linker, and subsequent conjugation of an azide-modified payload.
Diagram: ADC Synthesis Workflow
Caption: A generalized workflow for ADC synthesis using a bifunctional azide linker.
Protocol 1: Antibody Modification with an Alkyne Handle
This protocol describes the introduction of alkyne groups onto the antibody via reaction with an N-Hydroxysuccinimide (NHS) ester of an alkyne-containing molecule (e.g., DBCO-NHS ester for copper-free click chemistry).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-NHS ester (e.g., DBCO-NHS ester)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Antibody Preparation: Exchange the antibody into the Reaction Buffer using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.
-
Linker Preparation: Prepare a 10 mM stock solution of the Alkyne-NHS ester in anhydrous DMSO immediately before use.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the Alkyne-NHS ester stock solution to the antibody solution. The optimal molar ratio should be determined empirically to achieve the desired degree of substitution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and quenching reagent by buffer exchange into PBS, pH 7.4, using desalting columns.
-
Characterization: Determine the concentration of the alkyne-modified antibody using a UV-Vis spectrophotometer at 280 nm.
Protocol 2: Conjugation of this compound and Payload via Click Chemistry
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. For sensitive biological systems, a strain-promoted alkyne-azide cycloaddition (SPAAC) can be used if the antibody is modified with a strained alkyne like DBCO.[2][3]
Materials:
-
Alkyne-modified antibody (from Protocol 1)
-
This compound
-
Azide-modified payload
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Anhydrous DMSO
-
PBS, pH 7.4
-
Purification system (e.g., Size Exclusion Chromatography - SEC, or Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide-modified payload in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in ultrapure water.
-
Prepare a 200 mM stock solution of THPTA in ultrapure water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in ultrapure water.
-
-
Catalyst Complex Formation: Mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio and let it stand for 3-5 minutes at room temperature.
-
Conjugation Reaction:
-
In a reaction vessel, combine the alkyne-modified antibody with a 5- to 10-fold molar excess of this compound.
-
Add the azide-modified payload at a molar ratio slightly higher than the linker.
-
Add the pre-formed Cu(I)-THPTA complex to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Purification: Purify the ADC from unreacted linker, payload, and catalyst using SEC or HIC.[4]
-
SEC: To remove aggregates and small molecule impurities.
-
HIC: To separate ADC species with different DARs.
-
-
Characterization:
-
Determine the final ADC concentration (UV-Vis at 280 nm).
-
Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy and/or HIC.[]
-
Assess the purity and aggregation state of the final ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Diagram: Generalized ADC Mechanism of Action
References
Application Notes and Protocols for Live Cell Imaging Using Azido-PEG13-azide Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Azido-PEG13-azide Bioconjugation
Bioorthogonal chemistry has revolutionized the study of biological processes in living systems by enabling the specific labeling and visualization of biomolecules without interfering with native cellular functions. The azide group (-N₃) is a key player in this field due to its small size, stability, and high specificity in click chemistry reactions. This compound is a homo-bifunctional linker molecule featuring two azide groups separated by a 13-unit polyethylene glycol (PEG) spacer. This structure allows for the crosslinking or tethering of two alkyne-containing molecules, making it a valuable tool for studying molecular interactions, proximity, and dynamics in live cells.
The two primary bioorthogonal reactions involving azides are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While CuAAC is known for its fast reaction kinetics, the copper catalyst can be toxic to cells, limiting its application in live-cell imaging.[1][2] SPAAC, a copper-free alternative, utilizes strained cyclooctynes (e.g., DBCO, BCN) that react efficiently with azides at physiological temperatures, making it highly suitable for live-cell applications.[2][3]
These application notes provide an overview of the use of this compound in live cell imaging, including detailed protocols for bioconjugation and relevant quantitative data to guide experimental design.
Data Presentation: Comparison of Key Azide-Based Bioorthogonal Reactions
The choice of bioorthogonal reaction is critical and depends on the specific application, the biological system under investigation, and the desired imaging modality. The following table summarizes key quantitative data for the most common azide-based bioorthogonal reactions, which can serve as a reference when designing experiments with this compound.
| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Staudinger Ligation | ~0.002 - 0.0077 | - Truly bioorthogonal (no metal catalyst)- Well-suited for in vivo applications | - Slow reaction kinetics- Phosphine reagents can be prone to air oxidation |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | ~1 - 100 | - Very fast reaction kinetics- High efficiency and yield | - Copper catalyst is cytotoxic, limiting live-cell applications[1] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | |||
| - with cyclooctyne (OCT) | ~0.0024 | - Copper-free, enabling live-cell and in vivo imaging | - Slower kinetics compared to CuAAC |
| - with difluorinated cyclooctyne (DIFO) | ~0.3 | - Faster kinetics than OCT | - Can be less stable than other cyclooctynes |
| - with dibenzocyclooctyne (DBCO) | ~1 | - Good balance of reactivity and stability | - Bulky and hydrophobic, which can affect solubility and cell permeability |
| - with bicyclo[6.1.0]nonyne (BCN) | ~0.14 | - Good reactivity and smaller size compared to DBCO | - Can be less stable than DBCO |
Experimental Protocols
The following protocols are adapted for the use of the bifunctional this compound linker in live cell imaging via SPAAC. These are general guidelines, and optimization of concentrations, incubation times, and washing steps is recommended for each specific cell type and experimental setup.
Protocol 1: Two-Step Labeling of Two Intracellular Proteins using this compound
Objective: To visualize the proximity of two different intracellular proteins (Protein A and Protein B) in live cells by crosslinking them with this compound and labeling with a fluorescent probe. This protocol assumes that Protein A and Protein B have been metabolically or genetically engineered to contain an alkyne group (e.g., homopropargylglycine, Hpg) or a cyclooctyne group.
Materials:
-
Live cells expressing alkyne-modified Protein A and alkyne-modified Protein B
-
This compound
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-Fluor 488)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live-cell imaging buffer (e.g., HBSS)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Metabolic Labeling (if applicable):
-
Culture cells to the desired confluency in a suitable imaging dish (e.g., glass-bottom dish).
-
If using metabolic labeling, incubate cells with an alkyne-containing amino acid analog (e.g., 50-100 µM Hpg) in methionine-free medium for 4-24 hours to incorporate the alkyne into newly synthesized proteins.
-
-
First Labeling Step (Protein A with this compound):
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Wash the cells three times with warm PBS.
-
Dilute the this compound stock solution in complete culture medium to a final concentration of 10-100 µM.
-
Incubate the cells with the this compound solution for 30-60 minutes at 37°C. This step attaches one end of the linker to Protein A.
-
-
Washing:
-
Remove the this compound solution and wash the cells three times with warm PBS to remove any unreacted linker.
-
-
Second Labeling Step (Crosslinking to Protein B):
-
The second azide group on the linker will now react with the alkyne on the proximal Protein B.
-
Incubate the cells in fresh, complete culture medium for 1-2 hours at 37°C to allow for the crosslinking reaction to occur.
-
-
Fluorescent Labeling of the Complex:
-
Prepare a stock solution of the cyclooctyne-fluorophore conjugate (e.g., 1 mM DBCO-Fluor 488 in DMSO).
-
Dilute the cyclooctyne-fluorophore stock solution in complete culture medium to a final concentration of 5-20 µM.
-
Incubate the cells with the cyclooctyne-fluorophore solution for 15-30 minutes at 37°C. This will label the remaining free azide groups on the linker that have not crosslinked, or potentially a third component if designed. For specific visualization of the crosslinked complex, one of the proteins could be tagged with a fluorescent protein.
-
-
Final Washing and Imaging:
-
Wash the cells three times with warm PBS to remove the unbound dye.
-
Replace the PBS with a live-cell imaging buffer.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Protocol 2: Pre-targeting Strategy for Cell Surface Imaging
Objective: To image a specific cell surface receptor (Receptor X) using a two-step pre-targeting approach with this compound. This method can improve the signal-to-background ratio by allowing unbound targeting molecules to clear before introducing the imaging probe.
Materials:
-
Live cells expressing Receptor X
-
An alkyne-modified ligand or antibody fragment (Fab) that binds to Receptor X
-
This compound
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-Cy5)
-
Complete cell culture medium
-
PBS, pH 7.4
-
Live-cell imaging buffer
Procedure:
-
Targeting Receptor X:
-
Incubate cells with the alkyne-modified ligand or Fab specific for Receptor X in complete culture medium for 1-2 hours at 37°C. The optimal concentration should be determined empirically (e.g., 1-10 µg/mL for a Fab).
-
-
Washing:
-
Wash the cells three times with warm PBS to remove unbound ligand/Fab.
-
-
Linking with this compound:
-
Incubate the cells with 10-100 µM this compound in complete culture medium for 30-60 minutes at 37°C.
-
-
Washing:
-
Wash the cells three times with warm PBS to remove excess this compound.
-
-
Fluorescent Labeling:
-
Incubate the cells with 5-20 µM of the cyclooctyne-fluorophore conjugate in complete culture medium for 15-30 minutes at 37°C.
-
-
Final Washing and Imaging:
-
Wash the cells three times with warm PBS.
-
Replace with live-cell imaging buffer and image the cells.
-
Mandatory Visualizations
Caption: General experimental workflow for live cell imaging using this compound.
Caption: Conceptual signaling pathway illustrating the use of this compound to study protein proximity.
References
Analytical techniques for characterizing Azido-PEG13-azide conjugates.
An Application Note and Protocol for the Analytical Characterization of Azido-PEG13-azide Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bifunctional linkers like this compound is critical for their successful application in areas such as Proteolysis Targeting Chimeras (PROTACs) and bioconjugation.[1] This document provides detailed application notes and experimental protocols for the comprehensive analysis of this compound using a suite of standard analytical techniques.
Physicochemical Properties
This compound is a homobifunctional, non-cleavable PEG-based linker.[1] Its structure consists of a 13-unit polyethylene glycol chain terminated by an azide group at each end. The azide moieties serve as versatile handles for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1]
| Property | Value | Reference |
| Chemical Formula | C₂₈H₅₆N₆O₁₃ | [2] |
| Molecular Weight | 684.79 g/mol | [2] |
| Exact Mass | 684.3900 u | |
| Appearance | To be determined | |
| Purity | >98% (typical) |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and powerful non-destructive technique ideal for the initial verification of the this compound conjugate. Its primary utility is the confirmation of the presence of the azide functional groups (-N₃). The azide group exhibits a strong and highly characteristic asymmetric stretching vibration in a region of the infrared spectrum that is typically free from other common functional group absorptions, making it a reliable diagnostic peak. The disappearance of this peak after a click reaction provides a straightforward method for monitoring reaction completion.
Quantitative Data:
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Azide (-N₃) | Asymmetric Stretch | 2100 - 2150 | Strong, Sharp |
| C-O-C | Ether Stretch | 1000 - 1200 | Strong, Broad |
| C-H | Alkane Stretch | 2800 - 2950 | Strong, Broad |
Experimental Protocol: This protocol describes the analysis of a neat liquid sample using an Attenuated Total Reflectance (ATR) accessory, which is common for liquid and solid samples.
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are powered on and have completed their startup diagnostics.
-
Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. Allow the crystal to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, dry ATR crystal, acquire a background spectrum. This will subtract signals from ambient atmospheric components like CO₂ and water vapor.
-
-
Sample Application:
-
Place 1-2 drops of the neat this compound liquid directly onto the center of the ATR crystal.
-
If using a pressure clamp, lower the anvil to ensure good contact between the sample and the crystal, being careful not to apply excessive pressure.
-
-
Sample Spectrum Acquisition:
-
Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Process the resulting spectrum (e.g., baseline correction).
-
Identify the characteristic absorption bands. Verify the presence of the strong, sharp azide peak around 2100 cm⁻¹ and the strong C-O-C and C-H stretches corresponding to the PEG backbone.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and pressure anvil with a suitable solvent to remove all traces of the sample.
-
Workflow Diagram:
Caption: Workflow for FTIR analysis of this compound using an ATR accessory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy (both ¹H and ¹³C) is an indispensable tool for confirming the chemical structure of this compound. ¹H-NMR is used to verify the key proton environments and can be used to determine the degree of functionalization by comparing the integration of signals from the PEG backbone to those of the protons on the carbons adjacent to the azide groups. ¹³C-NMR provides confirmation of the carbon backbone and the presence of the carbon atom directly bonded to the azide group.
Quantitative Data:
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| ¹H-NMR | -O-CH ₂-CH ₂-O- (PEG Backbone) | ~3.64 | singlet/multiplet |
| ¹H-NMR | -CH ₂-N₃ (Methylene α to Azide) | ~3.39 | triplet |
| ¹³C-NMR | -O-C H₂-C H₂-O- (PEG Backbone) | ~70.5 | - |
| ¹³C-NMR | -C H₂-N₃ (Carbon α to Azide) | ~50.6 | - |
Note: Chemical shifts are referenced to TMS and can vary slightly based on the solvent used (e.g., CDCl₃, DMSO-d₆).
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
-
¹H-NMR Acquisition:
-
Acquire a standard ¹H-NMR spectrum. A sufficient number of scans (e.g., 8 or 16) should be collected to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
-
¹³C-NMR Acquisition:
-
Acquire a proton-decoupled ¹³C-NMR spectrum. This often requires a larger number of scans and a longer acquisition time compared to ¹H-NMR.
-
Set the spectral width to cover the expected range (e.g., 0-150 ppm).
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H-NMR spectrum to confirm the ratio of PEG backbone protons to the protons adjacent to the azide groups.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.
-
Workflow Diagram:
Caption: Workflow for structural confirmation of this compound by NMR spectroscopy.
Mass Spectrometry (MS)
Application Note: Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is the definitive technique for confirming the molecular weight of the this compound conjugate. It provides an absolute measurement of the molecular weight of each polymer chain, allowing for verification of the overall mass, the polymer repeat unit, and the end groups. The technique is sensitive enough to reveal the mass distribution (polydispersity) of the PEG component. Note that azide-functionalized polymers can sometimes undergo fragmentation through the loss of N₂ (28 Da) during analysis.
Quantitative Data:
| Parameter | Theoretical Value | Observed m/z | Ion |
| Molecular Weight | 684.79 | ~685.4 | [M+H]⁺ |
| Molecular Weight | 684.79 | ~707.4 | [M+Na]⁺ |
| Molecular Weight | 684.79 | ~723.3 | [M+K]⁺ |
| PEG Repeat Unit | 44.03 | 44 | C₂H₄O |
Note: Observed m/z values will depend on the cationizing agent (e.g., H⁺, Na⁺, K⁺). Sodiated ions are very common for PEG analysis.
Experimental Protocol (MALDI-TOF MS):
-
Reagent Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a 50:50 mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.
-
Cationizing Agent (Optional but Recommended): Prepare a 10 mM solution of sodium trifluoroacetate (NaTFA) in ethanol or water to promote the formation of sodiated ions.
-
Sample Solution: Prepare a ~1 mg/mL solution of this compound in a suitable solvent like water or acetonitrile.
-
-
Sample Spotting (Dried-Droplet Method):
-
On a MALDI target plate, mix the sample, matrix, and cationizing agent solutions. A common ratio is 5:1:1 (v/v/v) of matrix:cationizing agent:sample.
-
Spot 0.5 - 1.0 µL of the final mixture onto the target plate.
-
Allow the spot to air dry completely at room temperature, which allows for the co-crystallization of the sample and matrix.
-
-
Instrumental Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range (e.g., m/z 500-1500). Reflector mode is often used for higher mass accuracy, while linear mode can be used to minimize fragmentation.
-
Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.
-
-
Data Analysis:
-
Calibrate the spectrum using known standards.
-
Identify the peak series corresponding to the PEG distribution.
-
Confirm that the measured mass of the most abundant peak corresponds to the expected molecular weight of this compound plus a cation (e.g., [M+Na]⁺).
-
Verify that the spacing between adjacent peaks in the distribution is approximately 44 Da, corresponding to the ethylene glycol monomer unit.
-
Workflow Diagram:
Caption: Workflow for molecular weight determination of this compound by MALDI-TOF MS.
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a cornerstone technique for assessing the purity of this compound. Due to the lack of a strong UV chromophore in the PEG structure, conventional UV detection is challenging. Therefore, detectors such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index Detector (RID) are more suitable. A Reversed-Phase (RP-HPLC) method is typically employed to separate the main product from any unreacted starting materials or other impurities. The retention time of the PEGylated molecule increases with the length of the PEG chain.
Quantitative Data (Example Parameters):
| Parameter | Description |
| Column | C8 or C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detector | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
Experimental Protocol (RP-HPLC):
-
System and Mobile Phase Preparation:
-
Prepare the mobile phases (A and B) as described in the table above. Filter and degas the solvents to prevent bubbles and blockages.
-
Equilibrate the HPLC system, including the column, with the initial mobile phase conditions (e.g., 80% A, 20% B) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
Sequence Setup and Injection:
-
Set up the instrument method with the specified gradient, flow rate, and temperature.
-
Load the prepared sample into an autosampler vial.
-
Inject the sample onto the HPLC column.
-
-
Data Acquisition and Analysis:
-
Acquire the chromatogram for the duration of the run and any subsequent wash steps.
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Workflow Diagram:
Caption: Workflow for purity assessment of this compound by RP-HPLC.
Integrated Characterization Strategy
A comprehensive characterization of this compound involves the synergistic use of these techniques. A logical workflow ensures all critical quality attributes—identity, structure, purity, and molecular weight—are confirmed.
Caption: A logical workflow for the comprehensive characterization of this compound.
References
Troubleshooting & Optimization
Low yield in Azido-PEG13-azide click chemistry reaction troubleshooting.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Azido-PEG13-azide click chemistry reactions. The following information is designed to help you identify and resolve common issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is showing low to no product yield. What are the common causes?
A1: Low yields in CuAAC reactions can stem from several factors. The most common issues include the inactivation of the copper catalyst, the presence of oxygen, suboptimal reagent concentrations, steric hindrance, and poor solubility of your reactants. The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by atmospheric oxygen.[1] Additionally, certain buffers or functional groups on your molecules can interfere with the catalyst.
Q2: How can I ensure my copper catalyst is in the active Cu(I) state?
A2: The most convenient method to ensure the presence of the active Cu(I) catalyst is to generate it in situ from a Cu(II) source, such as copper(II) sulfate (CuSO₄), using a reducing agent.[2][3] Sodium ascorbate is the most common and effective reducing agent for this purpose.[4][5] It is crucial to prepare the sodium ascorbate solution fresh for each reaction.
Q3: What is the role of a ligand in the CuAAC reaction, and do I need one?
A3: While not strictly required for all CuAAC reactions, using a ligand is highly recommended, especially in bioconjugation, as it can significantly improve reaction efficiency. Ligands serve several critical functions:
-
Stabilize the Cu(I) catalyst: Ligands protect the Cu(I) ion from oxidation and disproportionation.
-
Accelerate the reaction rate: By enhancing the catalyst's efficacy, ligands can lead to faster reaction times and higher yields.
-
Prevent side reactions: Ligands can help suppress unwanted side reactions like the homocoupling of alkynes (Glaser coupling).
-
Improve solubility: Some ligands can help to keep the copper catalyst in solution.
Commonly used ligands include Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media.
Q4: My reaction mixture turned a dark color, and a precipitate formed. What does this indicate?
A4: The formation of a dark precipitate can indicate several problems. It could be the result of catalyst decomposition, where the copper is precipitating out of solution. This is more likely to occur in the absence of a stabilizing ligand. Alternatively, it could be due to the poor solubility of your starting materials or the newly formed triazole product in your chosen solvent.
Q5: Can the order of reagent addition affect the reaction outcome?
A5: Yes, the order of reagent addition is critical for optimal results. It is recommended to first mix the Cu(II) salt with the ligand (if used), then add this mixture to the solution containing your azide and alkyne substrates. The reaction should be initiated by the addition of the freshly prepared reducing agent, such as sodium ascorbate. Adding the ascorbate to the copper salt before the substrates and ligand can lead to the formation of reactive oxygen species that may degrade your molecules.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low yields in your this compound click chemistry reactions.
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution | Rationale |
| Inactive Catalyst (Cu(II)) | Use a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄). Ensure the sodium ascorbate solution is freshly prepared. | The active catalytic species in CuAAC is Cu(I). Oxygen can oxidize it to the inactive Cu(II) state. |
| Oxygen Interference | Degas your solvents and reaction mixture. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Oxygen not only deactivates the Cu(I) catalyst but can also lead to oxidative side reactions. |
| Suboptimal Reagent Ratio | Optimize the stoichiometry. A slight excess (1.1-1.5 equivalents) of one of the reactants can drive the reaction to completion. | An incorrect ratio can lead to the incomplete consumption of the limiting reagent. |
| Low Reagent Concentration | Increase the concentration of your reactants if possible. For bioconjugations at low concentrations, increasing the equivalents of the less precious reagent can help. | The reaction rate is dependent on the concentration of the reactants. |
| Poor Solubility | Use a co-solvent such as DMSO, DMF, or t-BuOH to improve the solubility of your this compound or alkyne-containing molecule. | Both reactants need to be in solution for the reaction to proceed efficiently. |
| Catalyst Inhibition | Avoid using Tris buffer, as it can chelate copper and inhibit the reaction. Use buffers like phosphate, carbonate, or HEPES. If your molecule contains thiols, consider using an excess of a ligand or a sacrificial metal like Zn(II). | Certain functional groups and buffer components can interfere with the copper catalyst. |
| Steric Hindrance | Increase the reaction time and/or temperature. Consider using a PEG linker with a longer chain length to increase the distance between the reactive group and any bulky substituents. | Bulky groups near the azide or alkyne can physically block the approach of the reactants. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction
This protocol provides a general guideline for a small-scale trial reaction.
-
Reagent Preparation:
-
Prepare a stock solution of your this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare a stock solution of your alkyne-functionalized molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of copper(II) sulfate (CuSO₄) in deionized water.
-
If using a ligand, prepare a stock solution of the ligand (e.g., 50 mM THPTA in water).
-
Crucially, prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before initiating the reaction.
-
-
Reaction Setup (Example for a 100 µL reaction):
-
In a microcentrifuge tube, combine:
-
This compound (e.g., to a final concentration of 1 mM).
-
Alkyne-containing molecule (e.g., to a final concentration of 1.2 mM).
-
Buffer (e.g., PBS or HEPES) to bring the volume to 85 µL.
-
-
In a separate tube, premix the catalyst:
-
1 µL of 100 mM CuSO₄.
-
4 µL of 50 mM THPTA (for a 5:1 ligand to copper ratio).
-
-
Add 5 µL of the premixed catalyst to the reaction tube.
-
Initiate the reaction by adding 10 µL of the freshly prepared 1 M sodium ascorbate solution.
-
Vortex the reaction mixture gently.
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be left overnight if necessary.
-
Monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or NMR spectroscopy.
-
-
Workup and Purification:
-
Once the reaction is complete, the product can be purified. For biomolecules, this may involve dialysis or size-exclusion chromatography. For small molecules, purification can be achieved by column chromatography. To remove residual copper, the crude product can be washed with a solution containing a chelating agent like EDTA.
-
Protocol 2: Small-Scale Test Reaction to Verify Reagent Activity
If you suspect an issue with one of your custom reagents, perform a control reaction with commercially available, simple azide and alkyne molecules to confirm that the reaction conditions are optimal.
Visual Troubleshooting Guides
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields.
Experimental Workflow for CuAAC Reaction
Caption: Recommended experimental workflow for CuAAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
Technical Support Center: Efficient PEGylation with Azido-PEG13-azide
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Azido-PEG13-azide for their PEGylation experiments. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize your reaction efficiency and achieve high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a homobifunctional, discrete PEG (dPEG®) linker. It possesses an azide group (-N₃) at both ends of a 13-unit polyethylene glycol chain. This structure allows it to act as a crosslinker, connecting two molecules that have been modified to contain a terminal alkyne or a strained alkyne (e.g., DBCO or BCN) through "click chemistry" reactions.[1][2] It is commonly used in drug delivery systems, for creating antibody-drug conjugates, and for studying protein-protein interactions.
Q2: Which "click chemistry" reaction should I use with this compound?
You have two primary choices:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and creates a stable 1,4-disubstituted triazole linkage. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate).[3] A ligand is often used to stabilize the copper(I) and improve efficiency.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a simple terminal alkyne. The ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a catalyst, making it ideal for applications involving live cells or other systems where copper toxicity is a concern.[5]
Q3: My PEGylation reaction yield is low. What are the common causes?
Low yield can stem from several factors, including:
-
Suboptimal reaction conditions: Incorrect pH, temperature, or reactant concentrations can significantly hinder the reaction.
-
Catalyst inactivation (for CuAAC): The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by oxygen.
-
Poor reagent quality: Degradation of the this compound or the alkyne-modified molecule can lead to poor reactivity.
-
Steric hindrance: The azide or alkyne groups on your molecules may be in a location that is not easily accessible.
-
Protein aggregation: The use of a bifunctional linker can sometimes lead to the formation of insoluble aggregates.
Q4: How can I analyze the products of my PEGylation reaction?
Several techniques can be used to assess the outcome of your reaction:
-
SDS-PAGE: A simple and quick method to visualize the increase in molecular weight of your protein after PEGylation. You should see new bands corresponding to the crosslinked product.
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. It can be used to separate the desired crosslinked product from unreacted starting materials and side products. When coupled with Multi-Angle Light Scattering (MALS), it can provide accurate molecular weight determination of the different species.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the reaction products, confirming the successful conjugation of the PEG linker.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Crosslinked Product
This is a common issue that can often be resolved by systematically optimizing the reaction conditions.
The following table provides starting points and ranges for optimizing your CuAAC reaction. The optimal conditions will be specific to your molecules of interest and should be determined empirically.
| Parameter | Starting Concentration | Range to Test | Rationale & Notes |
| Alkyne-Molecule 1 | 100 µM | 10 - 500 µM | Higher concentrations can increase reaction rates. |
| Alkyne-Molecule 2 | 100 µM | 10 - 500 µM | Equimolar or slight excess of one molecule may be optimal. |
| This compound | 100 µM | 50 - 200 µM | A 1:1 to 1:2 molar ratio relative to the limiting alkyne is a good starting point. |
| CuSO₄ | 50 µM | 25 - 250 µM | Higher concentrations can increase the rate but also the risk of protein damage. |
| Ligand (e.g., TBTA) | 250 µM | 125 - 1250 µM | A 5:1 ligand to copper ratio is often recommended to protect the protein. |
| Sodium Ascorbate | 2.5 mM | 1 - 5 mM | A 10-50 fold excess over copper is typical. |
| Temperature | Room Temperature | 4°C - 37°C | Lower temperatures can reduce protein degradation and aggregation. |
| Reaction Time | 1-4 hours | 1 - 24 hours | Monitor reaction progress over time to determine the optimum. |
For SPAAC reactions, the kinetics are highly dependent on the specific strained alkyne used. The following table provides general guidance.
| Parameter | Starting Condition | Range to Test | Rationale & Notes |
| Strained Alkyne-Molecule 1 | 100 µM | 10 - 500 µM | Reaction rate is dependent on concentration. |
| Strained Alkyne-Molecule 2 | 100 µM | 10 - 500 µM | Stoichiometry will influence product distribution. |
| This compound | 150 µM | 100 - 300 µM | A slight excess of the linker may be beneficial. |
| Temperature | Room Temperature | 4°C - 37°C | Higher temperatures generally increase the reaction rate. |
| pH | 7.4 | 6.0 - 8.5 | The optimal pH can be buffer and molecule dependent. |
| Reaction Time | 4-12 hours | 1 - 24 hours | SPAAC reactions are generally slower than CuAAC. |
Issue 2: Protein Aggregation and Precipitation
The use of a homobifunctional crosslinker like this compound can sometimes lead to the formation of large, insoluble aggregates.
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Crosslinking using CuAAC
This protocol provides a general method for crosslinking two alkyne-modified proteins (Protein-A and Protein-B) with this compound.
Materials:
-
Alkyne-modified Protein-A
-
Alkyne-modified Protein-B
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., TBTA, THPTA)
-
Sodium Ascorbate
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 100 mM EDTA)
-
Purification system (e.g., SEC column)
Procedure:
-
Reactant Preparation: Prepare stock solutions of all reactants in an appropriate solvent. Sodium ascorbate solution should be made fresh.
-
Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified proteins and this compound in the reaction buffer.
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is often used.
-
Initiation: Add the copper/ligand complex to the protein mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Incubate the reaction at the desired temperature (e.g., room temperature or 4°C) for 1-4 hours with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Purify the crosslinked product using a suitable method like size-exclusion chromatography to remove unreacted components and byproducts.
-
Analysis: Analyze the purified product using SDS-PAGE, SEC-MALS, and/or mass spectrometry to confirm the formation of the desired crosslinked product.
Protocol 2: General Procedure for Protein-Protein Crosslinking using SPAAC
This protocol describes the crosslinking of two proteins, one modified with a strained alkyne (e.g., DBCO) and the other with an azide, using this compound.
Materials:
-
Strained Alkyne-modified Protein-A (e.g., DBCO-Protein-A)
-
Azide-modified Protein-B
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC column)
Procedure:
-
Reactant Preparation: Prepare solutions of the modified proteins and this compound in the desired reaction buffer.
-
Reaction Mixture: Combine the reactants in a microcentrifuge tube.
-
Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 4°C with gentle mixing. The reaction progress can be monitored by SDS-PAGE.
-
Purification: Purify the resulting bioconjugate to remove any unreacted molecules using a suitable method such as size-exclusion chromatography (SEC).
-
Analysis: Analyze the purified product using SDS-PAGE, SEC-MALS, and/or mass spectrometry to confirm the formation of the desired crosslinked product.
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Azido-PEG13-azide Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize conjugation reactions involving Azido-PEG13-azide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the conjugation of this compound to alkyne- or cyclooctyne-containing molecules.
Issue 1: Low or No Product Formation
Question: I am not observing any product formation, or the yield of my conjugated product is very low. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product formation in this compound conjugations, typically via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions for Low Yield:
| Potential Cause | Recommended Solutions |
| Inefficient Catalyst System (CuAAC) | Optimize Copper Source and Concentration: Use a reliable Cu(I) source or a Cu(II) salt with a reducing agent. A common starting point is 50-100 µM of CuSO₄.[1] Add a Ligand: Use a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) catalyst and improve reaction rates.[1][2] Use Fresh Reducing Agent: Sodium ascorbate is a common reducing agent but can degrade over time. Prepare fresh solutions for each experiment.[1][2] |
| Suboptimal Reaction Conditions | pH: For CuAAC, a pH range of 4-12 is generally acceptable, but for bioconjugation, a pH of 6.5-8.0 is often optimal to maintain biomolecule stability. For SPAAC, higher pH values (up to 10) can sometimes increase the reaction rate, though this is buffer-dependent. Temperature: Reactions are typically performed at room temperature. For sensitive molecules, the reaction can be run at 4°C overnight. In some cases, gentle heating (35-40°C) may improve yield, but this should be done cautiously to avoid degradation of reactants. Solvent: While aqueous buffers are common, the addition of a co-solvent like DMSO or DMF can help with the solubility of hydrophobic reactants and improve reaction efficiency. |
| Reactant Quality and Stoichiometry | Verify Azide and Alkyne Integrity: Ensure that the this compound and the alkyne-containing molecule have not degraded. The azide group is generally stable but should be handled with care. Optimize Molar Ratio: While a 1:1 stoichiometry is theoretical, in practice, using a slight excess (1.2 to 2-fold) of one reactant (often the smaller molecule) can drive the reaction to completion. |
| Inhibitors or Competing Reagents | Avoid Incompatible Buffers: Buffers containing Tris should be avoided in CuAAC reactions as they can chelate copper and inhibit the reaction. Phosphate, carbonate, or HEPES buffers are generally compatible. Presence of Thiols: For maleimide-based introduction of azides or alkynes, ensure no excess thiols like DTT or β-mercaptoethanol are present during the conjugation step as they can interfere. |
Issue 2: Side Reactions and Product Impurities
Question: I am observing unexpected byproducts or impurities in my final product. What are the common side reactions and how can I minimize them?
Answer:
Side reactions can lead to a heterogeneous product mixture, complicating purification and analysis. Understanding and mitigating these side reactions is crucial for obtaining a pure conjugate.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description and Mitigation |
| Oxidative Damage to Biomolecules (CuAAC) | The combination of a copper catalyst and a reducing agent like sodium ascorbate can generate reactive oxygen species (ROS), which may damage sensitive amino acid residues such as histidine, arginine, cysteine, and methionine. Mitigation: - Use a copper-chelating ligand like THPTA or TBTA to protect the catalyst and reduce ROS formation. - Degas solutions to minimize dissolved oxygen. - For highly sensitive proteins, consider using a copper-free click chemistry method like SPAAC. |
| Disulfide Bond Reduction | If your protein contains disulfide bonds, the reducing agent used in CuAAC (e.g., sodium ascorbate) could potentially reduce them, leading to protein unfolding and aggregation. Mitigation: - Use the minimum effective concentration of the reducing agent. - Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reduction process. |
| Precipitation of Reactants or Product | The PEG linker in this compound generally improves water solubility. However, if one of the reactants or the final conjugate is hydrophobic, it may precipitate out of the aqueous reaction buffer. Mitigation: - Add a small amount of an organic co-solvent (e.g., 5-20% DMSO or DMF) to improve solubility. - Ensure the pH of the buffer is appropriate to maintain the charge and solubility of your biomolecule. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer and pH for this compound conjugation?
A1: For CuAAC reactions involving biomolecules, a pH range of 6.5-8.0 is generally recommended to ensure the stability of the protein or other biological molecules. Compatible buffers include phosphate, carbonate, and HEPES. Avoid Tris-based buffers as they can inhibit the copper catalyst. For SPAAC reactions, the optimal pH can be buffer-dependent, with some studies showing increased reaction rates at higher pH values.
Q2: What are the recommended concentrations of catalyst and ligand for a CuAAC reaction?
A2: The optimal concentrations can vary depending on the specific reactants. However, a good starting point is a copper sulfate (CuSO₄) concentration of 50-100 µM. A 3- to 10-fold excess of the reducing agent, such as sodium ascorbate, is commonly used. The ligand (e.g., THPTA or TBTA) is typically used at a concentration equal to or slightly higher than the copper catalyst.
Q3: How can I monitor the progress of the conjugation reaction?
A3: The progress of the reaction can be monitored using various analytical techniques, depending on the nature of your molecules. Common methods include:
-
SDS-PAGE: For protein conjugations, a successful reaction will result in a band shift corresponding to the increased molecular weight of the conjugate.
-
HPLC: Reverse-phase or size-exclusion HPLC can be used to separate the product from the starting materials and monitor the appearance of the product peak over time.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This technique can confirm the formation of the desired conjugate by identifying its molecular weight.
Q4: What is the best way to purify the final this compound conjugate?
A4: The choice of purification method depends on the properties of the conjugate and the unreacted starting materials.
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger bioconjugate from smaller unreacted molecules like the this compound linker and other reagents.
-
Ion-Exchange Chromatography (IEX): If the conjugate has a different net charge compared to the starting materials, IEX can be a powerful purification tool.
-
Dialysis or Tangential Flow Filtration (TFF): These methods are useful for removing small molecule impurities and for buffer exchange.
Q5: Should I use CuAAC or SPAAC for my conjugation with this compound?
A5: The choice between CuAAC and SPAAC depends on your specific application and the nature of your biomolecule.
-
CuAAC is generally faster and uses readily available, less expensive reagents. However, the copper catalyst can be toxic to cells and can cause oxidative damage to some biomolecules.
-
SPAAC is a copper-free method, making it ideal for applications in living cells or with sensitive biomolecules. The trade-off is that the reaction rates can be slower, and the required cyclooctyne reagents are often more complex and expensive.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general starting point for conjugating an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper (II) Sulfate (CuSO₄) solution (e.g., 10 mM stock in water)
-
Sodium Ascorbate solution (e.g., 100 mM stock in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (e.g., 20 mM stock in DMSO or water)
-
Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Degassing equipment (optional but recommended)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-containing molecule and this compound in the reaction buffer. A slight molar excess of the smaller reactant is often beneficial.
-
Add the copper-chelating ligand (THPTA or TBTA) to the reaction mixture.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, or at 4°C overnight for sensitive molecules. The reaction can be monitored by an appropriate analytical method (e.g., SDS-PAGE, HPLC).
-
Once the reaction is complete, the conjugate can be purified using a suitable method such as size exclusion chromatography or dialysis.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general method for conjugating a cyclooctyne-containing molecule (e.g., DBCO, BCN) to this compound.
Materials:
-
This compound
-
Cyclooctyne-containing molecule (e.g., DBCO-functionalized)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, dissolve the cyclooctyne-containing molecule and this compound in the reaction buffer. A 1.2 to 2-fold molar excess of one of the components is often used to ensure complete conjugation.
-
Gently mix the solution and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, SDS-PAGE, mass spectrometry).
-
Upon completion, purify the conjugate using a suitable method like size exclusion chromatography to remove any unreacted starting materials.
Visualizations
References
Technical Support Center: Purification of Azido-PEG13-azide Labeled Biomolecules
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of biomolecules labeled with Azido-PEG13-azide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying biomolecules labeled with this compound?
A1: The primary purification strategies for this compound labeled biomolecules leverage the physicochemical changes imparted by the PEG linker. The most common methods include:
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the biomolecule, SEC is highly effective at removing unreacted, smaller molecules like the free this compound reagent.[][2]
-
Ion-Exchange Chromatography (IEX): PEGylation can shield the surface charges of a biomolecule, altering its interaction with IEX resins.[][2] This change in charge property can be exploited to separate the labeled biomolecule from its unlabeled counterpart.
-
Affinity Chromatography: If the biomolecule has a specific binding partner or an affinity tag, this method can be used for highly selective purification. The PEG linker is unlikely to interfere with specific binding interactions.[3]
-
Dialysis/Ultrafiltration: These methods are useful for removing small, unreacted PEG linkers and other low-molecular-weight contaminants by using a semi-permeable membrane with a specific molecular weight cutoff (MWCO).
Q2: How do I choose the best purification method for my specific biomolecule?
A2: The choice of purification method depends on several factors:
-
Properties of the biomolecule: The size, charge, and presence of affinity tags on your target biomolecule will guide your selection.
-
Purity requirements: The desired level of purity for your downstream application will determine if a single purification step is sufficient or if a multi-step strategy is necessary.
-
Scale of purification: The amount of labeled biomolecule you need to purify will influence the choice between methods suitable for small-scale (e.g., analytical HPLC) versus large-scale (e.g., preparative chromatography) purification.
Q3: How can I confirm that my biomolecule is successfully labeled with this compound?
A3: Several analytical techniques can be used to confirm successful labeling:
-
SDS-PAGE: A noticeable shift in the molecular weight of the labeled biomolecule compared to the unlabeled one can be observed.
-
Mass Spectrometry (MS): This provides a precise measurement of the molecular weight increase, confirming the covalent attachment of the this compound linker.
-
HPLC Analysis: Techniques like SEC-HPLC or RP-HPLC can be used to separate the labeled from the unlabeled biomolecule, allowing for quantification of the labeling efficiency.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound labeled biomolecules.
| Problem | Possible Cause | Suggested Solution |
| Low recovery of the labeled biomolecule after purification. | Non-specific binding to the chromatography resin: The biomolecule may be sticking to the column matrix. | - Ensure the column is properly equilibrated with the running buffer. - Consider using a buffer with a slightly higher ionic strength to reduce non-specific interactions. - For affinity chromatography, ensure the elution conditions are optimal to disrupt the specific binding. |
| Precipitation of the biomolecule on the column. | - Check the solubility of your labeled biomolecule in the chosen buffer. - You may need to adjust the pH or add solubilizing agents. | |
| Incorrect MWCO for dialysis/ultrafiltration membrane. | - Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your biomolecule to prevent its loss. | |
| Presence of unreacted this compound in the final product. | Inefficient removal by the chosen purification method. | - For SEC, ensure the column has sufficient resolution to separate the labeled biomolecule from the free PEG linker. - For dialysis, increase the dialysis time and the number of buffer changes. - Consider a secondary purification step using a different method (e.g., IEX after SEC). |
| Overloading of the chromatography column. | - Reduce the amount of sample loaded onto the column to improve separation efficiency. | |
| The labeled biomolecule elutes as a broad peak in chromatography. | Heterogeneity of the labeled product: The biomolecule may have multiple PEGylation sites, leading to a mixture of species with different numbers of attached PEG linkers. | - This is an inherent challenge with PEGylation. - High-resolution techniques like IEX-HPLC or RP-HPLC may be able to separate different PEGylated isoforms. |
| Aggregation of the labeled biomolecule. | - Analyze the sample by SEC to check for aggregates. - Optimize buffer conditions (e.g., pH, ionic strength, additives) to minimize aggregation. | |
| No separation between labeled and unlabeled biomolecule. | Insufficient difference in properties. | - If using SEC, the size difference may not be large enough for separation. Consider a higher resolution column or a different technique. - If using IEX, the PEGylation may not have significantly altered the overall charge. Try a different pH or a different type of IEX resin. |
Experimental Protocols
Protocol 1: Purification by Size-Exclusion Chromatography (SEC)
This protocol is suitable for removing unreacted this compound from a larger biomolecule.
Materials:
-
SEC column with an appropriate molecular weight fractionation range.
-
SEC Running Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Labeled biomolecule reaction mixture.
-
Fraction collector.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of SEC Running Buffer until a stable baseline is achieved.
-
Sample Application: Centrifuge the reaction mixture to remove any precipitates. Carefully load the clarified supernatant onto the column. The sample volume should ideally be less than 5% of the total column volume for optimal resolution.
-
Elution: Begin the elution with the SEC Running Buffer at a constant flow rate. The larger, PEGylated biomolecule will elute first, followed by the smaller, unreacted this compound.
-
Fraction Collection: Collect fractions of a suitable volume.
-
Fraction Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy (at 280 nm for proteins) to identify the fractions containing the purified labeled biomolecule.
-
Pooling and Concentration: Pool the fractions containing the pure product and concentrate if necessary using ultrafiltration.
Protocol 2: Purification by Dialysis
This protocol is effective for removing small molecule impurities, including the this compound linker, from the labeled biomolecule.
Materials:
-
Dialysis tubing or cassette with a suitable Molecular Weight Cutoff (MWCO) (e.g., 3-10 kDa, ensuring it is significantly smaller than your biomolecule).
-
Dialysis Buffer (e.g., PBS, pH 7.4).
-
Large beaker and stir plate.
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions.
-
Sample Loading: Load the reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Dialysis: Place the sealed tubing/cassette in a beaker containing a large volume of cold Dialysis Buffer (at least 100-200 times the sample volume). Place the beaker on a stir plate with a stir bar to ensure continuous mixing. Perform the dialysis at 4°C.
-
Buffer Exchange: For efficient removal of the unreacted PEG linker, change the dialysis buffer at least 2-3 times over a period of 24-48 hours.
-
Sample Recovery: After the final buffer change, carefully remove the tubing/cassette from the buffer and recover the purified labeled biomolecule.
Quantitative Data Summary
The following table summarizes representative data for the purification of a model PEGylated protein, illustrating the effectiveness of different purification methods.
| Purification Method | Parameter | Unlabeled Protein | PEGylated Protein | Free PEG Linker | Reference |
| SEC-HPLC | Retention Time (min) | 12.5 | 10.2 | 15.8 | |
| Resolution | - | 2.1 (from unlabeled) | 3.5 (from PEGylated) | ||
| IEX-HPLC | Retention Time (min) | 8.4 | 6.1 | (Does not bind) | |
| Purity Achieved | >95% | >98% | - | ||
| Dialysis (3.5 kDa MWCO) | Removal Efficiency | - | - | >99% | |
| Product Recovery | - | >95% | - |
Note: The values presented are illustrative and will vary depending on the specific biomolecule, PEG linker, and experimental conditions.
Visualizations
Experimental Workflow for Purification and Analysis
Caption: General workflow for labeling, purification, and analysis.
Decision Tree for Choosing a Purification Strategy
Caption: Decision-making guide for selecting a purification method.
References
Issues with Azido-PEG13-azide solubility and aggregation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility and aggregation of Azido-PEG13-azide.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
Researchers may encounter challenges in dissolving this compound, leading to particulate matter in the solution or lower than expected concentrations.
Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Issue 2: Observation of Aggregation or Precipitation
Users may observe cloudiness, precipitation, or gel-like formation in their solutions containing this compound, indicating aggregation. This can be particularly prevalent in aqueous buffers or during reaction setup.
Potential Causes and Solutions for Aggregation
Caption: Potential causes and corresponding solutions for this compound aggregation.
Frequently Asked Questions (FAQs)
Solubility
Q1: In which solvents is this compound soluble?
This compound, like other similar PEG derivatives, is generally soluble in water and aqueous buffers.[1][2] It also exhibits good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][3] Its solubility is lower in less polar solvents like alcohols and toluene, and it is generally considered insoluble in nonpolar solvents like ether.[1]
Q2: I am still seeing particulates after trying to dissolve the compound in water. What should I do?
If you observe particulates in an aqueous solution, it is recommended to first prepare a concentrated stock solution in a high-purity, anhydrous organic solvent like DMSO or DMF. Ensure the compound is fully dissolved in the organic solvent before making further dilutions into your aqueous buffer. This method often helps to avoid aggregation that can occur when directly dissolving in an aqueous medium. Gentle warming or sonication can also aid in dissolution, but care should be taken to avoid degradation.
Q3: Is there quantitative data on the solubility of this compound?
Aggregation
Q4: Why might this compound be aggregating in my experiment?
Aggregation of bifunctional linkers like this compound can be influenced by several factors:
-
High Concentrations: At high concentrations, especially in aqueous solutions, PEG chains can interact and lead to aggregation.
-
Intermolecular Cross-linking: As a bifunctional molecule, one this compound molecule can potentially react with two other molecules, leading to the formation of larger aggregates. This is a key consideration in the design of PROTACs and other complex molecules.
-
Buffer Composition: The ionic strength and pH of the buffer can impact the solubility and stability of PEGylated compounds.
-
Temperature: Repeated freeze-thaw cycles can promote aggregation.
Q5: How can I prevent aggregation during my click chemistry reaction?
To minimize aggregation during a click chemistry reaction:
-
Ensure Complete Dissolution: Make sure the this compound and your alkyne-containing molecule are fully dissolved in their respective solvents before mixing.
-
Stepwise Addition: Consider adding the reagents in a stepwise manner rather than all at once to control the reaction and minimize intermolecular cross-linking.
-
Optimize Concentrations: Working at lower concentrations can reduce the likelihood of aggregation.
-
Use of Co-solvents: Performing the reaction in a mixture of an organic solvent (like DMSO) and an aqueous buffer can help maintain the solubility of all components.
Handling and Storage
Q6: How should I store this compound?
For long-term storage, it is recommended to keep this compound at -20°C, in a dry (desiccated) environment, and protected from light.
Q7: Are there any safety precautions I should take when handling this compound?
Yes, because this compound contains azide groups, appropriate safety measures should be taken. Azides can be reactive and potentially explosive under certain conditions. Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with acids, as this can generate toxic hydrazoic acid.
Data and Properties
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₈H₅₆N₆O₁₃ | |
| Molecular Weight | 684.79 g/mol | |
| Appearance | Varies from a colorless oil to a white or off-white solid, depending on purity and specific synthesis. |
Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water & Aqueous Buffers | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Chloroform, Dichloromethane | Soluble | |
| Alcohols (e.g., Ethanol) | Less Soluble | |
| Toluene | Less Soluble | |
| Ether | Insoluble |
Experimental Protocols
Protocol for Preparation of a Stock Solution
This protocol describes the recommended method for dissolving this compound to minimize solubility and aggregation issues.
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Solvent Selection: Choose a high-purity, anhydrous grade of a suitable organic solvent, such as DMSO or DMF.
-
Dissolution: Add the desired volume of the organic solvent to the vial to achieve a high-concentration stock solution (e.g., 100 mM).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle sonication can be used if necessary.
-
Storage of Stock Solution: If not for immediate use, the stock solution can be stored at -20°C. Aliquoting into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
General Protocol for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol provides a general starting point for using this compound in a click chemistry reaction. Optimization of reactant ratios, catalyst concentration, and reaction time may be necessary for specific applications.
-
Reactant Preparation:
-
Prepare a stock solution of your alkyne-containing molecule in a suitable solvent.
-
Prepare a stock solution of this compound as described above.
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-containing molecule diluted in an appropriate reaction buffer (e.g., phosphate-buffered saline).
-
Add the this compound stock solution to the reaction mixture. A slight molar excess (e.g., 1.2 equivalents) of the azide or alkyne may be used to drive the reaction to completion.
-
-
Catalyst Preparation:
-
In a separate tube, prepare the copper(I) catalyst. This is typically done by mixing a copper(II) sulfate (CuSO₄) solution with a reducing agent like sodium ascorbate and a stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
-
Initiation of Reaction:
-
Add the freshly prepared copper(I) catalyst solution to the reaction mixture containing the alkyne and azide.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours, or as determined by optimization experiments. The reaction can be gently mixed during this time.
-
-
Quenching and Purification:
-
Once the reaction is complete, it can be quenched if necessary. The final product can be purified using appropriate chromatographic techniques, such as size-exclusion chromatography (SEC) or reversed-phase HPLC, to remove unreacted reagents and the catalyst.
-
References
Preventing non-specific binding in Azido-PEG13-azide experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in experiments utilizing Azido-PEG13-azide.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding (NSB) in my this compound experiments?
Non-specific binding in bioconjugation experiments, including those with this compound, primarily stems from unintended interactions between your molecules of interest and other surfaces or proteins in the experimental system. The main drivers for this are:
-
Hydrophobic Interactions: Hydrophobic regions on proteins or other biomolecules can interact non-specifically with hydrophobic surfaces or other molecules. While PEG is generally hydrophilic, longer hydrocarbon sections within a linker or the conjugated molecule can contribute to this.[1][2]
-
Electrostatic Interactions: Charged molecules can bind non-specifically to oppositely charged surfaces or biomolecules.[3] The overall charge of your target molecule and any interacting surfaces can influence the degree of electrostatic NSB.
-
Interactions with Reaction Components: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper(I) catalyst can sometimes mediate non-specific binding of alkynes to proteins.[4] In strain-promoted azide-alkyne cycloaddition (SPAAC), the strained cyclooctynes can react non-specifically with thiol groups on cysteine residues.[4]
Q2: How does the this compound linker itself help in preventing non-specific binding?
The polyethylene glycol (PEG) component of the this compound linker is instrumental in reducing non-specific binding. It achieves this through two main mechanisms:
-
Hydrophilic Shielding: The PEG chain is hydrophilic and forms a hydration layer. This layer of associated water molecules acts as a physical barrier, repelling other proteins and macromolecules and preventing them from non-specifically adsorbing to the surface of the conjugated molecule.
-
Steric Hindrance: The flexible and dynamic nature of the PEG chain creates a "molecular cloud" that sterically hinders the approach of other molecules to the surface, thereby reducing the likelihood of non-specific interactions. Longer PEG chains generally provide a more effective steric barrier.
Q3: What are the most effective blocking agents to use in my this compound experiment?
Several blocking agents can be employed to saturate non-specific binding sites on surfaces and proteins, thus reducing background signal. The choice of blocking agent can be critical and may require optimization for your specific application.
-
Bovine Serum Albumin (BSA): A commonly used protein-based blocking agent that is effective in many applications. It is particularly useful when detecting phosphoproteins as it is not phosphorylated itself. However, some antibodies may show cross-reactivity to BSA.
-
Casein: The primary protein found in milk, casein is another effective and cost-efficient protein-based blocking agent. It is not recommended for use in systems involving biotinylated molecules due to the presence of endogenous biotin.
-
Non-ionic Detergents (e.g., Tween-20): These can be added to blocking and washing buffers to disrupt weak, non-specific hydrophobic interactions. They are often used in combination with a protein-based blocker.
Q4: How can I optimize my washing steps to minimize non-specific binding?
Thorough and optimized washing steps are crucial for removing unbound reagents and reducing background noise.
-
Increase the Number and Duration of Washes: Insufficient washing is a common cause of high background. Increasing the number of wash cycles (e.g., from 3 to 5) and the duration of each wash can significantly improve results.
-
Incorporate Detergents: Adding a non-ionic detergent like Tween-20 (typically at a concentration of 0.05% to 0.1%) to your wash buffer can help to disrupt non-specific hydrophobic interactions and facilitate the removal of unbound molecules.
-
Optimize Buffer Composition: The pH and ionic strength of your wash buffer can also be adjusted to minimize electrostatic interactions.
Q5: I'm still observing high background in my fluorescence-based detection. What else can I troubleshoot?
High background in fluorescence detection can be multifaceted. Beyond non-specific binding of your probe, consider these factors:
-
Autofluorescence: Biological samples can exhibit natural fluorescence. It is important to include an unstained control sample to assess the level of autofluorescence.
-
Suboptimal Antibody/Probe Concentration: Using too high a concentration of a fluorescently labeled antibody or probe can lead to increased background. It is recommended to perform a titration to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Contaminated Reagents: Ensure all buffers and solutions are freshly prepared and filtered to avoid fluorescent contaminants.
Quantitative Data Summary
The following tables provide a summary of common blocking agents and the influence of PEG linker length on non-specific binding and other bioconjugate properties.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Widely used, effective for many applications, good for phosphoprotein detection. | Can have lot-to-lot variability, potential for cross-reactivity with some antibodies. |
| Casein/Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and effective general-purpose blocker. | Contains phosphoproteins and biotin, which can interfere with certain assays. |
| Tween-20 | 0.05-0.1% (v/v) | Reduces hydrophobic interactions, often used in wash buffers. | May not be sufficient as a standalone blocking agent. |
| Fish Gelatin | 0.1-0.5% (w/v) | Low cross-reactivity with mammalian antibodies. | Can be less effective than BSA or casein in some instances. |
Table 2: Influence of PEG Linker Length on Bioconjugate Properties
| PEG Linker Length | Impact on Non-Specific Binding | Impact on Solubility | Impact on Pharmacokinetics | Considerations |
| Short (e.g., PEG4, PEG8) | Moderate reduction. | Good improvement. | Shorter half-life compared to longer PEGs. | May be advantageous for assays where a smaller hydrodynamic radius is desired. |
| Medium (e.g., PEG12, PEG13) | Good reduction due to enhanced hydrophilic shielding and steric hindrance. | Excellent improvement. | Improved half-life. | A good balance for many applications, providing sufficient spacing without excessive hydrodynamic size. |
| Long (e.g., PEG24 and above) | Excellent reduction, providing a robust barrier against non-specific interactions. | Highest improvement. | Longest half-life, reduced clearance. | May sometimes interfere with the binding of the conjugated molecule to its target if the target is sterically hindered. |
Experimental Protocols
Protocol: General Workflow for Minimizing Non-Specific Binding in a CuAAC Reaction
This protocol outlines a general procedure for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, incorporating steps to minimize non-specific binding.
1. Preparation of Buffers:
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
- Blocking Buffer: 1% (w/v) BSA in PBS with 0.05% (v/v) Tween-20.
- Wash Buffer: PBS with 0.05% (v/v) Tween-20.
2. Blocking Step (Pre-reaction):
- If conjugating to a surface (e.g., in an ELISA-like format), incubate the surface with Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C to block non-specific binding sites.
- If performing the conjugation in solution, this pre-blocking step is not applicable.
3. CuAAC Reaction:
- In an appropriate reaction vessel, combine your azide-functionalized molecule (with the this compound linker) and your alkyne-containing molecule in the Reaction Buffer.
- Prepare the catalyst solution. A common formulation involves pre-mixing CuSO₄ and a copper-stabilizing ligand (e.g., THPTA or BTTAA) before adding a reducing agent like sodium ascorbate.
- Add the catalyst solution to the reaction mixture to initiate the click reaction.
- Incubate for the desired time (typically 1-4 hours) at room temperature, protected from light.
4. Quenching and Washing/Purification:
- For surface-based assays: After the reaction, aspirate the reaction mixture and wash the surface extensively with Wash Buffer. Perform at least 3-5 washes of 5 minutes each.
- For in-solution conjugations: Purify the resulting conjugate to remove excess reagents and byproducts. Size-exclusion chromatography (SEC) or dialysis are common methods.
5. Detection:
- If using a fluorescent detection method, proceed with imaging or plate reading. Ensure to include appropriate controls (e.g., no-azide control, no-alkyne control) to assess the level of non-specific signal.
Visualizations
Caption: Workflow for minimizing non-specific binding in this compound experiments.
Caption: Troubleshooting logic for addressing high non-specific binding.
References
Stability of Azido-PEG13-azide under different buffer conditions.
This technical support center provides guidance on the stability of Azido-PEG13-azide in various buffer conditions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: The this compound molecule is generally stable under typical laboratory conditions. The azide functional groups are chemically robust in most ambient, aqueous environments suitable for biochemical reactions.[1] However, prolonged exposure to heat and light should be avoided as it can lead to potential decomposition.[1] The stability of organic azides is also related to their molecular structure. This compound has a high carbon-to-nitrogen ratio, which suggests it is relatively safe to handle with standard laboratory precautions.[2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored at -20°C in a dry, dark environment.[1] It is advisable to avoid repeated freeze-thaw cycles of solutions. Storing the compound as a dilute solution (e.g., ≤1 M) in a suitable solvent can also enhance its stability.[3]
Q3: Under which pH conditions is the azide group stable?
A3: The azide functional group is stable across a range of pH values commonly used in bioconjugation reactions, typically from pH 4 to 10. However, it is crucial to avoid strongly acidic conditions, as this can lead to the formation of hydrazoic acid, which is highly toxic and explosive. For most applications, such as click chemistry, a pH range of 7 to 8.5 is recommended, which is well within the stable range for the azide group.
Q4: Can this compound be used in common biological buffers?
A4: Yes, this compound is compatible with common biological buffers such as Phosphate-Buffered Saline (PBS), HEPES, and borate buffers. The choice of buffer can sometimes influence the rate of subsequent reactions like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), but it does not typically affect the stability of the azide linker itself during the course of the experiment.
Q5: Are there any substances that are incompatible with this compound?
A5: Avoid contact with strong reducing agents, as they can reduce the azide group to an amine. Also, avoid contact with certain metals like copper, lead, and silver, especially in the presence of other reagents, as this could potentially lead to the formation of explosive metal azides. While copper is used as a catalyst in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), it is used in specific, controlled conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no reaction yield in click chemistry | Degradation of this compound due to improper storage. | Ensure the compound has been stored at -20°C in a dark, dry environment. If degradation is suspected, use a fresh batch of the reagent. |
| Incompatible buffer conditions affecting the reaction, not the azide stability. | Optimize the pH of your reaction buffer. For CuAAC and SPAAC, a pH of 7-8.5 is generally recommended. Certain buffers may affect reaction kinetics; consider screening different buffer systems like PBS and HEPES. | |
| Presence of competing substances in the reaction mixture. | Ensure your other reactants and buffers are free from contaminants that could interfere with the reaction. | |
| Precipitate forms when dissolving this compound | Low solubility in the chosen solvent at the storage temperature. | Gently warm the solution to room temperature to aid dissolution. If the precipitate persists, consider preparing a more dilute solution. |
| Discoloration or gas evolution from the stored sample | Potential decomposition of the azide compound. | This may indicate degradation due to exposure to heat, light, or other incompatible substances. It is recommended to discard the reagent and use a fresh stock. |
Data Summary
| Application | Recommended Buffer | pH Range | Temperature | Notes |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | PBS, HEPES, Borate Buffer | 7.0 - 8.5 | Room Temperature | The azide group is stable under these conditions for the duration of the reaction. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | PBS, HEPES, MES, Borate Buffer, Cell Culture Media | 7.0 - 8.5 | 25°C - 37°C | Buffer choice can impact reaction rates. The azide itself remains stable. |
| General Handling and Short-Term Storage (in solution) | Anhydrous DMSO or DMF for stock solutions; aqueous buffers for working solutions. | 7.0 - 8.0 | 4°C | Prepare aqueous solutions fresh for each use. |
Experimental Protocols
Protocol for Assessing Short-Term Stability of this compound in a Selected Buffer
This protocol provides a general method for researchers to assess the stability of this compound in their specific experimental buffer if degradation is a concern.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., DMSO) at a concentration of 10-100 mM.
-
Prepare the aqueous buffer of interest at the desired pH and concentration.
-
-
Incubation:
-
Dilute the this compound stock solution into the buffer to a final concentration suitable for your analytical method (e.g., 1 mM).
-
Incubate the solution at the intended experimental temperature (e.g., room temperature or 37°C).
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze the aliquots using a suitable analytical technique to quantify the amount of intact this compound.
-
High-Performance Liquid Chromatography (HPLC): Use a suitable column (e.g., C18) and a mobile phase gradient to separate the parent compound from potential degradants. Monitor the peak area of the this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor for changes in the chemical structure, although it is less sensitive for detecting minor degradation.
-
Mass Spectrometry (MS): LC-MS can be used to identify the parent compound and any degradation products by their mass-to-charge ratio.
-
-
-
Data Interpretation:
-
Plot the concentration or peak area of intact this compound against time to determine the degradation rate, if any, under your specific buffer conditions.
-
Visualizations
Caption: A typical experimental workflow for a click chemistry reaction.
References
Troubleshooting guide for Staudinger ligation with PEG-azides.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing the Staudinger ligation for the conjugation of PEG-azides to phosphine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the Staudinger ligation and why is it used for PEGylation?
The Staudinger ligation is a bioorthogonal chemical reaction that forms a stable amide bond between an azide and a phosphine.[1][2] In the context of PEGylation, a PEG polymer functionalized with an azide group (PEG-azide) reacts with a molecule containing a phosphine group. This reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for conjugating PEG to sensitive biomolecules like proteins and peptides without interfering with their biological function.[3][4]
Q2: What is the difference between the standard and the "traceless" Staudinger ligation?
The primary difference lies in the final product. The standard Staudinger ligation results in the incorporation of the phosphine oxide into the final conjugate. In the "traceless" Staudinger ligation, the phosphine reagent is designed to be expelled after amide bond formation, leaving no residual atoms at the ligation site.[1] For many applications in drug development and bioconjugation where a native amide bond is desired, the traceless version is preferred.
Q3: My Staudinger ligation reaction with a PEG-azide is showing low yield. What are the common causes?
Low yields in Staudinger ligations involving PEG-azides can stem from several factors:
-
Premature hydrolysis of the aza-ylide intermediate: This is a common side reaction where the intermediate reacts with water before the desired intramolecular reaction can occur, leading to the formation of a primary amine and phosphine oxide instead of the amide conjugate.
-
Steric hindrance: Bulky groups on either the PEG-azide or the phosphine can slow down the reaction rate.
-
Suboptimal reaction conditions: Factors like solvent, temperature, and reactant concentrations can significantly impact the reaction efficiency.
-
Oxidation of the phosphine reagent: Phosphines can be sensitive to oxidation, which renders them unreactive towards the azide.
Q4: How can I monitor the progress of my Staudinger ligation reaction?
Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to observe the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the consumption of reactants and formation of the product. Size-exclusion (SEC) and reversed-phase (RP) HPLC are particularly useful for analyzing PEGylated molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is highly effective for monitoring the conversion of the starting phosphine to the phosphine oxide byproduct or the ligated product.
Q5: I am having difficulty purifying my PEGylated product from the triphenylphosphine oxide (TPPO) byproduct. What methods can I use?
Separating the desired PEGylated conjugate from TPPO can be challenging. Here are a few strategies:
-
Chromatography: Size-exclusion chromatography (SEC) is often effective as there is a significant size difference between the high molecular weight PEG-conjugate and the small TPPO molecule. Flash chromatography on silica gel can also be used, though it may require careful solvent gradient optimization.
-
Precipitation/Extraction: TPPO is poorly soluble in non-polar solvents like hexane or pentane. You may be able to precipitate the TPPO from your reaction mixture by adding these solvents. Alternatively, specific precipitation of TPPO can be achieved by adding zinc chloride in polar solvents like ethanol to form an insoluble complex.
-
Use a "traceless" Staudinger ligation: This approach avoids the formation of a phosphine oxide byproduct altogether.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Premature hydrolysis of the aza-ylide intermediate | - Minimize water in the initial phase of the reaction. While the final step requires water, the initial reaction is best performed under anhydrous conditions. - Increase the concentration of your reactants to favor the intramolecular reaction. - Use a phosphine with a well-positioned electrophilic trap to accelerate the intramolecular cyclization. |
| Incomplete reaction | - Increase the reaction time. Some ligations, especially with sterically hindered substrates, can be slow. - Increase the reaction temperature, but monitor for potential degradation of your biomolecule. - Increase the concentration of the phosphine reagent (e.g., use 1.2-1.5 equivalents). |
| Oxidation of phosphine reagent | - Ensure all solvents are degassed and reactions are run under an inert atmosphere (e.g., nitrogen or argon). - Use freshly opened or purified phosphine reagents. |
| Steric hindrance | - If possible, redesign the phosphine or the linker on the PEG-azide to reduce steric bulk near the reactive sites. |
| Incorrect pH | - The optimal pH can vary depending on the specific reactants. Buffer the reaction and screen a pH range (e.g., 6.0-8.0) to find the optimal condition. |
Problem 2: Presence of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Primary amine and phosphine oxide (Staudinger reduction) | Premature hydrolysis of the aza-ylide intermediate. | See solutions for "Premature hydrolysis" under Problem 1. |
| Phosphonamide byproduct | An aza-Wittig side reaction is occurring. | - Switch to a phosphinothiol reagent, which is less prone to this side reaction. - Re-optimize reaction conditions such as solvent and temperature. |
Data Presentation
Table 1: Comparison of Staudinger Ligation Variants
| Feature | Standard Staudinger Ligation | Traceless Staudinger Ligation |
| Product | Amide bond with phosphine oxide incorporated | Native amide bond |
| Byproduct | None (phosphine is part of product) | Phosphine oxide |
| Typical Yield | Moderate to High | High (>90% in optimized systems) |
| Reaction Rate | Generally slower | Generally faster |
| Key Advantage | Simpler phosphine reagents | "Traceless" nature, ideal for bioconjugation |
| Key Disadvantage | Phosphine oxide in product can be undesirable | Requires specialized phosphine reagents |
Table 2: Effect of Solvent on Staudinger Ligation Rate
| Solvent | Dielectric Constant (ε) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Dichloromethane | 8.93 | 0.0011 |
| Tetrahydrofuran (THF) | 7.52 | 0.0019 |
| Acetonitrile | 37.5 | 0.0025 |
| Dimethylformamide (DMF) | 36.7 | 0.0031 |
| Methanol | 32.7 | 0.011 |
Data adapted from a study on a model Staudinger ligation system and may vary for specific PEG-azide reactions.
Experimental Protocols
Protocol 1: General Procedure for Staudinger Ligation with a PEG-azide
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for the initial reaction setup.
-
Reactant Dissolution: In a round-bottom flask, dissolve your phosphine-containing molecule (1 equivalent) in an appropriate anhydrous solvent (e.g., THF, acetonitrile, or DMF).
-
Addition of PEG-azide: Add the PEG-azide (1.0-1.2 equivalents), also dissolved in a minimal amount of anhydrous solvent, to the phosphine solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as TLC, HPLC, or 31P NMR (see Protocol 2 and 3).
-
Hydrolysis: Once the starting phosphine has been consumed, add water to the reaction mixture to facilitate the hydrolysis of the intermediate and formation of the final amide bond. The amount of water and reaction time for this step may need to be optimized.
-
Workup and Purification: Quench the reaction and purify the PEGylated product from byproducts and unreacted starting materials using an appropriate method (see Protocol 4).
Protocol 2: Monitoring Reaction Progress by RP-HPLC
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture and quench it by diluting with the HPLC mobile phase.
-
HPLC System:
-
Column: A C4 or C18 reversed-phase column is typically suitable for PEGylated proteins.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Develop a gradient that effectively separates your starting materials, the PEGylated product, and any byproducts. A typical gradient might be 5-95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Analysis: Integrate the peak areas of the starting materials and the product to determine the reaction conversion over time.
Protocol 3: Analysis of Side Products by 31P NMR
-
Sample Preparation: Take an aliquot from the reaction mixture and dissolve it in a deuterated solvent suitable for NMR analysis (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
NMR Acquisition:
-
Acquire a proton-decoupled 31P NMR spectrum.
-
Use an external standard of 85% H₃PO₄ for referencing (δ = 0 ppm).
-
-
Data Analysis:
-
The starting triarylphosphine will typically appear in the range of -5 to -10 ppm.
-
The triphenylphosphine oxide (TPPO) byproduct will appear around +25 to +35 ppm.
-
The chemical shift of the phosphorus in the ligated product (for non-traceless ligation) will vary depending on its structure.
-
The presence of other signals may indicate the formation of side products like phosphonamides.
-
Protocol 4: Purification of PEGylated Product from Triphenylphosphine Oxide (TPPO)
Method A: Size-Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for separating your high molecular weight PEGylated product from the low molecular weight TPPO (MW = 278.28 g/mol ).
-
Mobile Phase: Use a buffer in which your PEGylated product is soluble and stable, for example, phosphate-buffered saline (PBS).
-
Sample Loading: Concentrate the crude reaction mixture and load it onto the SEC column.
-
Elution and Fraction Collection: Elute the sample with the mobile phase and collect fractions. The PEGylated product will elute in the earlier fractions, while TPPO will elute in the later fractions.
-
Analysis: Analyze the collected fractions by HPLC or SDS-PAGE to identify the fractions containing the purified product.
Method B: Precipitation of TPPO with Zinc Chloride
-
Solvent Exchange: If your reaction was not performed in ethanol, concentrate the crude reaction mixture and redissolve the residue in ethanol.
-
Precipitation: Add 2 equivalents (relative to the starting phosphine) of a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol to your reaction mixture.
-
Stirring: Stir the mixture at room temperature for a few hours. A white precipitate of the TPPO-ZnCl₂ complex should form.
-
Filtration: Collect the precipitate by filtration. The filtrate contains your PEGylated product.
-
Further Purification: The filtrate can be further purified by chromatography if necessary to remove any remaining impurities.
Visualizations
Caption: A typical experimental workflow for the Staudinger ligation with PEG-azides.
Caption: A decision tree for troubleshooting low yields in Staudinger ligations.
Caption: Simplified mechanism of the Staudinger ligation with PEG-azides.
References
Technical Support Center: Copper Catalyst Removal in CuAAC Reactions with Azido-PEG13-azide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of copper catalysts from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, specifically when using Azido-PEG13-azide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve high-purity PEGylated products.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of copper catalysts from CuAAC reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low product yield after purification. | - The product may be co-precipitating with the copper salts. - The product may be adsorbing to the purification medium (e.g., chelating resin, silica gel). - The PEGylated product may be partially soluble in the wash solvents, leading to loss. | - Optimize the precipitation conditions (e.g., solvent, temperature) to selectively precipitate the copper salts. - Before committing the entire batch, test the binding of a small sample of your product to the chosen solid support. - If using a chelating resin, ensure it is compatible with PEGylated molecules. Some resins may have non-specific binding. - Minimize the volume and number of washes, or use a solvent system in which your product has very low solubility. |
| Persistent blue or green color in the purified product. | - Incomplete removal of the copper-catalyst complex. - The chelating agent is not effectively capturing the copper. | - Increase the concentration or excess of the chelating agent (e.g., EDTA). - Increase the incubation time with the chelating agent or resin. - For extractions, perform additional washes with the chelating solution. - For dialysis, increase the dialysis time and the frequency of buffer changes.[1] |
| Product degradation or loss of biological activity. | - Harsh pH conditions during extraction or precipitation. - Presence of residual copper, which can be toxic to cells or interfere with downstream assays.[2] | - Use purification methods that allow for neutral pH conditions, such as dialysis or size-exclusion chromatography. - Ensure the complete removal of copper by using a highly efficient method like a specialized chelating resin. |
| Difficulty in separating the product from the chelating agent (e.g., EDTA). | - EDTA and the PEGylated product may have similar properties, making separation challenging by certain methods. | - After chelation, use a purification method that separates based on size, such as dialysis with an appropriate molecular weight cutoff (MWCO) membrane or size-exclusion chromatography.[1] |
| The chelating resin is difficult to filter. | - The resin beads are too fine. - The reaction mixture is too viscous. | - Use a resin with a larger particle size. - Dilute the reaction mixture with a suitable solvent before adding the resin. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing copper catalysts from CuAAC reactions involving PEGylated molecules?
A1: The most common methods for removing copper catalysts from reactions with water-soluble, PEGylated molecules like those derived from this compound are:
-
Chelation with EDTA followed by dialysis or ultrafiltration: This is a gentle method suitable for biomolecules and polymers. The EDTA forms a stable, water-soluble complex with copper, which is then removed by dialysis or ultrafiltration based on size.[1]
-
Solid-phase extraction using chelating resins: Resins like Chelex®-100 or those with iminodiacetic acid (IDA) or thiourea functionalities can selectively bind and remove copper ions from the reaction mixture. The resin is then simply filtered off.
-
Size-Exclusion Chromatography (SEC): This method is effective for separating the larger PEGylated product from the smaller copper catalyst and other reaction components.[1]
-
Precipitation: In some cases, the product can be precipitated out of the solution, leaving the copper salts dissolved in the supernatant. This method is highly dependent on the solubility of the specific PEGylated product.
Q2: How do I choose the best copper removal method for my this compound conjugate?
A2: The choice of method depends on several factors:
-
Nature of the conjugated molecule: If you are conjugating a sensitive biomolecule, gentle methods like dialysis or SEC are preferred to maintain its activity.
-
Scale of the reaction: For small-scale lab preparations, methods like using chelating resins or SEC are convenient. For larger-scale production, dialysis or precipitation might be more practical.
-
Required purity: For applications in drug development or sensitive biological assays, highly efficient methods that reduce copper to very low levels (ppm or ppb) are necessary. Chelating resins are often very effective in this regard.
-
Solubility of your final product: The solubility of your this compound conjugate will dictate the choice of solvents and buffers for extraction, precipitation, or chromatography. Azido-PEG-azide itself is soluble in water and many organic solvents like DMSO and DMF.
Q3: Can the PEG chain of this compound interfere with the purification process?
A3: Yes, the PEG chain can influence the purification. The hydrophilic and flexible nature of the PEG chain can sometimes lead to non-specific binding with certain chromatography media. It also significantly increases the hydrodynamic radius of the molecule, which is the basis for separation in SEC. When using chelating resins, it is important to ensure that the PEG chain does not sterically hinder the copper from accessing the chelating groups on the resin.
Q4: What concentration of EDTA should I use for copper chelation?
A4: A common practice is to use a 5- to 10-fold molar excess of EDTA relative to the initial amount of copper catalyst used in the reaction. This ensures efficient chelation of the copper ions.
Q5: How can I quantify the amount of residual copper in my final product?
A5: Several analytical techniques can be used to determine the concentration of residual copper, including:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
-
Atomic Absorption Spectroscopy (AAS)
-
Colorimetric assays using copper-sensitive reagents.
Quantitative Data on Copper Removal Methods
The efficiency of copper removal can vary depending on the specific reaction conditions, the nature of the PEGylated product, and the chosen purification method. The following table summarizes representative data on the efficiency of different methods.
| Purification Method | Typical Residual Copper Level | Reported Product Yield | Advantages | Disadvantages |
| EDTA Chelation & Dialysis | < 10 ppm | > 90% | Gentle, suitable for sensitive biomolecules. | Time-consuming, may not be suitable for small molecules. |
| Chelating Resin (e.g., Chelex-100) | < 5 ppm | > 85% | High efficiency, simple filtration-based removal. | Potential for non-specific binding of the product, cost of the resin. |
| Solid-Phase Scavengers (Thiourea-based) | < 1 ppm | > 90% | Very high efficiency, can achieve very low copper levels. | Higher cost compared to other methods. |
| Precipitation | Variable (can be > 50 ppm) | 70-95% | Simple, scalable. | Dependent on product solubility, risk of co-precipitation, may not achieve very low copper levels. |
| Size-Exclusion Chromatography (SEC) | < 20 ppm | > 90% | Good for separating by size, can be used for buffer exchange simultaneously. | Can be time-consuming, requires specialized equipment. |
Note: The values presented in this table are approximate and can vary significantly based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Copper Removal using EDTA and Dialysis
This protocol is suitable for water-soluble, high-molecular-weight products, such as proteins or large polymers conjugated with this compound.
Materials:
-
CuAAC reaction mixture
-
EDTA disodium salt
-
Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO)
-
Dialysis buffer (e.g., phosphate-buffered saline, PBS)
-
Large beaker and stir plate
Procedure:
-
Chelation:
-
To the completed CuAAC reaction mixture, add a 5- to 10-fold molar excess of solid EDTA disodium salt relative to the copper sulfate used in the reaction.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the copper-EDTA complex.
-
-
Dialysis Setup:
-
Prepare the dialysis tubing or cassette according to the manufacturer's instructions. Ensure the MWCO is low enough to retain your PEGylated product while allowing the smaller copper-EDTA complex and other small molecules to pass through.
-
Load the reaction mixture into the dialysis tubing/cassette.
-
-
Dialysis:
-
Place the sealed dialysis tubing/cassette in a large beaker containing at least 100 times the sample volume of dialysis buffer.
-
Stir the buffer gently on a stir plate at 4°C.
-
Perform the dialysis for at least 4 hours.
-
-
Buffer Exchange:
-
Change the dialysis buffer at least 3-4 times, with a minimum of 4 hours between each change. An overnight dialysis step is often effective.
-
-
Final Dialysis:
-
Perform a final dialysis against fresh buffer without EDTA for 4 hours to remove any excess EDTA.
-
-
Sample Recovery:
-
Carefully remove the sample from the dialysis tubing/cassette. The resulting solution contains the purified PEGylated product.
-
Protocol 2: Copper Removal using a Chelating Resin
This protocol is effective for a wide range of products and can achieve very low residual copper levels.
Materials:
-
CuAAC reaction mixture
-
Chelating resin (e.g., Chelex®-100, iminodiacetic acid resin)
-
An appropriate solvent for your reaction mixture
-
Filtration apparatus (e.g., fritted funnel or a column)
Procedure:
-
Resin Preparation:
-
If necessary, wash the chelating resin with deionized water and then with the solvent used in your CuAAC reaction to remove any preservatives and to equilibrate the resin.
-
-
Incubation:
-
Add the chelating resin to the completed CuAAC reaction mixture. A general guideline is to use a 5- to 10-fold excess of the resin's binding capacity relative to the amount of copper in the reaction.
-
Stir the suspension at room temperature for 2-4 hours. The reaction progress can sometimes be monitored by the disappearance of the color from the solution.
-
-
Filtration:
-
Remove the resin by filtration through a fritted funnel or by passing the mixture through a column containing a frit.
-
Wash the resin with a small amount of fresh solvent to ensure complete recovery of the product.
-
-
Product Isolation:
-
Combine the filtrate and the washings. The purified product can then be isolated by removing the solvent under reduced pressure.
-
Visualizations
Caption: Workflow for copper removal using EDTA and dialysis.
Caption: Workflow for copper removal using a chelating resin.
Caption: Decision tree for selecting a copper removal method.
References
Validation & Comparative
A Comparative Guide to Confirming Successful Conjugation of Azido-PEG13-azide
The successful conjugation of bifunctional linkers like Azido-PEG13-azide is a critical step in the development of advanced biotherapeutics, such as antibody-drug conjugates (ADCs) and PROTACs. This guide provides a comparative overview of the primary analytical techniques used to confirm the covalent attachment of this compound to a target molecule. Detailed experimental protocols, data interpretation, and visual workflows are presented to assist researchers in selecting the most appropriate methods for their specific application.
This compound is a hydrophilic, polyethylene glycol (PEG)-based linker containing two terminal azide groups.[1][2] These azide groups serve as reactive handles for "click chemistry," a set of highly efficient and bioorthogonal reactions, most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] Confirmation of the resulting triazole linkage is paramount to ensure the integrity and functionality of the final conjugate.
The primary methods for confirming this conjugation include Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique offers distinct advantages and provides complementary information regarding the structure, purity, and extent of conjugation.
Workflow for Conjugation and Confirmation
The general process involves the reaction of this compound with an alkyne-functionalized molecule, followed by purification and analysis to confirm the formation of the desired conjugate and remove unreacted starting materials.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required, the nature of the conjugate, and the available instrumentation. The following table summarizes the key features of each method for confirming the conjugation of this compound.
| Feature | FTIR Spectroscopy | NMR Spectroscopy | Mass Spectrometry | HPLC |
| Principle | Vibrational spectroscopy of functional groups | Nuclear magnetic resonance of atomic nuclei | Mass-to-charge ratio of ionized molecules | Separation based on physicochemical properties |
| Key Indicator | Disappearance of the azide peak (~2100 cm⁻¹) | Appearance of triazole proton signals (~7.5-8.5 ppm); shifts in signals adjacent to the azide | Increase in molecular weight corresponding to the mass of the linker | Shift in retention time; assessment of purity |
| Sample Requirement | ~1-10 mg (solid or liquid) | ~5-25 mg (in deuterated solvent) | < 1 mg | Variable, typically µg to mg scale |
| Analysis Time | Fast (< 5 minutes) | Slower (minutes to hours) | Fast (< 10 minutes) | 10-60 minutes per sample |
| Sensitivity | Moderate | Lower | High | High |
| Data Provided | Confirmation of functional group conversion | Detailed molecular structure and connectivity | Precise molecular weight and confirmation of covalent modification | Purity, quantification, and separation of reaction components |
| Limitations | Provides limited structural information | Lower sensitivity, can be complex for large biomolecules | May not distinguish isomers | Does not provide direct structural information |
In-Depth Analysis and Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and straightforward method to confirm the consumption of the azide starting material. The key diagnostic feature is the strong, sharp absorption band from the asymmetric stretching vibration of the N₃ group, which appears in a region of the spectrum that is typically free of other signals.[3][4]
Experimental Protocol (ATR-FTIR):
-
Instrument Setup: Perform a background scan of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Preparation: Place a small amount (1-2 mg) of the purified, dried conjugate directly onto the ATR crystal. If the sample is a liquid, a single drop is sufficient.
-
Analysis: Apply pressure with the anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Interpretation: Analyze the spectrum for the presence or absence of the characteristic azide peak around 2100 cm⁻¹. A successful conjugation will result in the complete disappearance or significant reduction of this peak.
References
Characterizing Azido-PEG13-azide Conjugates: A Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of bifunctional linkers is paramount in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Azido-PEG13-azide is a discrete polyethylene glycol (PEG) linker featuring azide groups at both termini, enabling efficient "click" chemistry conjugations. Mass spectrometry stands as a cornerstone technique for verifying the identity, purity, and stability of such critical reagents. This guide provides an objective comparison of common mass spectrometry approaches for the characterization of this compound, supported by theoretical and experimental data.
Executive Summary
The characterization of this compound by mass spectrometry primarily involves confirming its molecular weight and identifying its characteristic fragmentation patterns. The theoretical exact mass of this molecule (C28H56N6O13) is 684.3900 Da.[1] The two most common ionization techniques for analyzing such molecules are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is often coupled with liquid chromatography (LC) for online separation and analysis, while MALDI-TOF (Time-of-Flight) provides rapid analysis of discrete samples.
Key fragmentation patterns to expect during mass spectrometric analysis include:
-
Loss of Nitrogen (N₂): The terminal azide groups are susceptible to fragmentation, leading to a characteristic neutral loss of 28 Da.[2]
-
PEG Chain Fragmentation: The polyethylene glycol backbone typically fragments via cleavage of the C-O or C-C bonds, resulting in a series of ions separated by 44 Da, corresponding to the mass of a single ethylene glycol unit (C₂H₄O).
Comparative Data Presentation
Table 1: Theoretical m/z Values for this compound Adducts and Key Fragments.
| Ion Species | Chemical Formula | Theoretical m/z |
| [M+H]⁺ | [C₂₈H₅₇N₆O₁₃]⁺ | 685.40 |
| [M+Na]⁺ | [C₂₈H₅₆N₆O₁₃Na]⁺ | 707.38 |
| [M-N₂]⁺ | [C₂₈H₅₆N₄O₁₃]⁺ | 656.39 |
| [M-N₂+Na]⁺ | [C₂₈H₅₆N₄O₁₃Na]⁺ | 679.37 |
| PEG Fragment Series | Varies | [M-n(44)]⁺ |
Table 2: Comparison with Experimental Data for a Diazido-PEG Compound (N₃-PEG₂₃-N₃).
Reference data extracted from a study on a diazido-PEG with an average of 23 ethylene glycol units.[3]
| Number of PEG Units (n) | Chemical Formula (N₃-(C₂H₄O)n-N₃) | Observed [M+Na]⁺ (m/z) |
| 28 | C₅₆H₁₁₂N₆O₂₈ | 1318.79 |
| 29 | C₅₈H₁₁₆N₆O₂₉ | 1362.82 |
| 30 | C₆₀H₁₂₀N₆O₃₀ | 1406.84 |
This experimental data confirms that diazido-PEG compounds are readily ionized as sodium adducts, and the mass difference between adjacent peaks in the distribution is approximately 44 Da, consistent with the mass of an ethylene glycol unit.
Experimental Protocols
Detailed methodologies are crucial for the reproducible characterization of PEG linkers. Below are generalized protocols for ESI-MS and MALDI-TOF MS analysis.
Protocol 1: LC-ESI-MS for this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
-
Dilute the stock solution to a final concentration of 1-10 µM using the initial mobile phase composition as the diluent.
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer Settings (Q-TOF or Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Mass Range: m/z 100 - 2000.
-
For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., m/z 707.38 for [M+Na]⁺) and apply collision-induced dissociation (CID) with varying collision energies (10-40 eV).
-
Protocol 2: MALDI-TOF MS for this compound
-
Sample and Matrix Preparation:
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) in a 50:50 (v/v) mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Analyte Solution: Dissolve this compound in water or a 50:50 acetonitrile/water mixture to a concentration of approximately 1 mg/mL.
-
Cationizing Agent (Optional but Recommended): Prepare a 1 mg/mL solution of sodium trifluoroacetate (NaTFA) in the same solvent as the matrix.
-
-
Sample Spotting:
-
On a MALDI target plate, mix 1 µL of the matrix solution with 1 µL of the analyte solution. If using a cationizing agent, pre-mix the matrix and salt solution in a 10:1 ratio before adding the analyte.
-
Allow the spot to air-dry completely (dried-droplet method).
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ion reflector mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Fluence: Adjust to the minimum level necessary for good signal intensity to minimize in-source fragmentation.
-
Mass Range: m/z 500 - 2000.
-
Calibration: Calibrate the instrument using a standard peptide or polymer mixture in the appropriate mass range.
-
Visualizing Workflows and Fragmentation
To further clarify the processes, the following diagrams illustrate the experimental workflow and the predicted fragmentation of this compound.
Caption: Workflow for Mass Spectrometry Analysis.
Caption: Predicted Fragmentation of this compound.
Conclusion
Both ESI-MS and MALDI-TOF MS are powerful techniques for the characterization of this compound. ESI-MS, particularly when coupled with LC, offers the advantage of online separation and detailed fragmentation analysis for structural elucidation. MALDI-TOF MS provides a rapid and straightforward method for confirming the molecular weight and assessing the purity of the discrete PEG linker. In both cases, the observation of sodiated adducts is common, and the characteristic neutral losses of 28 Da (N₂) and 44 Da (C₂H₄O) are key diagnostic features in the mass spectrum. For unambiguous structural confirmation, mass spectrometry should be used in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
References
A Comparative Guide to CuAAC and SPAAC for Azido-PEG13-azide Bioconjugation
In the landscape of bioconjugation, the ability to covalently link molecules with high specificity and efficiency is paramount. "Click chemistry" has provided a powerful toolkit for researchers, with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods.[1][2] This guide offers an objective comparison of these two ligation strategies, specifically for applications involving Azido-PEG13-azide , a bifunctional linker crucial for creating complex bioconjugates, crosslinked hydrogels, and advanced drug delivery systems.
Reaction Mechanisms: A Tale of Two Catalysts
The fundamental difference between CuAAC and SPAAC lies in their method of activation. CuAAC is a copper(I)-catalyzed reaction between an azide and a terminal alkyne, yielding a 1,4-disubstituted 1,2,3-triazole.[3][4] In contrast, SPAAC is a metal-free reaction that utilizes the inherent ring strain of a cyclooctyne to react spontaneously with an azide, forming a triazole product.[5]
Quantitative Performance Comparison
The choice between CuAAC and SPAAC often depends on the specific requirements of the experiment, such as the biological environment, desired reaction speed, and tolerance for potential side reactions.
Table 1: Performance Characteristics of CuAAC vs. SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) is required. | None; driven by the ring strain of the cyclooctyne. |
| Biocompatibility | Limited for live cells due to copper-induced cytotoxicity from reactive oxygen species (ROS) generation. | High; ideal for in vivo and live-cell applications as no toxic metal catalyst is needed. |
| Reaction Rate | Generally faster (k₂ ≈ 1-100 M⁻¹s⁻¹). | Generally slower (k₂ ≈ 10⁻³-1 M⁻¹s⁻¹), highly dependent on the specific strained cyclooctyne used (e.g., DBCO is faster). |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer. | Not regioselective, typically yielding a mixture of 1,4- and 1,5-disubstituted regioisomers. |
| Alkyne Reactant | Simple, small terminal alkynes. | Bulky, synthetically complex strained cyclooctynes (e.g., DBCO, BCN). |
| Side Reactions | Potential for oxidative damage to certain amino acids (e.g., histidine) and alkyne homocoupling. | Strained alkynes can have off-target reactivity, though this is minimal with modern reagents. |
| Reagent Accessibility | Terminal alkynes are readily available and cost-effective. | Strained cyclooctynes can be expensive and more complex to synthesize or functionalize. |
Experimental Workflow and Considerations
The practical workflow for bioconjugation differs significantly between the two methods. CuAAC requires careful preparation of the catalyst system and measures to mitigate oxygen exposure, while SPAAC offers a simpler mix-and-go procedure.
Considerations for this compound:
-
Stoichiometry Control: As a diazide, the molar ratio of this compound to the alkyne-functionalized biomolecule is critical. A 1:2 ratio (PEG:biomolecule) can favor the formation of a crosslinked dimer, while a large excess of the PEG linker can be used to drive mono-conjugation on two separate biomolecules.
-
Polymerization: If reacting with a di-alkyne molecule, polymerization can occur. This can be desirable for hydrogel formation but requires careful control of concentrations and reaction times.
-
Purification: The purification of di-conjugated products from mono-conjugated and unreacted species can be challenging and may require advanced chromatographic techniques.
Detailed Experimental Protocols
The following protocols are generalized examples and should be optimized for specific biomolecules and applications.
Protocol 1: CuAAC Conjugation with this compound
This protocol describes the conjugation of an alkyne-modified protein to this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Copper-chelating ligand stock solution, e.g., THPTA (50 mM in water).
-
Sodium Ascorbate (Na-Ascorbate) stock solution (e.g., 100 mM in water, must be freshly prepared ).
-
Reaction Buffer (e.g., PBS, pH 7.4).
Procedure:
-
In a microcentrifuge tube, add the alkyne-modified protein to the reaction buffer.
-
Add the this compound. The molar ratio should be optimized based on the desired outcome (mono- vs. di-conjugation). A starting point of 1.5 equivalents of azide groups per alkyne group is common.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA ligand stock solutions. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule and accelerate the reaction.
-
Add the catalyst premix to the protein/azide mixture. The final concentration of copper is typically 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration 5-10 times that of the copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. It is advisable to minimize oxygen exposure by capping the tube.
-
Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper.
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.
Protocol 2: SPAAC Conjugation with this compound
This protocol describes the conjugation of a DBCO-modified protein to this compound.
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Reaction Buffer (e.g., PBS, pH 7.4).
-
Organic co-solvent (e.g., DMSO), if needed for solubility.
Procedure:
-
In a microcentrifuge tube, dissolve the DBCO-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the this compound in the reaction buffer. A slight molar excess of azide groups (e.g., 1.5-3 equivalents) relative to the DBCO groups is typically used.
-
Combine the solutions of the DBCO-protein and the this compound.
-
Incubate the reaction mixture. Reaction times can vary from 2-4 hours at room temperature to overnight at 4°C, depending on the reactant concentrations and the desired conversion.
-
The reaction progress can be monitored by techniques such as SDS-PAGE, which will show a molecular weight shift corresponding to the PEGylated protein.
-
Purify the resulting bioconjugate to remove any unreacted reagents using a suitable method like SEC or dialysis.
Conclusion and Recommendations
Both CuAAC and SPAAC are highly effective "click" reactions for bioconjugation with this compound, but their suitability depends heavily on the experimental context.
-
Choose CuAAC when:
-
The application is in vitro and does not involve live cells.
-
High reaction speed and high yields are critical.
-
The cost of reagents is a significant consideration, as terminal alkynes are less expensive than strained cyclooctynes.
-
Strict regioselectivity (1,4-isomer) is required for the final product structure.
-
-
Choose SPAAC when:
-
The conjugation is performed in or on live cells, or in vivo, where copper toxicity is a major concern.
-
A simplified, catalyst-free reaction setup is preferred.
-
The biomolecule is sensitive to the oxidative environment that can be generated by the Cu(I)/ascorbate system.
-
For applications involving this compound, careful consideration of stoichiometry is essential for both methods to control the extent of conjugation and avoid unwanted polymerization. Ultimately, the robustness and bioorthogonality of both CuAAC and SPAAC provide researchers with a versatile platform for creating precisely engineered biomolecular constructs.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
The Optimal Reach: Comparing Azido-PEG13-azide and Other PEG Linker Lengths in PROTAC Synthesis
A comprehensive analysis of how the length of polyethylene glycol (PEG) linkers, particularly the long-chain Azido-PEG13-azide, critically influences the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of PROTAC performance based on linker length, alongside detailed experimental protocols.
In the intricate dance of targeted protein degradation, the linker of a PROTAC molecule is not merely a passive tether but a crucial determinant of success. It bridges the warhead, which binds to the target protein of interest (POI), and the E3 ligase ligand, orchestrating the formation of a productive ternary complex for subsequent ubiquitination and degradation of the POI.[1][2] Among the various linker types, hydrophilic and biocompatible PEG chains are frequently employed, with their tunable length offering a key parameter for optimization.[2][3][4] This guide focuses on the impact of PEG linker length, with a special consideration of the longer this compound, on PROTAC performance metrics such as degradation efficiency (DC50 and Dmax).
The central dogma of linker optimization revolves around achieving an optimal distance and orientation between the target protein and the E3 ligase. A linker that is too short can introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may lead to a non-productive complex where the necessary proximity for efficient ubiquitin transfer is lost. The ideal linker length is therefore highly dependent on the specific POI and E3 ligase pair.
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
Systematic studies have demonstrated that modulating the length of the PEG linker can have a profound impact on the potency and efficacy of a PROTAC. The following tables summarize quantitative data from various studies, showcasing the effect of linker length on key performance indicators.
| Target Protein | E3 Ligase | Linker Length (Number of PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | 2 | >1000 | <20 | |
| BRD4 | CRBN | 3 | ~500 | ~50 | |
| BRD4 | CRBN | 4 | <100 | >80 | |
| BRD4 | CRBN | 5 | <50 | >90 | |
| BTK | CRBN | ≥ 4 | Potent Degradation | High | |
| TBK1 | VHL | < 12 atoms | No Degradation | N/A | |
| TBK1 | VHL | 12-29 atoms | Submicromolar | High | |
| ERα | VHL | 12 atoms | Potent | High | |
| ERα | VHL | 16 atoms | More Potent | High |
Note: The data presented is a synthesis from multiple sources and may involve different experimental systems. Direct comparison across different target proteins should be made with caution.
The data consistently highlights that a "one-size-fits-all" approach to linker length is not viable. For instance, in the case of BRD4-targeting PROTACs, increasing the PEG linker length from 2 to 5 units resulted in a significant improvement in both potency (lower DC50) and maximal degradation (higher Dmax). Similarly, for BTK degraders, longer linkers (≥ 4 PEG units) were found to be more effective. Studies on TBK1 and ERα also underscore the necessity of a certain minimum linker length to observe any degradation, with further optimization leading to enhanced efficacy.
While specific data for a 13-unit PEG linker like this compound is not always explicitly available in comparative tables, the trend observed in numerous studies suggests that for many target-E3 ligase pairs, longer PEG chains are often favored. This compound, being a relatively long and flexible linker, can provide the necessary reach and conformational freedom to facilitate the formation of a stable and productive ternary complex, especially for targets with deep binding pockets or less accessible E3 ligase surfaces. The azide functional groups also offer the advantage of facile and efficient "click chemistry" for PROTAC synthesis.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
To ensure the reproducibility and accuracy of the findings, detailed experimental protocols for key assays are provided below.
Protocol 1: Western Blotting for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following treatment with PROTACs of varying linker lengths.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of each PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
5. Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol provides a general methodology for assessing the formation of the ternary complex using SPR.
1. Immobilization:
-
Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.
2. Binary Interaction Analysis:
-
To determine the binding affinity of the PROTAC to each protein individually, inject a series of concentrations of the PROTAC over the immobilized protein surface and a reference flow cell.
-
Fit the resulting sensorgram data to a suitable binding model to calculate the dissociation constant (KD).
3. Ternary Complex Analysis:
-
Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.
4. Data Analysis:
-
Determine the kinetic parameters (kon, koff) and affinity (KD) for the ternary complex by fitting the sensorgram data to appropriate binding models.
-
The cooperativity of the ternary complex formation can be calculated by comparing the binding affinity of the second protein in the presence and absence of the PROTAC.
Conclusion
The length of the PEG linker is a paramount consideration in the rational design of effective PROTACs. While there is no universal optimal length, the available data strongly suggests that systematic evaluation of a range of linker lengths is essential for maximizing the degradation potency and efficacy for each specific target protein and E3 ligase combination. Longer linkers, such as those based on an this compound scaffold, can offer advantages in terms of flexibility and reach, potentially enabling the formation of more stable and productive ternary complexes. The use of robust experimental protocols, as detailed in this guide, is critical for accurately assessing the performance of different linker designs and ultimately advancing the development of novel protein-degrading therapeutics.
References
The Strategic Advantage of Bifunctional Azido-PEG13-azide Linkers in Bioconjugation
In the landscape of bioconjugation, the choice of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, the bifunctional Azido-PEG13-azide stands out for its unique combination of properties. This guide provides a comprehensive comparison of this compound with other common bifunctional linkers, supported by experimental principles and data, to inform researchers, scientists, and drug development professionals in their selection of optimal conjugation strategies.
Enhanced Specificity and Stability through Bioorthogonal Chemistry
The primary advantage of the this compound linker lies in its two terminal azide (-N3) groups. These groups react with alkyne-functionalized molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry"[1]. This bioorthogonal reaction is highly specific, occurring with high efficiency under mild, aqueous conditions and in the presence of a wide variety of other functional groups found in biological systems[2][3]. This minimizes side reactions and leads to more homogeneous conjugates with a well-defined drug-to-antibody ratio (DAR)[1].
In contrast, traditional bifunctional linkers, such as those with N-hydroxysuccinimide (NHS) ester or maleimide groups, target naturally occurring functional groups on proteins, primarily primary amines (lysine residues) and thiols (cysteine residues), respectively. While effective, these methods can lead to heterogeneous products as multiple sites on a protein can react, potentially impacting the protein's function[1]. Furthermore, the resulting amide bonds from NHS ester reactions can be susceptible to hydrolysis, and thioether bonds from maleimide reactions can undergo retro-Michael addition, leading to premature drug release. The 1,2,3-triazole ring formed via click chemistry is exceptionally stable to enzymatic and chemical degradation, offering superior stability to the final bioconjugate.
The Role of the PEG13 Spacer
The polyethylene glycol (PEG) component of the linker, in this case with 13 ethylene glycol units, imparts several beneficial properties. PEG is a hydrophilic and biocompatible polymer that can:
-
Improve Solubility: Many cytotoxic payloads used in ADCs are hydrophobic. The hydrophilic PEG linker helps to mitigate aggregation and improve the overall solubility of the ADC.
-
Reduce Immunogenicity: The PEG chain can shield the bioconjugate from the host's immune system, reducing the potential for an immune response.
-
Enhance Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutic molecules by reducing renal clearance. Studies have shown that the inclusion of PEG linkers can lead to improved pharmacokinetic profiles.
-
Provide Spatial Separation: The length of the PEG spacer is crucial for ensuring that the conjugated molecules can function without steric hindrance.
Quantitative Comparison of Linker Chemistries
The following table summarizes the key performance characteristics of Azido-PEG-Azide linkers compared to other common bifunctional linkers. While direct quantitative comparisons for this compound are not extensively available in single head-to-head studies, the data is compiled from general performance characteristics reported in the literature for these reaction chemistries.
| Feature | Azido-PEG-Azide (Click Chemistry) | NHS-PEG-NHS (Amine Reactive) | Maleimide-PEG-Maleimide (Thiol Reactive) |
| Reaction Principle | Bioorthogonal cycloaddition | Nucleophilic acyl substitution | Michael addition |
| Target Residues | Site-specifically introduced alkynes | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Specificity | Very High | Moderate | High |
| Reaction pH | 4.0 - 9.0 | 7.0 - 9.0 | 6.5 - 7.5 |
| Typical Yield | High to Very High (>90%) | Moderate to High (Variable) | High |
| Linkage Stability | Very High (Triazole ring) | High (Amide bond), but susceptible to hydrolysis | Moderate (Thioether bond), risk of retro-Michael addition |
| Side Reactions | Minimal | Hydrolysis of NHS ester | Reaction with other nucleophiles at higher pH |
| Control over DAR | High | Moderate | High (with engineered cysteines) |
| Biocompatibility | High (especially with copper-free SPAAC) | High | High |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general steps for conjugating two alkyne-functionalized molecules to the this compound linker.
Materials:
-
This compound
-
Alkyne-functionalized molecule 1
-
Alkyne-functionalized molecule 2
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF) if needed for solubility
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in the reaction buffer to a final concentration of 10 mM.
-
Dissolve the alkyne-functionalized molecules in the reaction buffer or a minimal amount of organic co-solvent to their desired concentrations.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).
-
Prepare a 50 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a reaction tube, combine the this compound and the alkyne-functionalized molecules. A slight molar excess of the alkyne molecules (1.1 to 1.5 equivalents per azide group) is often used.
-
Add the TBTA ligand to the reaction mixture (typically 1 equivalent per copper).
-
Add the CuSO4 solution (typically 0.1 to 0.5 equivalents per azide).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 1 to 2 equivalents per copper).
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Upon completion, the conjugated product can be purified from excess reagents and catalyst using size-exclusion chromatography (SEC), dialysis, or affinity chromatography, depending on the nature of the bioconjugate.
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation using a strained alkyne (e.g., DBCO or BCN).
Materials:
-
This compound
-
Strained alkyne-functionalized molecule 1 (e.g., DBCO-protein)
-
Strained alkyne-functionalized molecule 2
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in the reaction buffer.
-
Ensure the strained alkyne-functionalized molecules are in a compatible buffer.
-
-
Reaction Setup:
-
Combine the this compound and the strained alkyne-functionalized molecules in a reaction tube. A molar excess of one reactant may be used to drive the reaction to completion.
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature or 37°C. Reaction times for SPAAC are generally longer than for CuAAC, ranging from a few hours to overnight. The progress can be monitored by SDS-PAGE, LC-MS, or HPLC.
-
-
Purification:
-
Purify the final conjugate using appropriate chromatographic techniques as described for CuAAC.
-
Visualizing the Workflow and Advantages
The following diagrams illustrate the experimental workflow for creating a PROTAC using an Azido-PEG-azide linker and the logical relationship of its advantages over traditional methods.
Caption: Workflow for PROTAC synthesis using an this compound linker.
References
A Comparative Guide to the Biocompatibility and Cytotoxicity of Azido-PEG13-azide Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biocompatibility and cytotoxicity of Azido-PEG13-azide conjugates with other common alternatives used in bioconjugation and drug delivery. The information presented is based on a thorough review of available experimental data to assist researchers in making informed decisions for their specific applications.
Executive Summary
This compound is a bifunctional linker widely used in click chemistry for bioconjugation. Its biocompatibility is largely attributed to the polyethylene glycol (PEG) component, which is known for its protein resistance and ability to reduce immunogenicity. However, the presence of terminal azide groups raises considerations regarding potential cytotoxicity. This guide presents a comparative analysis of Azido-PEG-azide conjugates with alternatives such as other PEGylated linkers with different functionalities, as well as non-PEG alternatives like zwitterionic polymers and poly(amino acid)-based polymers. The comparison is based on key biocompatibility and cytotoxicity assays, for which detailed protocols are provided.
Comparative Analysis of Biocompatibility and Cytotoxicity
The following tables summarize quantitative data from various studies to facilitate a direct comparison between Azido-PEG-azide conjugates and their alternatives. It is important to note that direct cytotoxic data for this compound is limited in publicly available literature. Therefore, data from other bifunctional Azido-PEG linkers and relevant PEG derivatives are used as a proxy to provide a comprehensive overview.
Table 1: In Vitro Cytotoxicity Data (IC50 Values)
| Compound/Linker | Cell Line | Assay | IC50 (µM) | Reference |
| Azido-PEG-Azide (Proxy Data) | ||||
| mPEGA | HeLa | CCK-8 | ~100 | [1] |
| mPEGMA | HeLa | CCK-8 | ~200 | [1] |
| Triethylene glycol (TEG) | L929 | CCK-8 | > 10,000 | [1] |
| PEG Derivatives (for comparison) | ||||
| PEG 400 | L929 | CCK-8 | > 5,000 | [1] |
| PEG 2000 | L929 | CCK-8 | > 5,000 | [1] |
| Alternatives | ||||
| Poly(L-lysine) | Neuro2A | MTT | Varies by MW and C/P ratio | |
| Poly(L-glutamic acid) | A549 | MTT | Generally low cytotoxicity | |
| Zwitterionic Polymers (e.g., PMB) | HeLa | WST-8 | > 10,000 |
Table 2: Hemolysis Assay Data
| Compound/Linker | Concentration | Hemolysis (%) | Reference |
| PEGylated Compounds (Proxy Data) | |||
| PEG 20,000 | 0.1% | <5% | |
| PEG-PLLA | 100 µg/mL | <2% | |
| Alternatives | |||
| Poly(glutamic acid)/Poly(lysine) Hydrogel | N/A | <5% |
Table 3: In Vivo Toxicity Data (LD50 Values)
| Compound/Linker | Route of Administration | Species | LD50 | Reference |
| PEG Compounds (General Data) | ||||
| PEG 200 | Oral | Rat | > 2000 mg/kg | |
| PEG 400 | Oral | Rat | 28,900 mg/kg | |
| PEG Ethers | Oral | Animal | 1000 - 2000 mg/kg |
Experimental Workflows and Signaling Pathways
To ensure reproducibility and standardization, this section provides detailed methodologies for key biocompatibility and cytotoxicity assays, along with diagrams illustrating the experimental workflows and a relevant signaling pathway.
Experimental Workflow: In Vitro Cytotoxicity Assessment
The following diagram outlines a typical workflow for assessing the in vitro cytotoxicity of bioconjugates.
Signaling Pathway: Caspase-3 Mediated Apoptosis
This diagram illustrates the central role of Caspase-3 in the apoptotic signaling cascade, which can be triggered by cytotoxic compounds.
Detailed Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound conjugate) and a vehicle control. Incubate for 24-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes. The amount of LDH released into the culture medium is proportional to the number of lysed cells.
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of a stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells treated with a lysis buffer).
Hemolysis Assay
Principle: This assay assesses the compatibility of a compound with red blood cells (RBCs) by measuring the amount of hemoglobin released upon RBC lysis.
Protocol:
-
Obtain fresh whole blood and centrifuge to pellet the RBCs. Wash the RBCs three times with phosphate-buffered saline (PBS).
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
Add 100 µL of the RBC suspension to wells of a 96-well plate.
-
Add 100 µL of the test compound at various concentrations. Use PBS as a negative control and a known hemolytic agent (e.g., Triton X-100) as a positive control.
-
Incubate the plate for 1-2 hours at 37°C with gentle shaking.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the released hemoglobin at 540 nm.
-
Calculate the percentage of hemolysis relative to the positive control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Principle: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.
Protocol:
-
Culture and treat cells on coverslips or in a chamber slide.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP) for 1 hour at 37°C in a humidified chamber.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Caspase-3 Activation Assay
Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. A specific peptide substrate for caspase-3 is labeled with a fluorophore or a chromophore, which is released upon cleavage by active caspase-3.
Protocol:
-
Culture and treat cells in a 96-well plate.
-
After treatment, lyse the cells using a suitable lysis buffer.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric detection) to the cell lysate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC).
-
The signal is proportional to the caspase-3 activity. Results are often expressed as fold change relative to the untreated control.
Inflammatory Cytokine Measurement (TNF-α and IL-6)
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted by immune cells (e.g., macrophages) in response to a stimulus.
Protocol:
-
Culture immune cells (e.g., RAW 264.7 macrophages) and treat them with the test compound and a pro-inflammatory stimulus (e.g., lipopolysaccharide, LPS).
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Use a commercial ELISA kit for TNF-α or IL-6, following the manufacturer's instructions.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, and then a substrate that produces a colorimetric signal.
-
Measure the absorbance and determine the cytokine concentration using a standard curve.
Conclusion
The biocompatibility of this compound is generally considered favorable for many bioconjugation applications, primarily due to the well-established safety profile of PEG. However, the potential for cytotoxicity associated with the azide functional groups should be carefully evaluated for each specific application and cell type. This guide provides a framework for this assessment by offering comparative data, where available, and detailed protocols for essential biocompatibility and cytotoxicity assays. For applications requiring the highest degree of biocompatibility, alternatives such as zwitterionic polymers may offer advantages and should be considered. Researchers are encouraged to perform their own comprehensive evaluations using the methodologies outlined in this guide to ensure the safety and efficacy of their bioconjugates.
References
Navigating the In Vivo Landscape: A Comparative Guide to Azido-PEG13-azide Linked Therapeutics and Alternatives
For researchers, scientists, and drug development professionals, the rational design of therapeutic conjugates hinges on the judicious selection of linkers. This guide provides an objective comparison of the in vivo stability and pharmacokinetic performance of therapeutics featuring an Azido-PEG13-azide linker against prominent alternative linker technologies. The presented data, protocols, and visualizations aim to empower informed decisions in the development of next-generation targeted therapies.
The in vivo fate of a therapeutic conjugate is intrinsically governed by the linker connecting the targeting moiety to the payload. An ideal linker must strike a delicate balance: remaining stable in systemic circulation to minimize off-target toxicity while enabling efficient payload release at the site of action. Here, we delve into the characteristics of this compound linkers and compare them with other widely used strategies, including different PEG lengths, cleavable and non-cleavable systems, and alternative conjugation chemistries.
The Profile of this compound Linkers
This compound is a homobifunctional linker featuring a 13-unit polyethylene glycol (PEG) chain flanked by two azide groups. The azide moieties are versatile handles for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling the efficient and specific conjugation of therapeutic components.
The PEG component plays a crucial role in modulating the physicochemical properties of the resulting conjugate. PEGylation is a well-established strategy to:
-
Enhance Hydrophilicity: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic payloads, reducing the propensity for aggregation.
-
Improve Pharmacokinetics: The increased hydrodynamic radius imparted by the PEG chain can reduce renal clearance, thereby extending the circulation half-life of the therapeutic.
-
Reduce Immunogenicity: The PEG chain can shield the conjugate from the immune system, potentially lowering its immunogenic potential.
While specific pharmacokinetic data for this compound linked therapeutics is not extensively available in publicly accessible literature, we can infer its likely performance based on studies of similar PEGylated molecules, particularly PROTACs and antibody-drug conjugates (ADCs), which frequently employ PEG linkers of varying lengths. The 13-unit PEG chain offers a balance between providing the benefits of PEGylation and maintaining a relatively low molecular weight overhead.
Comparative Analysis of Linker Technologies
The selection of a linker extends beyond the choice of PEG length. The conjugation chemistry and the linker's cleavage strategy are critical determinants of in vivo performance.
Flexible vs. Rigid Linkers
PEG linkers, like this compound, are classified as flexible linkers. In contrast, rigid linkers often incorporate cyclic structures such as piperazine or triazole rings.
| Linker Type | Advantages | Disadvantages |
| Flexible (e.g., PEG, Alkyl) | - Synthetically accessible- Can improve solubility (PEG)- Allows for conformational flexibility of the conjugate | - Can be susceptible to metabolism- Hydrophobic alkyl chains may decrease solubility |
| Rigid (e.g., Piperazine, Triazole) | - Can pre-organize the conjugate into a bioactive conformation- May enhance metabolic stability | - Can be more synthetically challenging- May restrict necessary conformational changes for target engagement |
Statistical data indicates that approximately 54% of reported PROTACs utilize PEG linkers, highlighting their prevalence in the field[1].
Click Chemistry vs. Maleimide Chemistry
The azide groups on the this compound linker are designed for click chemistry, a set of bioorthogonal reactions known for their high efficiency and specificity. An alternative popular method for bioconjugation is maleimide chemistry, which typically targets thiol groups on cysteine residues.
| Feature | Click Chemistry (CuAAC/SPAAC) | Maleimide Chemistry |
| Reaction | Azide + Alkyne | Thiol + Maleimide |
| Specificity | High | High for thiols at pH < 7.5 |
| In Vivo Stability | The resulting triazole linkage is highly stable. | The thiosuccinimide bond can be susceptible to a retro-Michael reaction, leading to premature payload release. |
| Stoichiometry | Generally allows for well-defined, one-to-one stoichiometry. | Can result in a heterogeneous mixture of conjugates with varying drug-to-antibody ratios. |
Studies have shown that click chemistry can produce a more defined and stable conjugate compared to maleimide-thiol conjugation, which may result in diverse reaction products[2].
Cleavable vs. Non-Cleavable Linkers
Linkers can be designed to be either stable (non-cleavable) or to release the payload under specific conditions (cleavable).
| Linker Type | Release Mechanism | Advantages | Disadvantages |
| Cleavable | Enzymatic cleavage, pH sensitivity, or reduction | - Enables "bystander effect" where the released payload can kill neighboring target cells.- Releases the unmodified, potent payload. | - Potential for premature payload release in circulation, leading to off-target toxicity. |
| Non-Cleavable | Degradation of the entire conjugate in the lysosome | - Generally higher plasma stability, leading to a better safety profile.- Reduced risk of off-target toxicity. | - The released payload is attached to the linker and an amino acid residue, which may reduce its potency.- Limited or no bystander effect. |
A meta-analysis of clinical trials found that ADCs with cleavable linkers were associated with a higher incidence of grade ≥ 3 adverse events compared to those with non-cleavable linkers, suggesting a link between premature payload release and systemic toxicity[3].
Experimental Protocols
Accurate assessment of the in vivo stability and pharmacokinetics of a therapeutic conjugate is paramount. Below are generalized protocols for key experiments.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile (half-life, clearance, volume of distribution, and bioavailability) of an this compound linked therapeutic.
Animal Model: Male Sprague-Dawley rats or BALB/c mice.
Procedure:
-
Dosing: Administer the therapeutic conjugate intravenously (IV) via the tail vein and, for bioavailability assessment, orally (PO) or subcutaneously (SC) to separate groups of animals at a predetermined dose.
-
Blood Sampling: Collect serial blood samples from the tail vein or saphenous vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose).
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.
-
Sample Analysis: Quantify the concentration of the therapeutic conjugate in the plasma samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker in plasma.
Procedure:
-
Incubation: Incubate the therapeutic conjugate in fresh plasma (e.g., human, rat, mouse) at 37°C.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Sample Preparation: Stop the reaction and process the samples to extract the analyte of interest (e.g., intact conjugate, released payload).
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of intact conjugate remaining and the amount of released payload over time.
-
Half-life Calculation: Determine the in vitro plasma half-life of the conjugate.
Visualizing Experimental Workflows and Relationships
To further clarify the processes and concepts discussed, the following diagrams illustrate key experimental workflows and the relationships between different linker strategies.
Conclusion
The selection of a linker is a critical decision in the design of targeted therapeutics, with profound implications for their in vivo stability and pharmacokinetic profiles. The this compound linker offers the advantages of PEGylation, including improved solubility and a potentially extended half-life, combined with the versatility and stability of click chemistry for conjugation.
While direct, head-to-head comparative data for this specific linker is limited, the information presented in this guide on alternative linker technologies provides a framework for rational decision-making. For any given therapeutic candidate, the optimal linker strategy will depend on a multitude of factors, including the nature of the payload, the characteristics of the targeting moiety, and the specific therapeutic application. Therefore, empirical testing of a panel of linkers with varying lengths, compositions, and cleavage mechanisms is essential for the successful development of a safe and effective therapeutic conjugate.
References
A Head-to-Head Comparison of Azido-PEG13-azide with Other Crosslinking Reagents
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation and drug development, the selection of an appropriate crosslinking reagent is a critical decision that profoundly influences experimental outcomes. This guide provides an objective, data-driven comparison of Azido-PEG13-azide, a homobifunctional PEGylated crosslinker, with other commonly employed crosslinking reagents. We will delve into their chemical properties, performance in key applications, and provide detailed experimental protocols to inform your selection process.
Executive Summary
This compound distinguishes itself through its hydrophilic polyethylene glycol (PEG) spacer and its terminal azide groups, which are amenable to highly efficient and bioorthogonal "click chemistry" reactions. This offers significant advantages in terms of specificity and reaction conditions compared to traditional amine-reactive crosslinkers like Disuccinimidyl suberate (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3). While NHS ester-based crosslinkers are widely used and effective for crosslinking primary amines, they are susceptible to hydrolysis and can lead to a less defined product profile. The choice of crosslinker ultimately depends on the specific application, the functional groups available on the biomolecules, and the desired properties of the final conjugate.
Data Presentation: Quantitative Comparison of Crosslinking Reagents
The following table summarizes the key characteristics of this compound and other representative crosslinking reagents.
| Feature | This compound | Disuccinimidyl suberate (DSS) | Bis(sulfosuccinimidyl) suberate (BS3) | SM(PEG)n (e.g., SM(PEG)12) |
| Reactive Groups | Azide (-N3) | N-hydroxysuccinimide (NHS) ester | Sulfonated N-hydroxysuccinimide (Sulfo-NHS) ester | NHS ester & Maleimide |
| Target Functionality | Alkynes (via click chemistry) | Primary amines (-NH2) | Primary amines (-NH2) | Primary amines & Sulfhydryls (-SH) |
| Reaction Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Acylation | Acylation | Acylation & Michael Addition |
| Spacer Arm Length | ~58.7 Å | 11.4 Å | 11.4 Å | Variable (e.g., ~55.1 Å for n=12) |
| Solubility | High in aqueous and organic solvents[1] | Low in aqueous solutions; requires organic solvent (e.g., DMSO, DMF)[2] | High in aqueous solutions[2] | High in aqueous and organic solvents |
| Bioorthogonality | High (for click chemistry) | Low | Low | Moderate |
| Reaction Efficiency | Generally very high, with minimal side products[3][4] | Moderate to high, but susceptible to hydrolysis | Moderate to high, but susceptible to hydrolysis | High for both reactions under optimal pH |
| Key Advantage | High specificity and efficiency of click chemistry; hydrophilic PEG spacer enhances solubility and reduces aggregation. | Membrane permeable, allowing for intracellular crosslinking. | Water-soluble and membrane-impermeable, ideal for cell surface crosslinking. | Heterobifunctional, allowing for controlled, stepwise conjugation. |
| Key Disadvantage | Requires an alkyne-functionalized partner; CuAAC requires a potentially cytotoxic copper catalyst (though catalyst-free options exist). | Can lead to homodimerization and polymerization; NHS esters are prone to hydrolysis. | Limited to crosslinking primary amines on the cell surface. | Maleimide group can react with other nucleophiles and has limited stability at higher pH. |
Performance in Key Applications
PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. PEG linkers, such as the one in this compound, are frequently used in PROTAC design due to their ability to enhance solubility and improve the pharmacokinetic properties of these often large and hydrophobic molecules.
The length of the PEG linker is crucial for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase. A linker that is too short may cause steric hindrance, while an excessively long linker can lead to a decrease in potency. The following table, compiled from studies on Bruton's tyrosine kinase (BTK) and BRD4 degraders, illustrates the impact of PEG linker length on PROTAC performance.
| Target Protein | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BTK | 2 PEG units | >1000 | <20 | |
| BTK | 4 PEG units | 40 | ~90 | |
| BTK | 5 PEG units | 5 | >95 | |
| BRD4 | 3 PEG units | 55 | 85 | |
| BRD4 | 5 PEG units | 15 | >98 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
These data demonstrate that a longer PEG linker, such as that in this compound, can be beneficial for achieving high degradation efficiency.
Studying Protein-Protein Interactions
Crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions and mapping interaction interfaces. The choice of crosslinker is critical for successfully capturing these interactions.
This compound offers the advantage of bioorthogonal click chemistry. This allows for a two-step labeling approach where biomolecules are first functionalized with alkynes, followed by crosslinking with the azide-PEG-azide reagent. This can provide greater control and specificity compared to one-step amine-reactive crosslinkers.
NHS-ester crosslinkers like DSS and BS3 are widely used for this application. BS3, being membrane-impermeable, is particularly useful for studying interactions on the cell surface, such as the dimerization of the Epidermal Growth Factor Receptor (EGFR).
Experimental Protocols
Protocol 1: In-Solution Protein Crosslinking with this compound (Two-Step via Click Chemistry)
This protocol describes a general procedure for crosslinking two proteins (Protein A and Protein B) where one is functionalized with an alkyne.
Materials:
-
Protein A (with a native or engineered alkyne group)
-
Protein B
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve Protein A and Protein B to a final concentration of 1-5 mg/mL in the Reaction Buffer.
-
Crosslinking Reaction:
-
Combine Protein A and Protein B in a microcentrifuge tube at the desired molar ratio.
-
Prepare a fresh solution of the click chemistry catalyst. In a separate tube, mix CuSO4 and THPTA in a 1:5 molar ratio in water.
-
Add this compound to the protein mixture to a final concentration of 1-5 mM.
-
Add the CuSO4/THPTA catalyst solution to the protein mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes.
-
Analysis: Analyze the crosslinked products by SDS-PAGE and Western blotting or mass spectrometry.
Protocol 2: Crosslinking of EGFR Dimers on the Cell Surface using BS3
This protocol is adapted from established methods for studying EGFR dimerization in response to EGF stimulation.
Materials:
-
A431 cells (or other cells expressing EGFR)
-
Epidermal Growth Factor (EGF)
-
BS3 (Bis(sulfosuccinimidyl) suberate)
-
PBS (Phosphate-Buffered Saline), Ca2+/Mg2+-free
-
Quenching Buffer: 1 M Glycine, pH 7.5
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
Procedure:
-
Cell Culture and Stimulation:
-
Culture A431 cells to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Stimulate the cells with 100 ng/mL EGF for 5-10 minutes at 37°C.
-
-
Crosslinking:
-
Wash the cells twice with ice-cold PBS.
-
Immediately before use, prepare a 3 mM solution of BS3 in PBS.
-
Add the BS3 solution to the cells and incubate for 30 minutes on ice.
-
-
Quenching:
-
Stop the crosslinking reaction by adding the Quenching Buffer to a final concentration of 20 mM.
-
Incubate for 15 minutes on ice.
-
-
Cell Lysis and Analysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with Lysis Buffer.
-
Analyze the cell lysates by SDS-PAGE (using a 4-12% gradient gel to resolve high molecular weight complexes) and Western blotting using an anti-EGFR antibody. Monomeric EGFR will appear at ~170 kDa, while crosslinked dimers will be at ~340 kDa.
-
Mandatory Visualization
Signaling Pathway Diagram
Experimental Workflow Diagram
Logical Relationship Diagram
References
Validating the Activity of Azido-PEG13-azide Bioconjugates: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, the successful conjugation of a payload to a biomolecule using a linker like Azido-PEG13-azide is only the first step. The subsequent validation of the bioconjugate's functional activity is critical to ensure its efficacy and safety. This guide provides an objective comparison of key functional assays used to validate the activity of bioconjugates, with a focus on those utilizing azide-PEG linkers. Supporting experimental data and detailed protocols are provided to aid in the design and execution of these essential validation studies.
The choice of a linker in a bioconjugate, such as an Antibody-Drug Conjugate (ADC), is a critical determinant of its therapeutic success. The linker must be stable in circulation to prevent premature release of the payload, yet efficiently release the active agent at the target site. Polyethylene glycol (PEG) linkers, like this compound, are often employed to improve the solubility, stability, and pharmacokinetic properties of bioconjugates. The azide groups on this particular linker allow for bioorthogonal "click chemistry" reactions, enabling the precise and efficient attachment of molecules. Once synthesized, a panel of functional assays is necessary to confirm that the bioconjugate retains its intended biological activity and exhibits a desirable therapeutic window.
I. Key Functional Assays for Bioconjugate Validation
A comprehensive validation of an this compound bioconjugate involves a suite of in vitro and in vivo assays to assess its potency, specificity, stability, and pharmacokinetic profile.
1. In Vitro Cytotoxicity Assays:
These assays are fundamental for determining the potency of a bioconjugate against target cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies, representing the concentration of the bioconjugate required to inhibit the growth of 50% of a cell population.
2. Pharmacokinetic (PK) Studies:
PK studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a bioconjugate in a living organism. A primary goal of using a PEG linker like this compound is to extend the circulation half-life of the bioconjugate.
3. In Vivo Antitumor Efficacy Studies:
These studies in animal models are the ultimate test of a bioconjugate's therapeutic potential. Tumor growth inhibition is monitored over time in response to treatment with the bioconjugate.
4. Linker Stability Assays:
The stability of the linker is paramount to the safety and efficacy of a bioconjugate. Premature cleavage of the linker in circulation can lead to off-target toxicity.
II. Data Presentation: A Comparative Look at Performance
The following tables summarize quantitative data from studies on bioconjugates, highlighting the impact of PEG linkers on key performance parameters. While specific data for this compound is not always available, the presented data for other PEG linkers provides valuable comparative insights.
Table 1: Comparison of In Vitro Cytotoxicity (IC50) of Antibody-Drug Conjugates with Different Linkers
| ADC Construct | Linker Type | Target Cell Line | IC50 (nM) | Reference |
| ADC 4a | Disulfide | BT-474 (HER2+) | 0.23 | [1] |
| ADC 4b | Disulfide | BT-474 (HER2+) | 1.13 | [1] |
| ADC 4c | Disulfide | BT-474 (HER2+) | 0.23 | [1] |
| T-DM1 (Kadcyla®) | Non-cleavable | BT-474 (HER2+) | 0.29 | [1] |
| Free MMAE | - | BT-474 (HER2+) | 0.35 | [1] |
| HM (No PEG) | SMCC | NCI-N87 | ~10 | |
| HP4KM (PEG4K) | PEG4K | NCI-N87 | ~65 | |
| HP10KM (PEG10K) | PEG10K | NCI-N87 | ~225 |
Note: Lower IC50 values indicate higher potency.
Table 2: Comparison of In Vivo Pharmacokinetic Parameters
| Conjugate | Linker Type | Half-life (t½) | Key Finding | Reference |
| Free Peptide | - | ~2 minutes | Rapid clearance | |
| PEG-Peptide Conjugate | Azide-PEG | ~3 hours | ~90-fold increase in circulation time compared to free peptide | |
| HM (No PEG) | SMCC | 19.6 min | Short half-life | |
| HP4KM (PEG4K) | PEG4K | 49.0 min | 2.5-fold increase in half-life compared to no PEG | |
| HP10KM (PEG10K) | PEG10K | 219.5 min | 11.2-fold increase in half-life compared to no PEG |
III. Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and can be adapted for the specific this compound bioconjugate being evaluated.
1. Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the IC50 value of the bioconjugate in antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive (e.g., BT-474 for HER2-targeted ADC) and antigen-negative (e.g., MCF-7) cancer cell lines.
-
Complete cell culture medium.
-
This compound bioconjugate and unconjugated payload as controls.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound bioconjugate and control compounds in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2. The incubation time should be sufficient for the payload to induce cell death.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the bioconjugate concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
2. Protocol: In Vivo Pharmacokinetic Study
Objective: To determine the circulation half-life of the this compound bioconjugate.
Materials:
-
Healthy mice (e.g., BALB/c).
-
This compound bioconjugate.
-
Sterile saline or PBS for injection.
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).
-
ELISA or LC-MS/MS for quantification of the bioconjugate in plasma.
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the this compound bioconjugate to a cohort of mice. A typical dose might be 5-10 mg/kg.
-
Blood Sampling: Collect blood samples from the mice at various time points (e.g., 5 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr) post-injection.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Quantification: Measure the concentration of the bioconjugate in the plasma samples using a validated analytical method such as ELISA or LC-MS/MS.
-
Data Analysis: Plot the plasma concentration of the bioconjugate versus time. Use pharmacokinetic modeling software to fit the data to a suitable model (e.g., a two-compartment model) and calculate the elimination half-life (t½).
IV. Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
References
Review of literature comparing different azide-PEG linkers in research.
A Comprehensive Review of Azide-PEG Linkers in Research
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of success in bioconjugation. Azide-polyethylene glycol (PEG) linkers have become indispensable tools, offering a versatile platform for attaching molecules through highly efficient and bioorthogonal "click chemistry."[1][2] This guide provides an objective comparison of different azide-PEG linkers, summarizing their performance based on PEG chain length and architecture. The information is supported by experimental data to facilitate the rational design of bioconjugates for therapeutic and diagnostic applications.
The azide functional group's stability and high selectivity for alkynes make it ideal for multi-step bioconjugation strategies.[3][4] When combined with the benefits of PEG, such as enhanced solubility, reduced immunogenicity, and improved pharmacokinetics, azide-PEG linkers offer a powerful solution for the development of antibody-drug conjugates (ADCs), nanoparticle surface modifications, and various research probes.[5]
Data Presentation: A Quantitative Comparison
The performance of azide-PEG linkers is significantly influenced by the length and architecture of the PEG chain. The following tables summarize quantitative data from various studies, comparing key performance metrics.
Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy
The length of the PEG chain in an antibody-drug conjugate (ADC) can significantly affect its plasma clearance, tumor uptake, and overall efficacy. Longer PEG chains generally improve the pharmacokinetic profile of ADCs.
| PEG Linker Length | Plasma Exposure (AUC) | Plasma Clearance | Tumor Exposure | Tumor Weight Reduction | Reference |
| Non-PEGylated | Baseline | Baseline | Baseline | 11% | |
| 2-4 PEG units | Increased | Higher than longer PEGs | Lower than longer PEGs | 35-45% | |
| 8-24 PEG units | Significantly Increased | Lower than shorter PEGs | Significantly Higher | 75-85% |
In Vitro Cytotoxicity based on PEG Linker Length
While longer PEG chains can improve in vivo performance, they may also introduce steric hindrance, potentially reducing in vitro cytotoxicity.
| Linker | In Vitro Cytotoxicity (IC50, nM) | Fold Change vs. No PEG | Reference |
| No PEG | ~1.0 | 1x | |
| 4 kDa PEG | ~6.5 | 6.5x increase | |
| 10 kDa PEG | ~22.5 | 22.5x increase |
Comparison of Linear vs. Branched PEG Linker Architecture
The architecture of the PEG linker also plays a crucial role in the properties of the resulting bioconjugate. Branched PEGs can offer a greater hydrodynamic volume compared to linear PEGs of the same molecular weight, which can impact in vivo circulation.
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) | Reference |
| Unmodified HSA | - | 3.5 | |
| Linear | 20 | 6.1 | |
| Branched | 20 | 6.4 |
HSA: Human Serum Albumin
Stability of Linkages in Serum
The stability of the bond formed after conjugation is critical for in vivo applications. The triazole linkage formed via azide-alkyne click chemistry is known for its high stability.
| Linkage Type | Bond | Serum Stability | Notes | Reference |
| Thioether | Thioether | Moderate | Can undergo retro-Michael reaction, leading to exchange with serum proteins like albumin. | |
| Triazole (Click Chemistry) | Triazole | Highly Stable | Exceptionally stable in biological systems. | |
| Amide | Amide | Highly Stable | Generally very stable under physiological conditions. | |
| Hydrazone | Hydrazone | Variable | Stability is tunable based on the structure of the reacting aldehyde/ketone. Aromatic partners increase stability. |
Reaction Kinetics of Azide-Alkyne Cycloaddition
The rate of the click reaction is dependent on the type of alkyne used. Strain-promoted azide-alkyne cycloaddition (SPAAC) avoids the need for a potentially toxic copper catalyst.
| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes | Reference |
| SPAAC (DBCO with azide) | ~1 | Copper-free, highly biocompatible. | |
| CuAAC | 10⁴ - 10⁵ | Requires a copper catalyst. | |
| iEDDA (TCO with tetrazine) | up to 10⁶ | Extremely fast, another type of bioorthogonal chemistry often compared to click chemistry. |
DBCO: Dibenzocyclooctyne; CuAAC: Copper(I)-catalyzed Azide-Alkyne Cycloaddition; iEDDA: inverse-electron-demand Diels-Alder; TCO: trans-cyclooctene
Mandatory Visualization
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and evaluation of bioconjugates using azide-PEG linkers.
Protocol 1: Protein Modification with an Azide-PEG-NHS Ester
This protocol describes the introduction of an azide group onto a protein using an N-hydroxysuccinimide (NHS) ester-functionalized azide-PEG linker, which targets primary amines (lysine residues and the N-terminus).
Materials:
-
Protein of interest
-
Azide-PEG-NHS ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)
Procedure:
-
Prepare the protein solution: Dissolve the protein in amine-free buffer to a final concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate amine-free buffer.
-
Prepare the Azide-PEG-NHS ester stock solution: Immediately before use, dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation reaction: Add a 5 to 20-fold molar excess of the Azide-PEG-NHS ester solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the excess, unreacted Azide-PEG-NHS ester using a size-exclusion chromatography column equilibrated with the desired buffer (e.g., PBS).
-
Characterization: Confirm the incorporation of the azide group and determine the degree of labeling using mass spectrometry.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free click reaction between an azide-modified protein and a DBCO-functionalized molecule.
Materials:
-
Azide-modified protein (from Protocol 1)
-
DBCO-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO (if needed to dissolve the DBCO-molecule)
Procedure:
-
Prepare solutions: Dissolve the azide-modified protein in the reaction buffer to a concentration of 1-5 mg/mL. Prepare a stock solution of the DBCO-functionalized molecule in DMSO or the reaction buffer.
-
SPAAC reaction: Add the DBCO-functionalized molecule to the azide-modified protein solution. A 1.5 to 5-fold molar excess of the DBCO-molecule is typically recommended.
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction should be protected from light if using fluorescent probes.
-
Purification: Purify the final bioconjugate using a suitable chromatography method (e.g., SEC, affinity, or ion-exchange chromatography) to remove any unreacted components.
-
Analysis: Analyze the final conjugate by SDS-PAGE, HPLC, and mass spectrometry to confirm successful conjugation and purity.
Protocol 3: In Vitro Serum Stability Assay
This protocol is for assessing the stability of the linker in the presence of serum.
Materials:
-
Purified bioconjugate
-
Human or mouse serum
-
PBS, pH 7.4
-
Analytical method for detection (e.g., HPLC, ELISA)
Procedure:
-
Incubation: Incubate the bioconjugate in serum (e.g., 90% v/v) at 37°C. A control sample in PBS should also be prepared.
-
Time points: Withdraw aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample processing: Process the samples to stop any degradation and prepare them for analysis. This may involve protein precipitation or other purification steps.
-
Quantification: Quantify the amount of intact bioconjugate at each time point using a validated analytical method.
-
Data analysis: Plot the percentage of intact conjugate versus time to determine the stability profile and half-life.
Conclusion
The choice of an azide-PEG linker is a critical decision in the design of bioconjugates. The length of the PEG chain must be carefully optimized to balance improved pharmacokinetics with the potential for reduced in vitro potency. Longer PEG linkers generally lead to enhanced in vivo efficacy, particularly for hydrophobic payloads. The architecture of the PEG linker, whether linear or branched, also influences the hydrodynamic size and shielding properties of the conjugate. The resulting triazole linkage from click chemistry provides exceptional stability, which is crucial for in vivo applications. By considering the interplay between linker length, architecture, and the specific requirements of the application, researchers can rationally design more effective and safer bioconjugates.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 4. purepeg.com [purepeg.com]
- 5. precisepeg.com [precisepeg.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Azido-PEG13-azide
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. While Azido-PEG13-azide is a valuable tool in bioconjugation and drug delivery research, its azide functionalities necessitate stringent disposal protocols to mitigate risks of personal injury and environmental contamination. Adherence to these procedures is not just a matter of compliance but a cornerstone of a responsible and safe research ecosystem.
The primary hazards associated with azido compounds stem from their potential to form explosive heavy metal azides and their inherent toxicity.[1] Improper disposal, such as discarding down the drain, can lead to the formation of highly shock-sensitive and explosive compounds in copper or lead plumbing.[2][3] Furthermore, azides are acutely toxic, with effects comparable to cyanide.[1]
This guide provides a comprehensive, step-by-step operational and disposal plan to ensure the safe management of waste containing this compound.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is imperative to have a clear and established disposal plan. All personnel handling the compound must be trained on these procedures.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Hand Protection: Nitrile or other chemically resistant gloves are required. Inspect gloves before each use and change them frequently.[4]
-
Protective Clothing: A lab coat is mandatory. For operations with a higher risk of splashing, consider an apron or gown.
Engineering Controls:
-
All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible.
Incompatible Materials:
-
Acids: Azides react with acids to form hydrazoic acid, a highly toxic and explosive gas. NEVER mix azide-containing waste with acidic waste.
-
Metals: Avoid contact with heavy metals such as lead, copper, silver, and mercury, as this can form shock-sensitive and explosive metal azides. Do not use metal spatulas for handling the solid compound.
-
Oxidizing and Reducing Agents: Keep segregated from these materials to prevent vigorous reactions.
Quantitative Data Summary
The following table summarizes key hazard information, primarily based on the well-characterized hazards of sodium azide, which serves as a conservative proxy for understanding the risks associated with the azide functional group.
| Parameter | Value | Citation(s) |
| Toxicity | ||
| Oral LD50 (Rat) | 27 mg/kg (for Sodium Azide) | |
| Exposure Limits | ||
| OSHA PEL (Ceiling) | 0.3 mg/m³ (for Sodium Azide) | |
| Physical Properties | ||
| Decomposition Temperature | Can decompose explosively when heated or subjected to friction. | |
| Solubility | Readily soluble in water. |
Step-by-Step Disposal Procedures
The recommended and safest method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office as hazardous waste. Chemical deactivation should only be performed by highly trained personnel following a validated and approved standard operating procedure.
Procedure 1: Direct Disposal as Hazardous Waste (Recommended)
This is the most straightforward and safest method for all forms of this compound waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid waste contaminated with this compound, including gloves, weigh paper, pipette tips, and contaminated labware, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Use only compatible containers, such as those made of polyethylene (HDPE, LDPE) or other non-metallic materials.
-
Crucially, do not mix azide-containing waste with acidic waste.
-
Step 2: Labeling
-
Clearly label all waste containers with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Toxic," "Reactive")
-
The accumulation start date.
-
Step 3: Storage
-
Store the sealed hazardous waste containers in a designated, secure, and cool secondary containment area away from incompatible materials, particularly acids and metals.
Step 4: Arrange for Pickup
-
Contact your institution's EHS or hazardous waste management office to schedule a pickup. Follow all institutional guidelines for waste disposal requests.
Procedure 2: Chemical Deactivation (For Dilute Aqueous Solutions - Expert Use Only)
This procedure is for dilute (≤5%) aqueous solutions of inorganic azides and should be adapted with extreme caution for an organic azide like this compound, only by trained professionals and with prior approval from EHS. This process generates toxic gases and must be performed in a chemical fume hood.
Experimental Protocol: Deactivation with Nitrous Acid
-
Materials:
-
Aqueous waste solution containing this compound (≤5%)
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Stir plate and stir bar
-
Three-necked round-bottom flask
-
Dropping funnel
-
pH paper or meter
-
-
Procedure:
-
Setup: In a chemical fume hood, place the azide waste solution in the three-necked flask equipped with a stirrer and a dropping funnel.
-
Add Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5g of sodium nitrite for every gram of azide in the solution.
-
Acidify Slowly: Crucially, add the 20% sulfuric acid solution gradually from the dropping funnel while stirring vigorously. The order of addition is critical; adding acid before the nitrite will generate highly toxic and explosive hydrazoic acid (HN₃).
-
Monitor pH: Continue adding acid until the solution is acidic to litmus paper. The reaction generates nitric oxide, so proper ventilation is critical.
-
Reaction Time: Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide.
-
Verify Deactivation: Test for the presence of excess nitrite with starch-iodide paper (a blue color indicates excess nitrite and complete azide destruction).
-
Final Disposal: Once the azide is completely destroyed, neutralize the solution with a dilute base (e.g., sodium hydroxide) to a pH between 6 and 9. This final solution must still be collected as hazardous waste and disposed of through your institution's EHS office.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistics for Handling Azido-PEG13-azide
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate, essential safety and logistical information for the handling of Azido-PEG13-azide. Given that this compound is an organic azide, it must be treated with extreme caution due to its potential for explosive decomposition and high toxicity.[1][2] Adherence to the following procedures is critical for personal and laboratory safety.
Core Hazards of Organic Azides
Organic azides are energetic compounds that can be sensitive to heat, light, friction, and shock.[1][3] Key hazards include:
-
Explosive Potential: Can decompose explosively when subjected to heat, friction, or shock.[1] The presence of two azide groups in this compound warrants significant caution.
-
Toxicity: Azides are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin. Exposure symptoms can be similar to those of cyanide poisoning.
-
Reactivity with Acids: Contact with acids can form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive compound.
-
Formation of Shock-Sensitive Compounds: Reacts with heavy metals (e.g., copper, lead, silver, mercury) to form highly shock-sensitive and explosive metal azides. This is particularly hazardous in contact with metal plumbing or spatulas.
-
Reaction with Halogenated Solvents: Can react with halogenated solvents like dichloromethane and chloroform to form extremely unstable di- and tri-azidomethane.
Personal Protective Equipment (PPE)
The minimum required PPE when handling this compound is outlined below. A risk assessment should be conducted to determine if additional protection is necessary for specific procedures.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye & Face | Safety Goggles & Face Shield | Tightly fitting safety goggles (EN 166 compliant) are mandatory. A full-face shield must be worn over the goggles, especially when handling the neat compound or during reactions that pose a splash or explosion risk. |
| Hand Protection | Double-Gloved Nitrile Exam Gloves | Azides can be absorbed through the skin. Double-gloving provides an extra layer of protection. For handling highly toxic azides, Silver Shield® gloves worn under nitrile gloves are recommended. |
| Body Protection | Flame-Resistant Lab Coat | A fully buttoned, flame-resistant lab coat is mandatory to protect against splashes and potential fires. For larger quantities or increased risk, a chemical-resistant apron should be worn. |
| Respiratory | Not typically required for small quantities in a fume hood. | Work must be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a risk of aerosol generation and engineering controls are insufficient, a respirator may be required. |
Operational Plan: Step-by-Step Handling Procedures
All manipulations of this compound must be performed in a certified chemical fume hood with the sash positioned as low as possible. A blast shield should be used for all reactions involving azides.
Experimental Workflow for Handling this compound
Caption: Experimental workflow for handling this compound.
Detailed Steps:
-
Preparation:
-
Ensure the work area in the chemical fume hood is clean and free of clutter.
-
Set up all necessary glassware and equipment. Avoid using glassware with ground glass joints, as friction can be an ignition source.
-
Place a blast shield between the user and the experimental setup.
-
Put on all required PPE as detailed in the table above.
-
-
Weighing and Transfer:
-
Use a non-metallic spatula (e.g., ceramic or plastic) to handle solid this compound to prevent the formation of shock-sensitive metal azides.
-
Work with the smallest quantity of the compound as is practical.
-
If a spill occurs, decontaminate the area immediately (see disposal plan).
-
-
Reaction Setup:
-
When dissolving, add the solvent to the azide compound slowly.
-
Use smooth, controlled magnetic stirring.
-
Ensure the reaction is adequately cooled if the reaction is exothermic.
-
-
Quenching and Work-up:
-
After the reaction is complete, any unreacted azide must be safely quenched. A common method for quenching azides is the addition of a reducing agent like triphenylphosphine, which converts the azide to a phosphine imide. This should be done cautiously at a low temperature.
-
-
Cleaning and Decontamination:
-
All glassware that has been in contact with this compound must be decontaminated. Rinse with a suitable quenching solution before washing.
-
Wipe down the work area with a decontaminating solution and dispose of all contaminated materials as hazardous waste.
-
Storage Plan
Proper storage is crucial to maintain the stability of this compound and prevent accidents.
| Storage Parameter | Guideline | Rationale |
| Temperature | Store in a cool, dry, and dark place. Recommended storage is at -20°C for long-term storage. | Prevents thermal decomposition. |
| Incompatibles | Store separately from acids, heavy metals and their salts, and halogenated solvents. | Prevents the formation of highly toxic and explosive hydrazoic acid, shock-sensitive metal azides, and unstable diazidomethane. |
| Container | Store in a tightly sealed container. Plastic amber containers are recommended. | Protects from light and moisture. |
Disposal Plan
Under no circumstances should this compound or its solutions be disposed of down the drain. This can lead to the formation of explosive metal azides in the plumbing.
Disposal Decision Workflow
Caption: Decision workflow for the disposal of azide compounds.
Disposal Procedures:
-
Direct Disposal (Recommended):
-
This is the safest method for disposing of this compound waste.
-
Collect all waste containing the azide, including contaminated solvents, gloves, and paper towels, in a dedicated and clearly labeled hazardous waste container.
-
The label must clearly state "Azide Waste" and list all chemical constituents.
-
Crucially, do not mix azide waste with acidic waste.
-
Store the waste container in a designated satellite accumulation area away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal.
-
-
Chemical Deactivation (for dilute solutions, with caution):
-
For dilute solutions (≤5%) of some azides, chemical deactivation can be performed by trained personnel. A common method is treatment with nitrous acid, which converts the azide to nitrogen gas. This procedure is hazardous due to the generation of toxic nitrogen oxides and must be performed in a chemical fume hood.
-
Deactivation Protocol with Nitrous Acid:
-
Place the dilute azide solution in a three-necked flask equipped with a stirrer and a dropping funnel.
-
For each gram of sodium azide equivalent, add a solution of 1.5 grams of sodium nitrite in water.
-
Slowly add 20% sulfuric acid while stirring. The order of addition is critical.
-
Continue adding acid until the solution is acidic to litmus paper.
-
Allow the mixture to stir for at least one hour to ensure complete destruction of the azide.
-
Neutralize the resulting solution and dispose of it as hazardous waste according to institutional guidelines.
-
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
This guidance is based on general safety protocols for organic azides and should be supplemented by a thorough, experiment-specific risk assessment and consultation with your institution's EHS department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
